4-Methoxypicolinic acid
Description
Properties
IUPAC Name |
4-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELRAKDBDJRXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365985 | |
| Record name | 4-Methoxypicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29082-91-5 | |
| Record name | 4-Methoxypicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methoxypicolinic Acid (CAS: 29082-91-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxypicolinic acid, with the CAS number 29082-91-5, is a substituted pyridine carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique electronic and structural features make it a valuable building block for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] Its chemical structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and a methoxy group at the 4-position. The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen gives the molecule amphoteric properties.
| Property | Value | Source |
| CAS Number | 29082-91-5 | [1][2] |
| Molecular Formula | C₇H₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% | |
| InChI Key | UELRAKDBDJRXST-UHFFFAOYSA-N | [3] |
| SMILES | COC1=CC=NC(=C1)C(=O)O | [3] |
| Storage | Keep in a dark place, sealed in dry, room temperature. |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, often starting from readily available pyridine derivatives. A common and effective method involves the nucleophilic aromatic substitution of a suitable leaving group at the 4-position of a picolinic acid precursor with a methoxide source.
Synthetic Pathway Overview
A prevalent strategy for the synthesis of this compound involves a multi-step process starting from 4-nitropyridine N-oxide.[4] This method, while involving several steps, provides a reliable route to the desired product. An alternative and more direct approach is the nucleophilic aromatic substitution of 4-chloropicolinic acid with sodium methoxide.
Caption: Synthetic routes to this compound.
Detailed Experimental Protocol (Hypothetical, based on analogous reactions)
This protocol is a representative procedure based on the well-established nucleophilic aromatic substitution of halopyridines.[5][6]
Step 1: Preparation of Methyl 4-chloropicolinate
To a solution of 4-chloropicolinic acid (1 equivalent) in methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 4-chloropicolinate.[7]
Step 2: Synthesis of Methyl 4-methoxypicolinate
Methyl 4-chloropicolinate (1 equivalent) is dissolved in anhydrous methanol, and sodium methoxide (1.5 equivalents) is added portion-wise. The reaction mixture is heated to reflux and stirred for 8-12 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 4-methoxypicolinate.
Step 3: Hydrolysis to this compound
Methyl 4-methoxypicolinate (1 equivalent) is dissolved in a mixture of methanol and water. Lithium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours. After the ester is completely hydrolyzed (monitored by TLC), the methanol is removed under reduced pressure. The aqueous solution is then acidified to pH 3-4 with 1N HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for the target molecule is limited, the following are expected characteristic spectral features based on its structure and data from closely related analogs.[8]
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methoxy group. The chemical shifts would be influenced by the electronic effects of the carboxylic acid and methoxy substituents.[9][10] |
| ¹³C NMR | Resonances for the seven carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the methoxy carbon.[11][12][13] |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₇H₇NO₃).[14] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C-O stretch of the methoxy group, and C=C/C=N stretching vibrations of the pyridine ring. |
Applications in Research and Drug Development
Picolinic acid and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[15] this compound serves as a versatile scaffold for the synthesis of novel bioactive molecules.
Role as a Chemical Building Block
The carboxylic acid functionality of this compound allows for the straightforward formation of amides, esters, and other derivatives.[16][17] This makes it a valuable starting material for the construction of compound libraries for high-throughput screening in drug discovery programs. The pyridine nitrogen can also be utilized for N-oxide formation or as a coordination site for metal complexes.
Enzyme Inhibition
Derivatives of picolinic acid have been extensively investigated as inhibitors of various enzymes. The pyridine nitrogen and the carboxylic acid group can act as key binding elements, chelating metal ions in the active sites of metalloenzymes or forming hydrogen bonds with amino acid residues.[18] For instance, derivatives of 4-methoxybenzoic acid, a structurally related compound, have shown inhibitory activity against enzymes like urease and acetylcholinesterase.[18] It is plausible that derivatives of this compound could exhibit similar or enhanced inhibitory profiles against a range of enzymatic targets.
Caption: Potential binding interactions of a this compound derivative with an enzyme active site.
Potential Therapeutic Areas
Given the broad range of biological activities reported for picolinic acid derivatives, compounds derived from this compound could find applications in various therapeutic areas, including:
-
Oncology: As inhibitors of kinases or other enzymes involved in cell signaling pathways.[13]
-
Infectious Diseases: As antibacterial or antifungal agents.[15]
-
Neurodegenerative Diseases: As modulators of enzymes implicated in the pathology of diseases like Alzheimer's.[18]
-
Inflammatory Diseases: As inhibitors of enzymes involved in the inflammatory cascade.[19]
Safety and Handling
This compound is classified as an irritant.[3] It may cause skin irritation, serious eye irritation, and respiratory irritation.[14] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique structural features and synthetic accessibility make it an attractive starting point for the development of novel enzyme inhibitors and other biologically active compounds. Further exploration of the chemical space around this scaffold is likely to yield new therapeutic candidates for a variety of diseases.
References
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- WO2024018354A1 - A process for the synthesis of 4-alkoxy-3-hydroxypicolinic acids and intermediates thereof - Google Patents. (n.d.).
- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents. (n.d.).
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.).
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4-Methoxypicolinic acid molecular structure
An In-depth Technical Guide to the Molecular Structure of 4-Methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed examination of the molecular structure of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will dissect its structural components, explore the spectroscopic signatures used for its identification, and discuss its physicochemical properties and applications. This guide synthesizes data from established chemical databases and relevant scientific literature to offer a comprehensive resource for professionals engaged in research and development.
Chemical Identity and Core Properties
This compound is a derivative of picolinic acid (pyridine-2-carboxylic acid). Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a methoxy group at the 4-position. This arrangement of functional groups imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis.
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-methoxypyridine-2-carboxylic acid | [1][2] |
| CAS Number | 29082-91-5 | [1][3] |
| Molecular Formula | C₇H₇NO₃ | [1][2][3] |
| Molecular Weight | 153.14 g/mol | [2][3][4][5] |
| Canonical SMILES | COC1=CC=NC(C(=O)O)=C1 | [1][2] |
| InChI Key | UELRAKDBDJRXST-UHFFFAOYSA-N | [1][5] |
| Physical Form | Solid | [1][5] |
| Primary Application | Chemical building block, Research intermediate | [1][3] |
Elucidation of the Molecular Structure
The definitive structure of this compound is established through a combination of spectroscopic analysis and an understanding of fundamental chemical principles.
Connectivity and Two-Dimensional Representation
The molecule consists of a central pyridine ring. The nitrogen atom is at position 1. A carboxylic acid (-COOH) group is attached to the carbon at position 2, and a methoxy (-OCH₃) group is attached to the carbon at position 4. This substitution pattern dictates the molecule's reactivity and intermolecular interaction potential.
Caption: 2D molecular structure of this compound.
Spectroscopic Characterization
While publicly available spectra for this specific molecule are scarce, its structure can be confidently predicted and verified using standard spectroscopic techniques. Chemical suppliers confirm the availability of analytical data such as NMR, HPLC, and LC-MS for commercial batches.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. There would be three signals for the aromatic protons on the pyridine ring, a singlet for the three methoxy (-OCH₃) protons, and a broad singlet for the acidic proton of the carboxylic acid (-COOH) group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals: five for the carbons in the pyridine ring (with varying chemical shifts due to the effects of the nitrogen and substituents), one for the carboxyl carbon, and one for the methoxy carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretching band for the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.
-
A strong C=O (carbonyl) stretching band for the carboxylic acid, usually around 1700 cm⁻¹.
-
C-O stretching bands for the methoxy group and the carboxylic acid.
-
C=C and C=N stretching vibrations characteristic of the pyridine ring. A study on the closely related this compound N-oxide confirmed the utility of IR spectroscopy in identifying these key functional groups.[7]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (C₇H₇NO₃), the expected exact mass is approximately 153.04 Da.[2] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Three-Dimensional Conformation and Crystallography
Synthesis and Chemical Reactivity
This compound is primarily utilized as a heterocyclic building block in organic synthesis. Its synthesis can be achieved through multi-step reaction sequences starting from simpler pyridine or furan precursors.[9][10]
The reactivity of the molecule is governed by its three key functional groups:
-
Carboxylic Acid: Can undergo standard reactions like esterification, amide bond formation, and reduction. Its acidity makes it a key site for salt formation.
-
Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring itself can participate in electrophilic or nucleophilic substitution reactions, with the existing substituents directing the position of new groups.
-
Methoxy Group: A relatively stable ether group, it acts as an electron-donating group, influencing the reactivity of the pyridine ring.
Caption: Role of this compound as a versatile synthetic building block.
Applications in Research and Drug Development
The unique arrangement of a chelating picolinic acid moiety and an electron-donating methoxy group makes this compound a valuable intermediate in several fields:
-
Medicinal Chemistry: Pyridine and picolinic acid derivatives are common scaffolds in pharmaceuticals. This molecule serves as a starting point for synthesizing more complex compounds with potential biological activity.[8] Its structure allows for the creation of amides, esters, and other derivatives to explore structure-activity relationships (SAR).
-
Materials Science: As a substituted picolinic acid, it can act as a ligand for metal ions. The resulting metal complexes can have interesting catalytic, photophysical, or magnetic properties.
-
Proteomics Research: It is listed for use in proteomics research applications, likely as a component in chemical probes or reagents designed to interact with or modify proteins.[3]
Conclusion
This compound is a well-defined chemical entity whose molecular structure has been established through standard chemical principles and is verifiable by a suite of spectroscopic techniques. It is a substituted pyridine carboxylic acid featuring a key combination of functional groups that make it a versatile building block for creating novel molecules in drug discovery and materials science. This guide provides the foundational structural knowledge required for researchers to effectively utilize this compound in their synthetic and developmental workflows.
References
- Appchem. This compound, HCl | 123811-74-5. URL: https://www.appchem.com/product/ai27177
- Fluorochem. This compound | 29082-91-5. URL: https://www.fluorochem.co.uk/product/f077250
- Santa Cruz Biotechnology, Inc. This compound | CAS 29082-91-5. URL: https://www.scbt.com/p/4-methoxypicolinic-acid-29082-91-5
- Merck KGaA. This compound | 29082-91-5. URL: https://www.sigmaaldrich.com/US/en/product/bld/3h1f1ca4d9
- BLD Pharmatech Co., Ltd. 29082-91-5 | this compound. URL: https://www.bldpharm.com/products/29082-91-5.html
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2050099, 4-Methoxypyridine-2-carboxylic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxypyridine-2-carboxylic-acid
- Sigma-Aldrich. This compound | 29082-91-5. URL: https://www.sigmaaldrich.com/product/bld/3h1f1ca4d9
- National Center for Biotechnology Information. PubChem Compound Summary for CID 177693854, 5-(4-Chlorophenyl)-4-methoxypicolinic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-4-Chlorophenyl-4-methoxypicolinic-acid
- National Center for Biotechnology Information. PubChem Compound Summary for CID 69497602, 3-Hydroxy-4-methoxypicolinic acid hydrochloride. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxy-4-methoxypicolinic-acid-hydrochloride
- Google Patents. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. URL: https://patents.google.
- Royal Society of Chemistry. Supplementary Information for "Asymmetric synthesis of florylpicoxamid". URL: https://www.rsc.
- Sigma-Aldrich. This compound | 29082-91-5 (International Website). URL: https://www.sigmaaldrich.cn/CN/en/product/bld/3h1f1ca4d9
- ACS Omega. This compound N-Oxide: One of the Shortest Hydrogen Bonds Known Characterized by Neutron Diffraction, Inelastic Neutron Scattering, Infrared Spectroscopy, and Periodic DFT Calculations. URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09193
- National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10845340/
- Sigma-Aldrich. This compound | 29082-91-5 (Chinese Website). URL: https://www.sigmaaldrich.cn/CN/zh/product/bld/3h1f1ca4d9
- University of Missouri-St. Louis. Synthesis of Some Aminopicolinic Acids. URL: https://irl.umsl.edu/chem-faculty/30/
- Sigma-Aldrich. This compound | 29082-91-5 (General Product Page). URL: https://www.sigmaaldrich.com/CH/de/product/bld/3h1f1ca4d9
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4-methoxypyridine-2-carboxylic acid properties
An In-Depth Technical Guide to 4-Methoxypyridine-2-Carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-methoxypyridine-2-carboxylic acid, a pivotal heterocyclic building block for professionals in chemical research and drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights to bridge theory with practical laboratory application.
Introduction and Strategic Importance
4-Methoxypyridine-2-carboxylic acid, also known as 4-methoxypicolinic acid, is an aromatic heterocyclic compound distinguished by a pyridine ring functionalized with a carboxylic acid at the 2-position and a methoxy group at the 4-position.[1][2] This specific arrangement of functional groups imparts a unique combination of electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures.
The pyridine nitrogen acts as a hydrogen bond acceptor and a basic center, while the carboxylic acid provides a reactive handle for amide bond formation, esterification, and other derivatizations.[2][3] The electron-donating methoxy group influences the reactivity of the pyridine ring, particularly towards electrophilic and nucleophilic substitution reactions.[2] Its utility is prominently noted in the development of pharmaceuticals and agrochemicals, where it serves as a scaffold to construct biologically active molecules.[2][4] Notably, it is a key intermediate for preparing diacid analogs that act as glycogen phosphorylase inhibitors.[2][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is foundational to its application. The key properties of 4-methoxypyridine-2-carboxylic acid are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-methoxypyridine-2-carboxylic acid | PubChem[1] |
| Synonyms | This compound | PubChem[1] |
| CAS Number | 29082-91-5 | Sigma-Aldrich |
| Molecular Formula | C₇H₇NO₃ | PubChem[1] |
| Molecular Weight | 153.14 g/mol | PubChem[1], Sigma-Aldrich |
| Appearance | Off-white powder or solid | CymitQuimica[2] |
| pKa (Predicted) | 2.44 ± 0.10 | ChemBK[6] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly) | ChemBK[6] |
| SMILES | COc1ccnc(c1)C(O)=O | Sigma-Aldrich |
| InChI Key | UELRAKDBDJRXST-UHFFFAOYSA-N | Sigma-Aldrich |
Spectroscopic Characterization
Full spectroscopic data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are essential for identity confirmation. While detailed spectra are beyond the scope of this guide, these analytical datasets are publicly available through chemical suppliers and databases such as ChemicalBook for reference.[7]
Synthesis and Production
The synthesis of 4-methoxypyridine-2-carboxylic acid can be approached through several routes, typically starting from more common pyridine derivatives. One common strategy involves the oxidation of a methyl group at the 2-position and subsequent introduction of the methoxy group at the 4-position.
Caption: Conceptual workflow for the synthesis of 4-methoxypyridine-2-carboxylic acid.
Protocol: Conceptual Synthesis from 4-Nitropicolinic Acid
This protocol outlines a generalized procedure for the synthesis via nucleophilic aromatic substitution, a common method for functionalizing pyridine rings.
-
Activation: The starting material, 4-nitropicolinic acid (or its ester derivative), is dissolved in a suitable polar aprotic solvent like DMF or DMSO. The nitro group is a strong electron-withdrawing group, which activates the 4-position for nucleophilic attack.
-
Methoxide Preparation: A solution of sodium methoxide (NaOMe) is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophilic Substitution: The sodium methoxide solution is added dropwise to the solution of the 4-nitropyridine derivative at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. The methoxide ion displaces the nitro group.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Hydrolysis: Upon completion, the reaction is quenched with water. If an ester was used, the mixture is then acidified (e.g., with HCl) and heated to hydrolyze the ester to the carboxylic acid.
-
Purification: The crude product is extracted into an organic solvent. Final purification is typically achieved by recrystallization from a suitable solvent system to yield pure 4-methoxypyridine-2-carboxylic acid.[2]
Causality Note: The choice of a 4-nitro substituted precursor is strategic. The nitro group is an excellent leaving group and strongly activates the para-position for nucleophilic aromatic substitution (SNAr), facilitating the introduction of the methoxide nucleophile.
Chemical Reactivity and Synthetic Utility
The molecule's reactivity is governed by its three key functional components: the carboxylic acid, the pyridine ring, and the methoxy group. This allows for a diverse range of chemical transformations.
Caption: Major reaction pathways for 4-methoxypyridine-2-carboxylic acid.
Key Experimental Protocols
A. Amide Coupling (Amidation)
Pyridine-2-carboxylic acids can be challenging to couple due to the proximity of the basic nitrogen atom and the risk of decarboxylation at elevated temperatures.[8] The use of modern coupling agents at low temperatures is crucial for high yields.
-
Acid Activation: Dissolve 4-methoxypyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid by forming the active ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor progress by TLC or LC-MS. The reaction is typically complete within a few hours.[8]
-
Purification: Perform an aqueous workup to remove water-soluble byproducts. The final product is typically purified by column chromatography on silica gel.
Trustworthiness Insight: Pre-activation of the carboxylic acid with HATU before adding the amine is a self-validating step. It ensures the most reactive species is formed prior to introducing the nucleophile, minimizing side reactions and maximizing the efficiency of the desired amide bond formation.
B. Fischer Esterification
Direct esterification using an alcohol and a strong acid catalyst can be effective, though yields may be hampered by the protonation of the pyridine nitrogen.
-
Suspend 4-methoxypyridine-2-carboxylic acid in the desired alcohol (e.g., methanol, ethanol), which acts as both solvent and reagent.
-
Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a mild base (e.g., saturated NaHCO₃ solution) and extract the ester product with an organic solvent like ethyl acetate.
-
Dry the organic layer (e.g., over MgSO₄), filter, and concentrate to yield the crude ester, which can be further purified by chromatography.
Applications in Drug Discovery and Materials Science
4-Methoxypyridine-2-carboxylic acid is more than a simple intermediate; it is an enabling tool for creating high-value molecules.
-
Pharmaceutical Development: It is a foundational component in the synthesis of novel therapeutic agents. Its structure is found in molecules designed as anti-inflammatory, analgesic, and antimicrobial agents.[4][9] A significant application is its use as a precursor to diacid analogs that have been investigated as inhibitors of glycogen phosphorylase, an enzyme implicated in type 2 diabetes.[2][5]
-
Coordination Chemistry and Catalysis: The pyridine-carboxylic acid motif is an excellent bidentate ligand for coordinating with metal ions. This property is exploited in the creation of metal complexes for catalysis. For example, it has been used to prepare ruthenium-based catalysts for allylation reactions.[2][5]
-
Agrochemicals: The pyridine scaffold is prevalent in modern agrochemicals. This compound serves as a building block for creating new herbicides and pesticides with enhanced efficacy.[4][9]
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Hazard Identification: 4-Methoxypyridine-2-carboxylic acid is classified as an irritant.[1] The relevant GHS hazard statements are:
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be used, including safety goggles, chemical-resistant gloves, and a lab coat.[10] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. It is classified under Storage Class 11: Combustible Solids.
References
- 4-Methoxypyridine-2-carboxylic acid methyl ester. (2024). ChemBK. [Link]
- 4-Methoxypyridine-2-carboxylic acid. (n.d.).
- MSDS of 4-Methoxy-pyridine-2-carboxylic acid hydrazide. (2014). Capot Chemical Co.,Ltd. [Link]
- Methyl 4-methoxypyridine-2-carboxylate. (n.d.).
- Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (n.d.).
- Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021).
- Process for producing pyridine carboxylic acids. (n.d.).
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- pKa Data Compiled by R. Williams. (2022).
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An In-depth Technical Guide to the Synthesis of 4-Methoxypicolinic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4-methoxypicolinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of prevalent synthetic routes, including nucleophilic aromatic substitution, hydrolysis of nitrile precursors, and oxidation of alkylpyridines. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and presents a comparative analysis of the different methodologies to aid in the selection of the most appropriate synthetic approach based on laboratory scale, available starting materials, and desired purity.
Introduction: The Significance of this compound
This compound, also known as 4-methoxy-2-pyridinecarboxylic acid, is a substituted pyridine derivative with the chemical formula C₇H₇NO₃.[1] Its structural motif is of significant interest in the pharmaceutical industry due to its presence in a variety of biologically active molecules. The picolinic acid scaffold is a known chelating agent and its derivatives have been explored for a wide range of therapeutic applications. The methoxy group at the 4-position can modulate the electronic properties and metabolic stability of the molecule, making it a key component in the design of novel drug candidates.
This guide will delve into the primary synthetic pathways to this compound, providing both theoretical understanding and practical, step-by-step instructions.
Key Synthetic Strategies
There are several viable synthetic routes to this compound, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability and cost of starting materials, scalability, and the desired purity of the final product. The most common and effective methods are detailed below.
Route 1: Nucleophilic Aromatic Substitution of a 4-Halopicolinate Derivative
This is one of the most direct and widely employed methods for the synthesis of this compound. The strategy involves the displacement of a halide (typically chloride) at the 4-position of a picolinate ester by a methoxide source, followed by hydrolysis of the ester to the carboxylic acid.
2.1.1. Underlying Principle and Mechanistic Insight
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is electron-deficient, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom. This makes these positions susceptible to attack by nucleophiles. The presence of an electron-withdrawing group, such as the carboxylate ester at the 2-position, further activates the ring towards nucleophilic attack.
The mechanism involves the addition of the methoxide ion to the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and onto the nitrogen atom.[2][3] The subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the 4-methoxy substituted product.
Diagram 1: Mechanism of Nucleophilic Aromatic Substitution
Caption: Generalized workflow for SNAr reaction.
2.1.2. Experimental Protocol
This protocol is adapted from analogous transformations of halopyridines.
Step 1: Synthesis of Methyl 4-methoxypicolinate
-
To a solution of methyl 4-chloropicolinate (1.0 eq) in anhydrous methanol (10 volumes), add sodium methoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 4-methoxypicolinate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Hydrolysis to this compound
-
Dissolve the purified methyl 4-methoxypicolinate (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
-
Carefully acidify the aqueous layer to a pH of ~4-5 with a suitable acid (e.g., 1 M HCl or citric acid). The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Route 2: Hydrolysis of 4-Methoxypicolinonitrile
This approach utilizes 4-methoxypicolinonitrile as the immediate precursor, which is then hydrolyzed to the corresponding carboxylic acid. This can be an efficient final step if the nitrile is readily available.
2.2.1. Underlying Principle
The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).
2.2.2. Experimental Protocol
This protocol is based on general procedures for nitrile hydrolysis.[4]
Acid-Catalyzed Hydrolysis
-
Suspend 4-methoxypicolinonitrile (1.0 eq) in a strong aqueous mineral acid, such as 6 M sulfuric acid or concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the cessation of ammonia evolution or by LC-MS.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a base (e.g., concentrated sodium hydroxide solution) to a pH of ~4-5, ensuring the temperature is controlled with an ice bath.
-
The product will precipitate upon neutralization. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Base-Catalyzed Hydrolysis
-
Suspend 4-methoxypicolinonitrile (1.0 eq) in an aqueous solution of a strong base, such as 10-20% sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux. The hydrolysis can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the solution with a mineral acid (e.g., concentrated HCl) to a pH of ~4-5.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.
Route 3: Oxidation of 4-Methoxy-2-picoline
This method involves the oxidation of the methyl group at the 2-position of 4-methoxy-2-picoline to a carboxylic acid. This is a classic transformation in pyridine chemistry.
2.3.1. Underlying Principle
Strong oxidizing agents, such as potassium permanganate (KMnO₄), can effectively oxidize the alkyl side chains of aromatic rings to carboxylic acids. The reaction is typically carried out in an aqueous medium, and the conditions (temperature, pH) can be adjusted to optimize the yield and minimize side reactions. The reaction proceeds through a series of oxidation steps, with the benzylic position being particularly susceptible to oxidation.[5]
Diagram 2: Oxidation of 4-Methoxy-2-picoline
Caption: Workflow for the oxidation of 4-methoxy-2-picoline.
2.3.2. Experimental Protocol
This protocol is adapted from the oxidation of similar picoline derivatives.[6]
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-methoxy-2-picoline (1.0 eq) in water.
-
Heat the mixture to 70-80 °C.
-
Slowly add a solution of potassium permanganate (KMnO₄) (2.0-2.5 eq) in water portion-wise, maintaining the reaction temperature. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue heating the reaction mixture until the purple color no longer fades, indicating the consumption of the starting material. This may take several hours.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings, and then acidify with a mineral acid (e.g., concentrated HCl) to a pH of ~4-5.
-
The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Hydrolysis of Nitrile | Route 3: Oxidation of Picoline |
| Starting Material Availability | Methyl 4-chloropicolinate may require synthesis. | 4-Methoxypicolinonitrile may not be readily available. | 4-Methoxy-2-picoline can be synthesized or may be commercially available. |
| Number of Steps | Typically two steps (substitution and hydrolysis). | One step from the nitrile. | One step from the picoline. |
| Reaction Conditions | Generally moderate (refluxing methanol). | Can require harsh conditions (strong acid/base, high temperatures). | Requires a strong oxidant and careful temperature control. |
| Work-up and Purification | Involves extraction and chromatography for the ester, followed by precipitation of the acid. | Involves neutralization and precipitation. | Requires filtration of MnO₂ and precipitation of the product. |
| Scalability | Generally scalable, but chromatography of the intermediate may be a bottleneck. | Scalable, as it avoids chromatography. | Scalable, but handling large quantities of KMnO₄ and MnO₂ can be challenging. |
| Potential Hazards | Use of sodium methoxide (hygroscopic and corrosive). | Use of strong acids or bases. | Use of a strong oxidizing agent (KMnO₄). |
| Overall Yield | Can be high, depending on the efficiency of both steps. | Typically high for the hydrolysis step. | Can be variable, with potential for over-oxidation or incomplete reaction. |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-O stretching vibrations of the methoxy group and the ether linkage.[7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (153.14 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Melting Point: The melting point of the purified compound can be compared to literature values as an indicator of purity.
Conclusion
The synthesis of this compound can be accomplished through several effective routes. The choice of the optimal synthetic pathway is contingent upon a variety of factors including the accessibility of starting materials, desired scale of production, and the equipment available. The nucleophilic aromatic substitution route offers a reliable and often high-yielding approach, particularly for laboratory-scale synthesis. The hydrolysis of the corresponding nitrile is an excellent final step if the precursor is available. The oxidation of 4-methoxy-2-picoline presents a more classical and potentially cost-effective method, especially for larger-scale preparations, provided that the challenges associated with the use of strong oxidants can be managed. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this important molecule for their scientific endeavors.
References
- Pearson Education, Inc. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep.
- Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange.
- This compound N-Oxide: One of the Shortest Hydrogen Bonds Known Characterized by Neutron Diffraction, Inelastic Neutron Scattering, Infrared Spectroscopy, and Periodic DFT Calculations. (2024, August 29). National Institutes of Health.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- US Patent for Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (n.d.). Google Patents.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). National Institutes of Health.
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). YouTube.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals.
- This journal is © The Royal Society of Chemistry 2020. (n.d.). The Royal Society of Chemistry.
- US Patent for Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (n.d.). Google Patents.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (n.d.). PubMed Central.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). PubMed.
- Concerted Nucleophilic Aromatic Substitutions. (n.d.). PubMed Central.
- Figure S1. 1H-NMR spectra of compound 4. (n.d.). ResearchGate.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PubMed Central.
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- EP Patent for Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (n.d.). Google Patents.
- Supplementary data for. (n.d.). The Royal Society of Chemistry.
- 4-Methoxypyridine-2-carboxylic acid. (n.d.). PubChem.
- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry.
- A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (2025, December 22). ResearchGate.
- US Patent for Oxidation of alkyl pyridines and alkyl quinolines. (n.d.). Google Patents.
- CN Patent for Synthetic method of 4-(chloromethyl)pyridine hydrochloride. (n.d.). Google Patents.
- Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal.
- Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. (n.d.). PubMed Central.
- Cas 24059-83-4,3-METHOXYPICOLINIC ACID METHYL ESTER. (n.d.). LookChem.
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A Technical Guide to the Spectroscopic Characterization of 4-Methoxypicolinic Acid
This in-depth guide provides a detailed analysis of the spectroscopic data for 4-Methoxypicolinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to offer a comprehensive understanding of the molecule's structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction
This compound, a derivative of picolinic acid, is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a carboxylic acid and a methoxy group, presents a unique electronic and steric environment. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and for understanding its reactivity and interactions. Due to the limited availability of published experimental spectra for this compound, this guide will provide a detailed predictive analysis based on the well-documented spectra of the parent compound, picolinic acid, and the established principles of spectroscopic interpretation.
Molecular Structure and Key Features:
This compound possesses the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol . The molecule consists of a pyridine ring, a carboxylic acid group at the 2-position, and a methoxy group at the 4-position. The relative positions of these functional groups dictate the electronic distribution within the aromatic ring and influence the spectroscopic signatures.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methoxy group.
Methodology for Spectral Prediction:
The predicted chemical shifts are based on the known spectrum of picolinic acid and the application of substituent chemical shift (SCS) effects for a methoxy group on a pyridine ring. The solvent is assumed to be DMSO-d₆, which is a common solvent for carboxylic acids.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~8.6 | d | ~5 | The proton adjacent to the nitrogen is expected to be the most deshielded. |
| H-5 | ~7.8 | d | ~2 | This proton is ortho to the methoxy group and meta to the carboxylic acid. |
| H-3 | ~7.4 | dd | ~5, ~2 | This proton is coupled to both H-6 and H-5. |
| -OCH₃ | ~3.9 | s | - | The methoxy protons will appear as a singlet in a typical region for such groups. |
| -COOH | ~13.0 | br s | - | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. |
Interpretation:
The electron-donating methoxy group at the 4-position will shield the protons at the 3 and 5-positions, causing them to appear at a slightly lower chemical shift compared to the corresponding protons in unsubstituted picolinic acid. The proton at the 6-position, being ortho to the nitrogen and meta to the methoxy group, will remain the most deshielded aromatic proton. The carboxylic acid proton's chemical shift can be highly variable and dependent on concentration and temperature.
Caption: Predicted ¹H NMR signals for this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of this compound. Seven distinct carbon signals are expected.
Methodology for Spectral Prediction:
The predicted chemical shifts are derived from the known ¹³C NMR data of picolinic acid and the application of substituent effects for the methoxy group. The expected chemical shifts for picolinic acid in CDCl₃ are approximately δ 164.7 (C=O), 148.1 (C-2), 146.7 (C-6), 138.6 (C-4), 127.8 (C-5), and 124.3 (C-3)[1].
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~165 | The carboxylic acid carbonyl carbon is expected in this region. |
| C-4 | ~160 | The carbon bearing the electron-donating methoxy group will be significantly shielded. |
| C-2 | ~150 | The carbon attached to the carboxylic acid group. |
| C-6 | ~148 | The carbon adjacent to the nitrogen. |
| C-5 | ~115 | This carbon is ortho to the methoxy group and expected to be shielded. |
| C-3 | ~110 | This carbon is also ortho to the methoxy group and expected to be shielded. |
| -OCH₃ | ~56 | The methoxy carbon appears in its characteristic region. |
Interpretation:
The methoxy group's strong electron-donating effect will cause a significant upfield shift (shielding) for the ortho (C-3 and C-5) and para (C-6, relative to the methoxy group, but here it is C-2) carbons. However, the carbon directly attached to the methoxy group (C-4) will be deshielded. The positions of the quaternary carbons (C-2 and C-4) and the carbonyl carbon can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology for Spectral Prediction:
The predicted IR absorption bands are based on characteristic group frequencies and comparison with the IR spectrum of picolinic acid and other substituted pyridines.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) | The broadness is due to hydrogen bonding. |
| ~3050 | C-H stretch (aromatic) | Characteristic for C-H bonds on a pyridine ring. |
| ~2950, ~2850 | C-H stretch (aliphatic, -OCH₃) | Asymmetric and symmetric stretching of the methyl group. |
| ~1700 | C=O stretch (carboxylic acid) | A strong absorption band typical for a carbonyl group. |
| ~1600, ~1580, ~1470 | C=C and C=N stretch (aromatic ring) | Multiple bands are expected for the pyridine ring vibrations. |
| ~1250 | C-O stretch (asymmetric, aryl ether) | Strong absorption due to the C-O-C linkage of the methoxy group. |
| ~1030 | C-O stretch (symmetric, aryl ether) | Another characteristic band for the methoxy group. |
| ~900-650 | C-H bend (out-of-plane, aromatic) | The substitution pattern on the pyridine ring will determine the exact positions of these bands. |
Interpretation:
The IR spectrum will be dominated by the very broad O-H stretch of the carboxylic acid and the strong C=O stretch. The presence of the methoxy group will be confirmed by the characteristic C-O stretching bands. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to the vibrations of the entire molecule and can be used for definitive identification when compared to a reference spectrum.
Caption: Correlation of functional groups in this compound with their predicted IR absorptions.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Methodology for Spectral Prediction:
The predicted mass spectrum is based on the molecular weight of this compound and common fragmentation pathways for carboxylic acids and methoxy-substituted aromatic compounds under electron ionization (EI).
Predicted Mass Spectrum Data:
| m/z | Ion | Rationale |
| 153 | [M]⁺ | Molecular ion peak. |
| 136 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 122 | [M-OCH₃]⁺ | Loss of a methoxy radical. |
| 108 | [M-COOH]⁺ | Loss of the carboxylic acid group as a radical. |
| 78 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring. |
Interpretation:
The molecular ion peak at m/z 153 should be observable. The fragmentation pattern will likely involve the initial loss of small, stable neutral molecules or radicals from the functional groups. The loss of the hydroxyl radical (m/z 136) and the entire carboxyl group (m/z 108) are common fragmentation pathways for carboxylic acids. The methoxy group can be lost as a methoxy radical (m/z 122) or as formaldehyde (CH₂O) via a rearrangement, leading to a fragment at m/z 123. Further fragmentation of the pyridine ring would lead to smaller ions.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. DEPT experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol:
-
Sample Introduction: For a volatile and thermally stable compound, a direct insertion probe (DIP) can be used with an Electron Ionization (EI) source. Alternatively, Electrospray Ionization (ESI) can be used by dissolving the sample in a suitable solvent (e.g., methanol or acetonitrile) and infusing it into the mass spectrometer.
-
Instrument Setup: Use a mass spectrometer capable of EI or ESI, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). For ESI, both positive and negative ion modes should be tested.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are based on established principles and data from analogous compounds. This information serves as a valuable resource for the identification and characterization of this compound in research and development settings. Experimental verification of these predictions is highly recommended for definitive structural confirmation.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- SDBS. (n.d.). Pyridine, 2-carboxy-. Spectral Database for Organic Compounds.
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An In-Depth Technical Guide to the Potential Biological Activity of 4-Methoxypicolinic Acid as a Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activity of 4-Methoxypicolinic acid as a therapeutic agent, focusing on its hypothesized role as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases (PHDs). While direct experimental evidence for this compound is not yet prominent in publicly accessible literature, its structural similarity to known picolinic acid-based PHD inhibitors provides a strong rationale for its investigation. This document synthesizes the current understanding of the HIF pathway, details the mechanism of action of PHD inhibitors, and provides a comprehensive experimental framework for the evaluation of this compound's efficacy and mechanism.
Introduction: The Therapeutic Promise of Picolinic Acid Derivatives
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The structural motif of picolinic acid lends itself to the chelation of metal ions, a property that is central to the catalytic activity of numerous enzymes. One such class of enzymes, the HIF prolyl-hydroxylases, are iron-dependent dioxygenases that have emerged as critical therapeutic targets for conditions such as anemia associated with chronic kidney disease.[1] The core hypothesis of this guide is that the 4-methoxy substitution on the picolinic acid scaffold may confer favorable properties for the inhibition of these enzymes.
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| CAS Number | 29082-91-5 | [2][3][4] |
| Molecular Formula | C₇H₇NO₃ | [2][3][4] |
| Molecular Weight | 153.14 g/mol | [3][4] |
| IUPAC Name | 4-methoxypyridine-2-carboxylic acid | [2][4] |
| Physical State | Solid | [2] |
| Purity | Typically ≥95% | [2] |
The HIF Pathway: A Master Regulator of Oxygen Homeostasis
The Hypoxia-Inducible Factor (HIF) is a heterodimeric transcription factor that plays a pivotal role in the cellular response to low oxygen levels (hypoxia).[5][6] It is composed of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β). Under normoxic conditions, specific prolyl residues on HIF-α are hydroxylated by HIF prolyl-hydroxylases (PHDs).[7][8] This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-α for proteasomal degradation.[9]
In a hypoxic environment, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization of HIF-α.[5] The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[9] This transcriptional activation leads to the upregulation of a suite of genes involved in angiogenesis, glucose metabolism, and, most notably for the context of this guide, erythropoiesis through the production of erythropoietin (EPO).[10][11]
Diagram of the HIF Signaling Pathway:
Caption: The HIF signaling pathway under normoxic and hypoxic conditions, with the hypothesized inhibitory action of this compound on PHD.
Mechanism of Action: this compound as a Potential PHD Inhibitor
The proposed mechanism of action for this compound centers on its ability to act as a competitive inhibitor of the HIF prolyl-hydroxylases. As 2-oxoglutarate-dependent dioxygenases, PHDs require iron (Fe²⁺) in their active site to catalyze the hydroxylation of HIF-α. Picolinic acid and its derivatives are known to chelate iron, and it is plausible that this compound binds to the active site of PHD, displacing the iron cofactor and/or competing with the co-substrate 2-oxoglutarate.[7] This inhibition would mimic a hypoxic state, leading to the stabilization of HIF-α and the subsequent transcription of HRE-regulated genes, including erythropoietin.
Experimental Evaluation of Biological Activity
To validate the hypothesized biological activity of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
4.1.1. Biochemical PHD2 Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of a recombinant PHD isoform, typically PHD2, which is considered the primary regulator of HIF-1α in most cells.
Protocol:
-
Reagents: Recombinant human PHD2, a synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α, FeSO₄, 2-oxoglutarate, ascorbate, and a suitable buffer (e.g., Tris-HCl).
-
Procedure: a. Prepare a reaction mixture containing the PHD2 enzyme, HIF-1α peptide substrate, FeSO₄, and ascorbate in the reaction buffer. b. Add varying concentrations of this compound to the reaction mixture. c. Initiate the reaction by adding 2-oxoglutarate. d. Incubate the reaction at 37°C for a defined period. e. Terminate the reaction. f. Detect the hydroxylation of the HIF-1α peptide using methods such as mass spectrometry or an antibody-based assay (e.g., ELISA or TR-FRET).
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the PHD2 enzymatic activity.
Hypothetical Quantitative Data:
| Compound | PHD2 IC₅₀ (nM) |
| This compound | To be determined |
| Positive Control (e.g., Vadadustat) | ~50 nM |
4.1.2. Cellular HIF-1α Stabilization Assay (Western Blot)
This cell-based assay determines if this compound can lead to the accumulation of HIF-1α in cultured cells.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HeLa, U2OS, or a renal cell line like HKC-8) under normoxic conditions.[9]
-
Treatment: Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 4-6 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with a primary antibody specific for HIF-1α. d. Use a loading control antibody (e.g., β-actin) to ensure equal protein loading. e. Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP). f. Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the intensity of the HIF-1α bands relative to the loading control to determine the dose-dependent stabilization of HIF-1α.
4.1.3. Hypoxia-Response Element (HRE) Reporter Gene Assay
This assay measures the transcriptional activity of the HIF complex by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an HRE promoter.[9]
Protocol:
-
Cell Transfection: Transfect a suitable cell line with a plasmid containing a luciferase reporter gene driven by an HRE promoter.
-
Treatment: Treat the transfected cells with various concentrations of this compound.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the EC₅₀ value, representing the concentration of this compound that induces a half-maximal reporter gene expression.
Hypothetical Quantitative Data:
| Compound | HRE Reporter EC₅₀ (µM) |
| This compound | To be determined |
| Positive Control (e.g., Roxadustat) | ~2 µM |
Experimental Workflow for In Vitro Assays:
Caption: A streamlined workflow for the in vitro evaluation of this compound's biological activity.
In Vivo Studies
4.2.1. Animal Model of Anemia
To assess the therapeutic potential of this compound in vivo, an appropriate animal model of anemia, such as a rodent model of chronic kidney disease-induced anemia, would be utilized.
Protocol:
-
Model Induction: Induce anemia in rodents (e.g., rats or mice) through methods like 5/6 nephrectomy to mimic chronic kidney disease.
-
Treatment: Administer this compound orally or via injection at various doses over a specified period.
-
Monitoring: a. Collect blood samples at regular intervals to measure plasma erythropoietin levels using an ELISA. b. Monitor hematological parameters, including hemoglobin, hematocrit, and reticulocyte counts.
-
Data Analysis: Compare the changes in EPO levels and hematological parameters in the treated groups to a vehicle-treated control group.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for its development as a drug.
-
Pharmacokinetics is the study of how the body absorbs, distributes, metabolizes, and excretes a drug.
-
Pharmacodynamics describes the relationship between drug concentration at the site of action and the resulting effect.
Analytical Methods for Pharmacokinetic Studies:
The quantification of this compound in biological matrices like plasma is essential for PK studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[12][13]
Key Pharmacokinetic Parameters to Determine:
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t₁/₂): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Clearance (CL): The rate at which the drug is removed from the body.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound is currently limited in the public domain, its chemical structure strongly suggests its potential as a HIF prolyl-hydroxylase inhibitor. The experimental framework outlined in this guide provides a clear path for the comprehensive evaluation of this hypothesis. Should this compound prove to be a potent and selective PHD inhibitor with favorable pharmacokinetic properties, it could represent a novel therapeutic agent for the treatment of anemia and other hypoxia-related disorders. Further research into its synthesis, formulation, and preclinical toxicology will be essential steps in its journey toward potential clinical application.
References
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- Jemal, M., et al. (1999). Quantitative analysis of mevinolinic acid in human plasma by high-performance liquid chromatography coupled with negative-ion electrospray tandem mass spectrometry.
- da Silva, A. C., et al. (2020). S-(4-Methoxyphenyl)-4-methoxybenzenesulfonothioate as a Promising Lead Compound for the Development of a Renal Carcinoma Agent. ChemMedChem. [Link]
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- Tarng, D. C., et al. (2014). Erythropoiesis-stimulating agents in chronic kidney disease: what have we learned in 25 years?
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- Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. [Link]
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Picolinic Acid and its Compounds: A Technical Guide to Discovery, Function, and Application
Executive Summary
Picolinic acid (pyridine-2-carboxylic acid), an endogenous metabolite of the essential amino acid L-tryptophan, stands at a fascinating intersection of immunology, neuroscience, and metal homeostasis. Initially identified in the late 19th century through chemical oxidation studies, its profound biological significance was not appreciated until its role within the kynurenine pathway was elucidated. This guide provides an in-depth exploration of the historical milestones, biochemical synthesis, multifaceted physiological roles, and analytical methodologies pertinent to picolinic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with field-proven insights, offering both a comprehensive overview and practical, actionable protocols. We will delve into its critical function as a metal chelator, its paradoxical relationship with the neurotoxin quinolinic acid, its emerging potential as an immunomodulatory and anti-proliferative agent, and the analytical strategies required for its accurate quantification in complex biological matrices. Furthermore, we will examine the landscape of picolinic acid derivatives in medicinal chemistry, providing a forward-looking perspective on its therapeutic potential.
Section 1: Historical Milestones in Picolinic Acid Research
The journey to understanding picolinic acid has been a multi-disciplinary effort spanning over a century. It began not in biology, but in the realm of organic chemistry. The timeline below captures the pivotal moments that have shaped our current knowledge.
Caption: The Kynurenine Pathway: A metabolic crossroads for picolinic and quinolinic acid synthesis.
Section 4: Multifaceted Biological & Pharmacological Roles
Picolinic acid exerts a wide range of biological effects, stemming primarily from its ability to chelate metal ions and interact with cellular signaling pathways.
Metal Chelation and Mineral Absorption
The most well-characterized function of picolinic acid is its role as an efficient bidentate chelating agent for divalent and trivalent metal ions, including zinc, iron, chromium, manganese, and copper. [1][2][3]This property is believed to facilitate the absorption and transport of these essential minerals from the gut. The formation of neutral, lipophilic picolinate-metal complexes allows for easier passage across intestinal cell membranes. This is the scientific basis for the superior bioavailability of supplements like zinc picolinate and chromium picolinate. [3] Table 2: Stability Constants (log K) of Picolinic Acid with Bivalent Metal Ions
| Metal Ion | log K₁ (1:1 Complex) | log K₂ (1:2 Complex) | Source |
| Cu(II) | ~8.0 | ~6.8 | |
| Ni(II) | ~6.8 | ~5.8 | |
| Zn(II) | ~6.0 | ~5.2 | |
| Co(II) | ~6.2 | ~5.2 | |
| Fe(II) | ~5.5 | ~4.5 | |
| Mn(II) | ~4.5 | ~3.5 | |
| (Note: Approximate values compiled from various sources. Exact values depend on experimental conditions like temperature and ionic strength.) |
Neuroprotection
Within the central nervous system, picolinic acid plays a crucial neuroprotective role, largely by counteracting the excitotoxicity of its metabolic sibling, quinolinic acid. [1]Quinolinic acid is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation leads to neuronal damage and death, a process implicated in neurodegenerative diseases like Huntington's and Alzheimer's. [4][5]Picolinic acid has been demonstrated to protect neurons from quinolinic acid-induced toxicity, although the exact mechanism is still under investigation. [6][7]It is hypothesized that this protection may involve the chelation of zinc or iron, which are known to modulate NMDA receptor function and oxidative stress. [8]
Immunomodulation
Picolinic acid is an active modulator of the immune system. It has been shown to act as a costimulatory signal with interferon-gamma (IFN-γ) to induce the production of reactive nitrogen intermediates (like nitric oxide) in macrophages, a key component of the innate immune response. [9]It can also trigger the expression of certain chemokines, influencing T-cell trafficking. [10]More recent studies have highlighted its role in inhibiting the proliferation of T-cells and Natural Killer (NK) cells, suggesting a complex, context-dependent regulatory function. [10]
Anti-Proliferative and Antiviral Activity
Picolinic acid has demonstrated anti-proliferative effects in various cell types. This has led to research into its potential as an anticancer agent, with studies showing that newly synthesized derivatives can induce apoptosis in cancer cells. Recent groundbreaking research has also identified picolinic acid as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus. [11][12]The proposed mechanism is the disruption of the viral lipid envelope, which inhibits the crucial step of membrane fusion required for the virus to enter and infect host cells. [11][12]
Section 5: Analytical Methodologies - A Practical Guide
Accurate quantification of picolinic acid in biological matrices like plasma, cerebrospinal fluid (CSF), and cell culture media is essential for both basic research and clinical studies. Due to its polar nature and the complexity of these matrices, robust analytical methods are required.
Rationale for Method Selection: The Scientist's Perspective
The choice of analytical technique is driven by the specific research question, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: This is a workhorse technique. Reversed-phase HPLC with an ion-pairing reagent is often employed to achieve good retention of the polar picolinic acid molecule on a C18 column. UV detection is straightforward and suitable for relatively high concentrations. For enhanced sensitivity and specificity, fluorescence detection can be used, sometimes involving post-column derivatization or UV irradiation to induce fluorescence. The primary advantage is accessibility; the main limitation is potential interference from co-eluting matrix components.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantification in complex matrices. It offers superior sensitivity and unparalleled specificity by monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring, SRM). This allows for confident identification and quantification even at very low (nanomolar) concentrations and can often be performed with simpler sample preparation (e.g., protein precipitation) compared to HPLC-UV.
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS): This technique offers extremely high separation efficiency and is particularly well-suited for separating small, charged molecules like picolinic acid and its isomer, nicotinic acid, as well as the structurally similar neurotoxin, quinolinic acid. It is an excellent choice when baseline resolution of these closely related compounds is critical.
Experimental Protocol: Quantification of Picolinic Acid in Human Serum by HPLC-UV
This protocol is adapted from established methods and provides a reliable workflow for quantifying picolinic acid.
1. Principle: Proteins are precipitated from the serum sample using an acid. The picolinic acid in the resulting supernatant is separated from other components using ion-pair reversed-phase HPLC and quantified by UV absorbance at 264-265 nm.
2. Materials:
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC system with UV/PDA detector
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phosphoric acid
-
Tetrabutylammonium hydrogen sulfate (TBAHS) - Ion-Pairing Reagent
-
Perchloric acid
-
Picolinic Acid standard
-
Human serum samples
-
Centrifuge and 0.22 µm syringe filters
3. Procedure:
-
Mobile Phase Preparation:
-
Prepare a solution of 20% Methanol and 80% Water (v/v).
-
Add TBAHS to a final concentration of 1-5 mM.
-
Adjust the pH to 2.5 with ortho-phosphoric acid.
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly. Causality Insight: The acidic pH ensures the carboxyl group is protonated, while the TBAHS ion-pairs with the molecule, increasing its retention on the nonpolar C18 column.
-
-
Standard Preparation:
-
Accurately weigh ~25 mg of picolinic acid standard into a 100 mL volumetric flask.
-
Dissolve and make up to volume with mobile phase to create a stock solution (~250 µg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
To 200 µL of serum in a microcentrifuge tube, add 20 µL of perchloric acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. Self-Validation Insight: To assess recovery, a "spiked" sample should be prepared by adding a known amount of picolinic acid standard to a serum aliquot before protein precipitation.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or 30°C
-
Detection Wavelength: 264 nm
-
Run Time: ~10-15 minutes (ensure baseline is stable)
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the picolinic acid standards against their known concentrations.
-
Determine the concentration of picolinic acid in the samples by interpolating their peak areas from the calibration curve.
-
Correct for the initial dilution factor during sample preparation.
-
Table 3: Representative Picolinic Acid Concentrations in Human Fluids
| Biological Fluid | Condition | Concentration (µmol/L) | Source(s) |
| Plasma | Normal Control | 0.30 ± 0.03 | [13] |
| Plasma (Post-hydrolysis) | Normal Control | 1.33 ± 0.12 | [13] |
| CSF | Normal Control | 0.017 ± 0.005 | [13] |
| CSF (Post-hydrolysis) | Normal Control | 0.30 ± 0.06 | [13] |
| CSF | Brain Injury/Inflammation | 0.053 ± 0.03 | [13] |
| CSF | Alzheimer's Disease | Higher than controls | [14] |
| (Note: Post-hydrolysis values suggest the presence of picolinamide or other hydrolysable precursors.) |
Section 6: Picolinic Acid Compounds in Drug Development
The picolinic acid scaffold is a "privileged structure" in medicinal chemistry. Its ability to chelate metals, its defined stereochemistry, and the potential for substitution on the pyridine ring make it an attractive starting point for developing novel therapeutics.
Structure-Activity Relationship (SAR) Insights
-
Anticancer Derivatives: Research has shown that creating amide and carbothioamide derivatives from the picolinic acid backbone can lead to compounds with potent anti-proliferative activity. Studies involving molecular docking have suggested these derivatives can bind effectively to the kinase domain of receptors like EGFR, which are often overactive in cancer.
-
Herbicidal Agents: Picolinic acid and its derivatives are a notable class of synthetic auxin herbicides. By modifying the pyridine ring, for example, by adding aryl-substituted pyrazolyl groups, researchers have developed compounds with significantly enhanced herbicidal activity compared to commercial standards like picloram.
-
Cholinesterase Inhibitors: In the context of Alzheimer's disease, picolinamide derivatives have been synthesized and shown to be effective inhibitors of acetylcholinesterase (AChE). SAR studies revealed that the position of side chains, such as a dimethylamine group, markedly influences the inhibitory activity and selectivity against AChE.
Workflow: Screening Picolinic Acid Derivatives for Anti-Proliferative Activity
This workflow outlines a standard, high-throughput method for the initial assessment of novel picolinic acid compounds.
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A Theoretical Deep Dive into 4-Methoxypicolinic Acid: A Guide for Researchers and Drug Developers
Foreword: Unveiling the Potential of a Substituted Picolinic Acid
In the vast landscape of molecular entities with therapeutic promise, substituted pyridine carboxylic acids have consistently emerged as privileged scaffolds. Among these, 4-Methoxypicolinic acid, a seemingly simple derivative of picolinic acid, presents a compelling case for in-depth theoretical exploration. Its unique electronic and structural features, governed by the interplay of the electron-donating methoxy group and the electron-withdrawing carboxylic acid on the pyridine ring, hint at a nuanced reactivity and potential for specific biological interactions. This technical guide, designed for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the theoretical studies on this compound. By delving into its molecular properties, potential biological activities, and the computational methodologies to probe them, we seek to illuminate its potential and guide future research endeavors. Our approach is rooted in the principles of scientific integrity, providing not just data, but a causal narrative that explains the "why" behind the "how," ensuring that every piece of information is a stepping stone to validated knowledge.
Molecular Architecture and Electronic Landscape: A Quantum Chemical Perspective
The foundational understanding of any molecule's potential begins with a thorough characterization of its electronic structure and geometry. For this compound, Density Functional Theory (DFT) has been a pivotal tool in elucidating these properties.
The Influence of the Methoxy Group: An Electron-Donating Powerhouse
Quantum chemical calculations, particularly using DFT with functionals like B3LYP, have revealed the significant electronic impact of the 4-methoxy group on the picolinic acid scaffold.[1] The methoxy group (OCH₃) acts as an electron-donating group, pushing electron density into the pyridine ring. This donation has a profound effect on the molecule's electronic properties, influencing its reactivity and intermolecular interactions.
One of the key consequences of this electron donation is the alteration of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO energy is a crucial indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. Studies have shown that the methoxy group in this compound leads to a destabilization of the LUMO as compared to the gas phase, a factor that can be modulated by the solvent environment.[1]
Solvent Effects: A Modulator of Electronic Behavior
The surrounding environment plays a critical role in shaping the electronic properties of a molecule. Theoretical studies on this compound have explored the influence of various solvents, such as acetone, ethanol, diethyl ether, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), on its electronic structure.[1][2] These studies demonstrate that the solvent can significantly impact the energy required to remove an electron from the molecule. For instance, in the presence of solvents, the minimum energy required to remove an electron for this compound increases.[1] This solvent-induced modulation of electronic properties is a critical consideration for predicting the molecule's behavior in biological systems, which are predominantly aqueous.
Vibrational Frequencies and Spectroscopic Signature
Theoretical calculations of vibrational frequencies, often performed using DFT methods, provide valuable insights into the molecule's infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies of this compound with those of unsubstituted picolinic acid, researchers can pinpoint the specific vibrational modes affected by the methoxy substituent.[1][2] This information is invaluable for the experimental characterization of the molecule and its derivatives.
Synthesis of this compound and its Derivatives
While this guide focuses on theoretical studies, a brief overview of the synthetic routes to this compound provides essential context for its availability and the potential for creating novel analogs for further investigation.
A patented process describes the preparation of 4-alkoxy-3-hydroxypicolinic acids, which can serve as precursors or structural analogs to this compound.[3] This process involves a series of chemical transformations starting from furfural, including cyano-amination, bromination-rearrangement, bromo substitution with an alkoxide, nitrile hydrolysis, and halogen reduction.[3]
Furthermore, scholarly articles have reported the synthesis of various picolinic acid derivatives, which can be adapted for the synthesis of this compound. For instance, the synthesis of N-(4-methoxyphenyl)picolinamide has been described, involving the reaction of picolinic acid with p-anisidine.[4] The synthesis of aminopicolinic acids has also been reported, providing further avenues for functionalization of the picolinic acid core.
In Silico Prediction of Biological Potential: A Virtual Screening Approach
In modern drug discovery, in silico methods are indispensable for predicting the biological activity and pharmacokinetic properties of a molecule before committing to expensive and time-consuming experimental studies.
Molecular Docking: Unveiling Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific biological target, typically a protein.[5][6][7] While specific molecular docking studies on this compound are not extensively reported in the literature, the general principles can be applied to explore its potential interactions with various targets.
Conceptual Molecular Docking Workflow:
Caption: A generalized workflow for molecular docking studies.
Based on the known biological activities of picolinic acid and its derivatives, potential targets for this compound could include enzymes involved in metabolic pathways or receptors implicated in various diseases.[8] For example, picolinic acid derivatives have been investigated as inhibitors of c-Met kinase, a target in cancer therapy.[1][9]
Molecular Dynamics Simulations: Capturing the Dynamic Nature of Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of a molecule over time.[8][10] An MD simulation of this compound, either in solution or in complex with a biological target, can reveal crucial information about its stability, flexibility, and the nature of its interactions with surrounding molecules.
Conceptual Molecular Dynamics Simulation Workflow:
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A Technical Guide to Unlocking the Therapeutic Potential of 4-Methoxypicolinic Acid: A Roadmap for Researchers
Foreword: Charting a Course for a Promising Scaffold
The landscape of drug discovery is in constant evolution, driven by the pursuit of novel chemical entities with therapeutic promise. Within this landscape, the pyridine carboxylic acid scaffold has historically yielded a wealth of clinically significant molecules.[1] This guide focuses on a specific, yet underexplored, member of this family: 4-Methoxypicolinic acid. While its direct biological activities remain largely uncharacterized in public literature, the known bioactivities of its structural analogs, coupled with the intriguing physicochemical properties imparted by the 4-methoxy group, present a compelling case for its investigation.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is not a rigid protocol but rather a strategic roadmap designed to inspire and direct research into the potential therapeutic applications of this compound. We will delve into promising research avenues, propose robust experimental designs, and provide the foundational knowledge necessary to embark on a successful investigation of this high-potential molecule.
The Scientific Rationale: Why this compound Warrants Investigation
Picolinic acid and its derivatives have demonstrated a diverse range of biological effects, most notably in the realm of oncology.[2][3] Studies have pointed towards mechanisms of action that include metal chelation and the induction of endoplasmic reticulum (ER) stress-mediated apoptosis.[4][5] The introduction of a methoxy group at the 4-position of the picolinic acid core is a deliberate strategic choice. In drug design, a methoxy group on an aromatic ring is known to be non-lipophilic, a characteristic that can positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4][6] Furthermore, this functional group can enhance target binding and modulate the electronic properties of the molecule, potentially leading to novel or improved biological activities.[7][8]
Therefore, we hypothesize that this compound may possess unique therapeutic potential, leveraging the established bioactivities of the picolinic acid scaffold while benefiting from the advantageous properties of the 4-methoxy substituent. This guide outlines key research areas to test this hypothesis.
Proposed Research Areas and Experimental Workflows
We propose a multi-pronged approach to systematically investigate the therapeutic potential of this compound, focusing on oncology as the primary, but not exclusive, therapeutic area.
Anticancer Activity: A Primary Focus
The most compelling initial research direction for this compound is the exploration of its anticancer properties, given the established precedent within the picolinic acid family.[3]
2.1.1. Initial Broad-Spectrum Cancer Cell Line Screening
The first step is to assess the cytotoxic potential of this compound across a diverse panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., NCI-60 panel) in their respective recommended media and conditions.
-
Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Data Presentation:
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A549 | Lung | To be determined |
| MCF-7 | Breast | To be determined |
| HCT116 | Colon | To be determined |
| HeLa | Cervical | To be determined |
| K562 | Leukemia | To be determined |
2.1.2. Mechanistic Deep Dive: Unraveling the "How"
Based on the screening results, select the most sensitive cell line(s) for in-depth mechanistic studies. Two primary hypotheses, derived from existing picolinic acid literature, should be investigated: metal chelation and induction of ER stress.
Workflow for Mechanistic Investigation
Caption: Proposed workflow for investigating the anticancer mechanism of this compound.
Experimental Protocol: In Vitro Metal Chelation Assay (Ferrozine Assay)
This assay spectrophotometrically determines the chelation of ferrous ions (Fe²⁺).[9][10]
-
Reaction Mixture: Prepare a reaction mixture containing this compound at various concentrations.
-
Initiation: Add a solution of FeCl₂ to initiate the reaction.
-
Ferrozine Addition: Add ferrozine solution. Ferrozine forms a stable magenta-colored complex with Fe²⁺.
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of the magenta complex at 562 nm. The presence of a chelating agent will result in a decrease in the color intensity.
-
Calculation: Calculate the percentage of Fe²⁺ chelating activity.
Experimental Protocol: Analysis of ER Stress Markers
The induction of ER stress can be monitored by examining the key signaling pathways of the Unfolded Protein Response (UPR).[11]
-
Cell Treatment: Treat the selected cancer cell line with the IC50 concentration of this compound for various time points (e.g., 6, 12, 24 hours).
-
RNA Isolation and RT-qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of UPR target genes, such as ATF4, CHOP, and the spliced form of XBP1.
-
Western Blotting: Prepare total cell lysates and perform Western blotting to detect the protein levels of key ER stress markers, including phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP.
Signaling Pathway Visualization
Caption: A simplified diagram of the PERK branch of the UPR pathway, a potential target of this compound.
Neurological Applications: An Exploratory Avenue
Some picolinic acid derivatives have shown anticonvulsant activity.[12] Additionally, the inhibition of dopamine β-hydroxylase by a picolinic acid derivative suggests potential applications in neurological disorders.[13]
2.2.1. In Silico Target Prediction
To guide the exploration of neurological applications, an initial in silico target prediction study is recommended. This computational approach can identify potential protein targets for this compound based on its chemical structure.[14][15]
Workflow for In Silico Target Prediction
-
Compound Input: Input the 2D or 3D structure of this compound into multiple target prediction platforms (e.g., SwissTargetPrediction, SuperPred).
-
Database Searching: These platforms will screen the compound against databases of known ligand-protein interactions.
-
Target Prioritization: Analyze the predicted targets, prioritizing those with high confidence scores and relevance to neurological pathways.
-
Pathway Analysis: Use bioinformatics tools (e.g., KEGG, Reactome) to identify the biological pathways associated with the prioritized targets.
Structure-Activity Relationship (SAR) Studies
A systematic exploration of the structure-activity relationship is crucial for optimizing the therapeutic potential of the this compound scaffold.
Proposed Analogs for Synthesis and Testing
| Position of Modification | Proposed Modification | Rationale |
| 4-position | -OH, -F, -Cl | To investigate the electronic and steric effects at this position. |
| 5-position | -Cl, -CH₃ | To explore the impact of substituents at other positions on the pyridine ring. |
| Carboxylic acid | Ester, Amide | To assess the importance of the carboxylic acid for activity and to potentially improve cell permeability. |
Preclinical Development Considerations
Should initial in vitro studies yield promising results, a clear path for preclinical development should be established.
Preclinical Evaluation Workflow
Caption: A high-level overview of the preclinical development path for a lead compound.
Conclusion: A Call to Investigation
This compound stands at an exciting intersection of known biological activity within its chemical family and the potential for enhanced properties due to its unique substitution. This guide provides a foundational framework for its systematic investigation. The proposed research areas, from broad anticancer screening to nuanced mechanistic studies and exploratory neurological applications, offer a clear and logical path forward. By following this roadmap, the scientific community can collectively unlock the potential of this promising, yet understudied, molecule and pave the way for the development of novel therapeutics.
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A Technical Guide to the Safe Handling of 4-Methoxypicolinic Acid for Research and Development Professionals
This document provides a comprehensive technical overview of the essential safety protocols and handling procedures for 4-Methoxypicolinic acid. Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere compliance to instill a deep, mechanistic understanding of the "why" behind each safety recommendation. By integrating field-proven insights with authoritative data, our goal is to create a self-validating system of safety that protects personnel, ensures experimental integrity, and fosters a culture of proactive risk management in the laboratory.
Compound Identification and Physicochemical Profile
This compound is a pyridinecarboxylic acid derivative used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its reactivity is primarily defined by the carboxylic acid group and the pyridine ring, while its physical state as a solid powder dictates the primary routes of potential exposure. A clear understanding of its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 4-methoxy-2-pyridinecarboxylic acid | [2] |
| CAS Number | 29082-91-5 | [3] |
| Molecular Formula | C₇H₇NO₃ | [3] |
| Molecular Weight | 153.14 g/mol | [1][3] |
| Physical Form | Solid, powder | [4][5] |
| Storage Temperature | Room temperature, sealed in a dry, dark place | [4][5] |
Hazard Analysis and GHS Classification
Under the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. This classification is not arbitrary; it is based on toxicological data and the intrinsic chemical properties of the pyridinecarboxylic acid scaffold, which is known to cause irritation upon contact with biological tissues.
The primary hazards are associated with direct contact and inhalation, making meticulous handling procedures paramount.
| GHS Classification | Code | Description | Mechanistic Insight |
| Pictogram | GHS07 (Exclamation Mark) | Represents a substance that may cause less severe, non-fatal health effects. | |
| Signal Word | Warning | Indicates a lower level of hazard severity. | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | The acidic nature of the carboxylic acid group can disrupt the skin's lipid barrier, leading to inflammation, redness, and discomfort. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | The mucous membranes of the eye are highly sensitive. Direct contact with the acidic powder can lead to significant pain, inflammation, and potential damage if not promptly treated. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | Inhalation of fine dust particles can irritate the mucosal linings of the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation. |
Data sourced from multiple chemical safety databases.[1][6]
Core Principles of Safe Handling: A Multi-Layered Defense
A robust safety paradigm relies on a hierarchy of controls. The causality is simple: it is always preferable to engineer a hazard out of the workflow than to rely solely on personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are designed to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All weighing, handling, and reaction-charging operations involving this compound powder must be conducted inside a certified chemical fume hood. This is non-negotiable. The negative pressure environment captures fine particulates at the source, preventing them from entering the laboratory atmosphere and the user's breathing zone.[7]
-
Ventilation: The laboratory must be equipped with general ventilation that ensures a high rate of air exchange. This serves as a secondary control to dilute any fugitive emissions that might escape primary containment.[8][9]
Administrative Controls: Standardizing Safety
These are the procedures and work practices that define a safe laboratory culture.
-
Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP for this compound must be written and readily accessible. This document should incorporate information from the Safety Data Sheet (SDS) and detail every step from receipt of the chemical to the disposal of waste.[10]
-
Risk Assessment: Before any new procedure, a thorough risk assessment must be performed. Consider the quantity of material being used, the potential for dust generation, and the specific reaction conditions.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP. This training must be documented.[10]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the only line of defense. The choice of PPE must be directly correlated with the hazards identified in Section 2.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles (ANSI Z87.1 / EN166) | Nitrile or Neoprene gloves | Long-sleeved lab coat | Not required inside a fume hood. If a hood is unavailable, a full-face respirator with an acid gas/particulate cartridge is mandatory.[11][12] |
| Transferring Solutions | Chemical safety goggles. Add a face shield if splashing is possible.[11] | Nitrile or Neoprene gloves | Long-sleeved lab coat. Consider a PVC apron for larger volumes.[13] | Not typically required. |
| Cleaning Spills | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls over a lab coat[14] | Required. Use a respirator with appropriate cartridges to avoid inhaling dust or vapors from the neutralization reaction. |
Causality of PPE Selection:
-
Eye Protection: Goggles are required because they form a seal around the eyes, offering protection from airborne dust that safety glasses do not.[7][9]
-
Gloves: Nitrile and neoprene offer good resistance to organic acids.[13][15] Gloves should be inspected before each use and changed immediately if contamination is suspected.[13]
-
Lab Coat: Provides a removable barrier to protect skin and personal clothing from minor spills and dust.
Standard Operating Procedures (SOPs)
Protocol for Weighing and Transferring Solid this compound
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatula, weigh paper/boat, receiving flask).
-
Don PPE: Put on all required PPE as specified in the table above.
-
Perform Transfer: Conduct all operations at least 6 inches inside the fume hood sash. Carefully open the stock bottle. Use a clean spatula to transfer the desired amount of solid to the weigh boat.
-
Minimize Dust: Handle the material gently to avoid creating airborne dust.[13][16]
-
Secure Containers: Immediately and tightly reseal the stock bottle after dispensing.[6][8]
-
Cleanup: Carefully fold the weigh paper and slide the contents into the receiving vessel. Decontaminate the spatula and the work surface with a suitable solvent (e.g., 70% ethanol) followed by soap and water.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[6]
Storage and Segregation Protocol
-
Container Integrity: Ensure the container is tightly sealed to prevent exposure to moisture and air.[4][5]
-
Location: Store in a cool, dry, and well-ventilated cabinet designated for organic acids.[6][12] The storage location should be kept dark.[4][5]
-
Segregation: Crucially, store this compound away from incompatible materials. This includes:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, nitric acid). Contact can lead to vigorous, potentially explosive reactions.[8][9]
-
Strong Bases: (e.g., sodium hydroxide, potassium carbonate). A strong acid-base reaction will occur, which is highly exothermic.
-
Reactive Metals: (e.g., sodium, potassium, magnesium).
-
Emergency Response Protocols
Rapid and correct response during an emergency is critical to mitigating harm. All personnel must be familiar with these procedures and the location of safety equipment.
First Aid Measures
The immediate response is to remove the individual from the source of contamination and flush the affected area.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[17][18] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin area with plenty of soap and water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[19] If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[7][18] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management Protocol
The approach to a spill depends on its scale. This guide focuses on minor laboratory spills (<5 grams). For major spills, evacuate the area and contact emergency services.[20]
-
Alert & Evacuate: Alert personnel in the immediate area and restrict access.[20][21]
-
Don PPE: Wear the enhanced PPE specified for spill cleanup, including a respirator, face shield, and heavy-duty gloves.[16]
-
Containment: Prevent the powder from spreading further.
-
Neutralization: Gently cover the spill with a weak base, such as sodium bicarbonate or soda ash.[10][16][20] Work from the outside in. Avoid creating dust.
-
Absorption: If necessary, lightly moisten the powder with water to prevent it from becoming airborne (only if the material is not water-reactive, which this is not).[16]
-
Collection: Once neutralized, carefully sweep the material into a designated hazardous waste container using spark-proof tools.[16]
-
Decontamination: Clean the spill area thoroughly with soap and water.[16][17]
-
Disposal: Seal, label, and dispose of the waste container and all contaminated materials according to institutional and local regulations.[10]
-
Reporting: Report the incident to the laboratory supervisor or safety officer.[16]
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Chemical reactivity of the methoxy group in picolinic acid
An In-Depth Technical Guide to the Chemical Reactivity of the Methoxy Group in Picolinic Acid Derivatives
Executive Summary
Picolinic acid, the pyridine-2-carboxylic acid scaffold, is a cornerstone in medicinal chemistry and materials science, primarily due to its robust chelating properties and its utility as a versatile synthetic intermediate.[1][2] The introduction of a methoxy group onto the pyridine ring profoundly alters the molecule's electronic landscape, steric profile, and, consequently, its chemical reactivity. This guide provides a detailed exploration of the methoxy group's influence on the reactivity of the picolinic acid core. We will dissect its dual role in directing electrophilic aromatic substitution, its impact on nucleophilic reactions, its modulation of the carboxylic acid's pKa, and its function in tuning the properties of metal complexes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the nuanced chemistry of methoxy-substituted picolinic acids in their work.
The Electronic and Physicochemical Influence of the Methoxy Group
The chemical behavior of a substituted picolinic acid is not merely the sum of its parts. It is a complex interplay of inductive and resonance effects from all functional groups. The methoxy group, in particular, introduces a fascinating dichotomy.
A Duality of Directing Effects in Electrophilic Aromatic Substitution (SEAr)
The pyridine ring itself is electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position (C3 and C5).[3][4] Conversely, the methoxy group is a powerful activating group. Through its oxygen lone pairs, it donates electron density to the ring via the +M (mesomeric or resonance) effect, directing incoming electrophiles to the ortho and para positions.[5][6]
When both are present, a chemical "tug-of-war" ensues. The outcome—the position of substitution—depends critically on the location of the methoxy group.
-
Methoxy Group at C4 or C6: The activating, ortho/para-directing effect of the methoxy group strongly reinforces specific positions. For example, in 4-methoxypicolinic acid, the methoxy group activates the C3 and C5 positions, one of which aligns with the inherent meta-directing preference of the pyridine ring, leading to enhanced reactivity at that site.
-
Methoxy Group at C3 or C5: The directing effects are less aligned, potentially leading to mixtures of products or requiring more stringent reaction conditions to achieve selectivity.
Modulation of Acidity (pKa)
The methoxy group's electronic influence extends to the acidity of the carboxylic acid moiety. As an electron-donating group (+M effect), it generally increases the electron density on the carboxylate's oxygen atoms, destabilizing the conjugate base and thus decreasing acidity (raising the pKa). However, its weakly electron-withdrawing inductive effect (-I) can counteract this, particularly when it is close to the carboxylic acid.
| Substituent Position | Typical pKa Range | Primary Electronic Effect on Acidity | Rationale |
| Unsubstituted | ~5.2-5.5[7] | Baseline | Reference pKa for the parent picolinic acid. |
| 3-Methoxy | Higher than unsubstituted | +M > -I | The resonance effect dominates, donating electron density and decreasing acidity. |
| 4-Methoxy | Higher than unsubstituted | Strong +M effect | The methoxy group is para to the ring nitrogen and meta to the carboxyl group, its strong electron-donating resonance effect increases basicity of the nitrogen and decreases acidity of the carboxyl.[8] |
| 5-Methoxy | Higher than unsubstituted | +M effect | Similar to the 3-methoxy isomer, the electron-donating resonance effect is the primary influence. |
| 6-Methoxy | Lower than other isomers | Strong -I effect | The proximity of the methoxy group to the carboxylic acid allows the electron-withdrawing inductive effect to dominate, stabilizing the conjugate base and increasing acidity.[9] |
Key Reaction Classes Involving the Methoxy Group
The methoxy group can be a passive modulator, an active participant, or even a leaving group depending on the reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
While the pyridine ring is generally deactivated towards electrophilic attack, its electron-deficient nature makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions.[10] The methoxy group can play two key roles here:
-
As a Leaving Group (O-Demethylation): The methoxy group itself can be displaced by strong nucleophiles, such as halides (using reagents like BBr₃) or thiolates. This O-demethylation is a crucial transformation for converting methoxy-protected phenols into their active hydroxyl forms, a common final step in the synthesis of many pharmaceutical agents.
-
Modulating Reactivity: The electronic-donating nature of the methoxy group can decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted ring. However, its presence can be synthetically useful for directing other reactions before it is ultimately removed or transformed.
Decarboxylation: The Hammick Reaction
Picolinic acids undergo a characteristic thermal decarboxylation in the presence of carbonyl compounds, known as the Hammick reaction, to form 2-pyridyl-carbinols.[11][12] The reaction proceeds through a zwitterionic intermediate or a related carbene.[11]
The presence of substituents on the ring significantly affects the reaction rate. Both electron-withdrawing and electron-releasing groups at the 3-position have been shown to accelerate the decarboxylation of the acid form.[13] This is attributed to steric hindrance that disrupts the coplanarity of the carboxyl group with the pyridine ring, weakening the C-C bond and facilitating its cleavage.[13] Therefore, a methoxy group, particularly at a position adjacent to the carboxyl group, can be expected to influence the rate of such decarboxylation reactions.
Coordination Chemistry
Picolinic acid and its derivatives are exceptional N,O-bidentate chelating ligands for a wide range of metal ions.[1][14][15] The methoxy group does not typically participate directly in coordination but tunes the electronic properties of the ligand. By donating electron density to the pyridine ring, it increases the basicity of the pyridine nitrogen, which can lead to stronger metal-ligand bonds. This tuning is critical in the design of metal complexes for applications ranging from MRI contrast agents to catalysts.[1][16] For instance, 6-(2-Methoxyphenyl)picolinic acid is noted for its ability to form coordination compounds and has been investigated for its therapeutic potential by interacting with zinc finger proteins.[17]
Synthetic Methodologies and Experimental Protocols
The synthesis and functionalization of methoxy-picolinic acids are central to their application. The following protocols represent field-proven methods for their preparation and modification.
Protocol 1: Synthesis via Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds, particularly for creating aryl-substituted picolinic acids.[17] This protocol outlines the synthesis of a 6-aryl-picolinic acid derivative.
Objective: To synthesize 6-(2-Methoxyphenyl)picolinic acid from a halogenated picolinic acid precursor.
Workflow Diagram:
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromopicolinic acid (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). To this suspension, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and carefully acidify with 2M HCl until the pH is approximately 3-4. A precipitate of the product should form.
-
Isolation and Purification: If a precipitate forms, it can be collected by filtration, washed with cold water, and dried. Alternatively, the aqueous mixture can be extracted with ethyl acetate (3x). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or silica gel column chromatography.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: O-Demethylation of a Methoxy-Picolinic Acid
This protocol describes the cleavage of the methyl ether to yield the corresponding hydroxypicolinic acid, a common step in unlocking a potentially active phenolic group.
Objective: To convert this compound to 4-hydroxypicolinic acid.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath. For more sensitive substrates, cooling to -78 °C (dry ice/acetone bath) is recommended.
-
Reagent Addition: Slowly add boron tribromide (BBr₃) (1.5-3.0 eq, typically as a 1M solution in DCM) dropwise via syringe. The reaction is often exothermic and may produce HBr gas.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully quench by the slow, dropwise addition of methanol, followed by water. This step is highly exothermic.
-
Isolation: The product may precipitate from the solution upon quenching. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid can be triturated with ether or recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Validation: Confirm the identity and purity of the resulting 4-hydroxypicolinic acid by NMR, MS, and melting point analysis.
Conclusion and Future Outlook
The methoxy group is a small but powerful tool in the arsenal of the synthetic and medicinal chemist. Its influence on the picolinic acid scaffold is a textbook example of how subtle electronic and steric modifications can lead to significant changes in chemical reactivity, acidity, and biological activity. From directing the course of aromatic substitutions to fine-tuning the properties of complex metal-based systems, the strategic placement of a methoxy group allows for a high degree of molecular control. As the demand for novel therapeutics and functional materials continues to grow, a deep understanding of the principles outlined in this guide will remain essential for the rational design and synthesis of next-generation picolinic acid derivatives.
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Methodological & Application
Application Note: The Quest for Precision in Proteomics—A Conceptual Exploration of 4-Methoxypicolinic Acid in Advanced Sample Preparation
Introduction: The Criticality and Challenges of Sample Preparation in Proteomics
The journey from a complex biological sample to meaningful proteomic data is paved with critical biochemical manipulations. In the widely adopted "bottom-up" proteomics workflow, the in-solution digestion of proteins into peptides is a cornerstone, enabling their analysis by mass spectrometry.[1][2][3] Central to this process are the reduction and alkylation steps, designed to cleave disulfide bonds and subsequently cap the resulting free cysteine residues.[4][5] This prevents the refolding of proteins and the reformation of disulfide bridges, ensuring efficient enzymatic digestion and accurate peptide identification.[4][6]
However, the very reactivity that makes standard alkylating agents like iodoacetamide (IAA) effective is also the source of significant challenges. Off-target modifications of other amino acid residues, such as methionine, lysine, and histidine, as well as the peptide N-terminus, can introduce artifacts that complicate data analysis and interpretation.[4][7] The quest for more specific, efficient, and "cleaner" reagents is therefore a critical frontier in the advancement of proteomics.[8][9]
This application note deviates from a standard protocol to instead offer a conceptual exploration into the potential utility of novel chemical scaffolds in addressing these challenges, using 4-Methoxypicolinic acid as a case study. While it must be stressed that this compound is not currently an established reagent for proteomics sample preparation , its chemical properties, particularly those of its parent molecule, picolinic acid, provide a fertile ground for discussing the rational design of next-generation tools for proteomics.
The Ideal Alkylating Agent: A Chemist's Wishlist for Proteomics
The proteomics community has long debated the pros and cons of various alkylating agents.[7] An ideal reagent would exhibit a combination of properties that are often mutually exclusive, creating a trade-off between reactivity and specificity.
| Feature | Desired Characteristic | Rationale |
| Specificity | Exclusively targets cysteine thiols | Minimizes off-target modifications, reducing sample complexity and data analysis artifacts.[4] |
| Reactivity | Rapid and complete reaction under mild conditions | Ensures all cysteine residues are capped, preventing incomplete alkylation which can lead to missed peptide identifications. |
| Solubility | High solubility in common proteomics buffers | Facilitates easy handling and efficient reaction kinetics. |
| Stability | Stable in solution for the duration of the experiment | Prevents degradation of the reagent and the formation of reactive byproducts. |
| Mass Tag | Introduces a unique and predictable mass shift | Allows for confident identification of alkylated peptides in mass spectrometry data. |
| Inertness Post-Reaction | Does not interfere with downstream processes | Should not suppress ionization, alter chromatographic retention times, or inhibit protease activity. |
Standard reagents like iodoacetamide, while effective, often fall short of this ideal, exhibiting significant off-target reactivity.[4] This underscores the need for innovative chemical approaches to protein alkylation.
This compound: A Chemical Scaffold of Interest
This compound is a derivative of pyridine-2-carboxylic acid (picolinic acid). While its direct application in proteomics sample preparation is not documented, the known properties of the picolinate scaffold offer intriguing possibilities.
-
Chelating Properties: Picolinic acid is a well-known bidentate chelating agent, capable of forming stable complexes with various metal ions, including zinc, copper, and iron.[10][11][12] This ability to coordinate with metals is a key feature that could be exploited for targeted chemical modifications.
-
Bioconjugation Potential: Picolinic acid derivatives are versatile in chemical synthesis and have been functionalized for bioconjugation with biomolecules like peptides and proteins.[13][14] This demonstrates that the scaffold is amenable to chemical modification to introduce desired functionalities.
-
Reactivity: The carboxylic acid and the pyridine ring of the picolinate structure can be chemically modified to introduce reactive groups.[15][16][17]
These properties, while not directly related to cysteine alkylation, suggest that with rational chemical design, the this compound scaffold could be engineered into a multi-functional reagent for proteomics.
Hypothetical Application I: A "Site-Director" Alkylating Agent
A significant challenge in proteomics is the modification of specific proteins or sites within a complex mixture. Leveraging the chelating properties of the picolinate scaffold, one could envision a novel, site-directing alkylating agent.
Concept: A derivative of this compound could be synthesized to contain both a metal-chelating moiety and a thiol-reactive group. This "site-director" agent could preferentially bind to metalloproteins or proteins with metal-binding motifs, thereby increasing the local concentration of the alkylating function around the target site. This could lead to more efficient and specific modification of cysteines in the vicinity of the metal-binding domain.
Caption: Hypothetical mechanism of a site-director alkylating agent.
This approach could be particularly useful in chemical biology and drug discovery for mapping the cysteine environment around metal centers in proteins.
Hypothetical Application II: A Post-Alkylation Scavenger
Another challenge in sample preparation is the presence of excess reducing and alkylating agents after the reaction is complete. These reagents can interfere with subsequent steps, such as enzymatic digestion, and can modify the N-termini of newly generated peptides. While quenching with an excess of a thiol-containing compound is common, a more robust scavenging strategy could improve data quality.
Concept: A polymer- or bead-functionalized derivative of this compound could be designed to act as a scavenger. Its purpose would be to covalently bind and remove excess iodoacetamide or other thiol-reactive reagents from the solution after the primary alkylation step is complete. The methoxy and carboxylic acid groups could be modified to create a highly reactive nucleophile for this purpose.
Caption: Workflow for a hypothetical 4-MPA-based scavenger.
This approach would ensure that the subsequent addition of protease for digestion occurs in a clean environment, free from potentially inhibitory or modifying small molecules.
A Theoretical Protocol Framework
The following protocol is a conceptual framework and not a validated procedure . It is intended to illustrate where a novel, hypothetical reagent based on this compound might be integrated into a standard proteomics workflow. Specific concentrations, incubation times, and temperatures would require extensive empirical optimization.
Objective: To prepare a protein lysate for mass spectrometry analysis using a hypothetical, next-generation alkylating agent or scavenger.
Materials:
-
Protein lysate in a suitable buffer (e.g., 8M urea, 50 mM ammonium bicarbonate)
-
Reducing agent (e.g., DTT or TCEP)
-
Hypothetical Reagent A (Alkylating Agent) or Standard Alkylating Agent (e.g., IAA)
-
Hypothetical Reagent B (Scavenger) (if using a standard alkylating agent)
-
Sequencing-grade trypsin
-
Formic acid
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Reduction:
-
To a defined amount of protein (e.g., 100 µg), add the reducing agent to a final concentration (e.g., 10 mM DTT).
-
Incubate at an appropriate temperature (e.g., 56°C for 30 minutes) to reduce all disulfide bonds.
-
Cool the sample to room temperature.
-
-
Alkylation (Hypothetical Scenario 1):
-
Add Hypothetical Reagent A to a final concentration that would be determined through optimization.
-
Incubate in the dark at room temperature for a determined amount of time (e.g., 30-60 minutes).
-
-
Alkylation and Scavenging (Hypothetical Scenario 2):
-
Add a standard alkylating agent (e.g., 20 mM IAA) and incubate in the dark at room temperature for 30 minutes.
-
Add Hypothetical Reagent B (Scavenger) to the reaction mixture.
-
Incubate for a determined period to allow for the sequestration of excess alkylating agent.
-
Remove the scavenger (e.g., by centrifugation or magnetic separation if bead-based).
-
-
Digestion:
-
Dilute the sample with buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 2M.
-
Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio).
-
Incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Proceed with standard desalting procedures (e.g., C18 StageTip) prior to LC-MS/MS analysis.
-
Conclusion and Future Perspectives
While this compound is not a reagent in the current proteomics toolkit, its underlying chemical scaffold provides a valuable starting point for a conceptual discussion on the future of sample preparation. The limitations of existing methods, particularly the off-target reactivity of alkylating agents, necessitate the development of novel chemical tools.[4][7] The future of proteomics sample preparation will likely involve more sophisticated, multi-functional reagents that offer greater control over the chemical modifications introduced.[1][8]
By exploring the potential of scaffolds like this compound, we can begin to envision reagents that not only perform the basic function of cysteine alkylation but also offer enhanced features such as site-specificity or integrated clean-up steps. Such advancements will be crucial in pushing the boundaries of proteomics, enabling deeper, more accurate, and more reproducible analyses of the complex cellular machinery.
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Application and Protocol Guide for the Use of Picolinic Acid Analogs in MALDI Mass Spectrometry of Nucleic Acids
Introduction: The Critical Role of Matrix Selection in Nucleic Acid Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a cornerstone analytical technique for the characterization of biomolecules, prized for its speed, sensitivity, and tolerance for complex mixtures.[1] While historically dominated by protein analysis, its application to nucleic acids—such as oligonucleotides, DNA, and RNA—has been instrumental in fields ranging from genomics to drug development.[2] The success of MALDI-MS for these analytes is profoundly dependent on the choice of the matrix, a crystalline compound that co-crystallizes with the analyte, absorbs the laser energy, and facilitates a soft ionization process.[3][4]
Picolinic acid and its derivatives have emerged as a superior class of matrices for nucleic acid analysis.[5][6][7] This guide focuses on the application of this structural family, with a prospective look at 4-Methoxypicolinic acid, a promising analog, for the robust and high-resolution analysis of oligonucleotides and other nucleic acids.
Principles and Mechanisms: Why Picolinic Acids Excel
The efficacy of picolinic acid-based matrices in the analysis of nucleic acids is not coincidental. Several key properties contribute to their superior performance over other matrix families, such as cinnamic or benzoic acid derivatives, for this specific application.[5][7]
-
Analyte-Specific Soft Ionization: The acidic nature of the picolinic acid scaffold is hypothesized to play a crucial role in the protonation of the phosphate backbone of nucleic acids, promoting the formation of intact, singly charged negative ions ([M-H]⁻), which simplifies spectral interpretation.[3]
-
Reduced Fragmentation: Unlike more energetic matrices that can cause significant fragmentation of the fragile phosphodiester backbone and cleavage of nucleobases, picolinic acid derivatives offer a "softer" ionization, preserving the integrity of the analyte.[1] This is particularly critical for applications requiring precise mass determination of the parent molecule.
-
Mitigation of Salt Adducts: A persistent challenge in the mass spectrometry of nucleic acids is the formation of sodium and potassium adducts with the phosphate groups, which leads to peak broadening and reduced resolution.[1] The use of picolinic acid matrices, often in conjunction with ammonium salt additives, effectively minimizes these adducts, resulting in sharper, more accurate mass spectra.[3]
While 3-Hydroxypicolinic acid (3-HPA) is a widely used and effective matrix, studies have shown that the parent compound, picolinic acid, can offer superior performance for oligonucleotides, yielding better signal-to-noise ratios and overall spectral quality.[5][6] Based on these established principles, this compound (4-methoxy-2-pyridinecarboxylic acid) is presented here as a matrix of high potential, warranting investigation by researchers seeking to optimize their nucleic acid analyses. Its structural similarity to picolinic acid suggests it may share these favorable characteristics.
Experimental Workflow for Nucleic Acid Analysis
The following diagram outlines the general workflow for preparing nucleic acid samples for MALDI-MS analysis using a picolinic acid-based matrix.
Caption: General workflow for nucleic acid analysis using MALDI-MS.
Detailed Protocols
The following protocols are based on established methods for picolinic acid and 3-hydroxypicolinic acid and are recommended as a starting point for the use of this compound.[4][8]
Protocol 1: Matrix Solution Preparation
Objective: To prepare a stock solution of the this compound matrix with an ammonium salt additive to suppress alkali adducts.
Materials:
-
This compound (or Picolinic Acid / 3-HPA)
-
Diammonium citrate (DAC)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
Procedure:
-
Prepare a 0.5 M solution of this compound: Dissolve the matrix in a 1:1 (v/v) mixture of ACN and ultrapure water.
-
Prepare a 0.1 M solution of Diammonium Citrate (DAC): Dissolve the DAC in ultrapure water.
-
Prepare the working matrix solution: Mix the 0.5 M matrix solution and the 0.1 M DAC solution in a 9:1 (v/v) ratio.
-
Vortex the working solution thoroughly. This solution should be prepared fresh daily for optimal performance.
Protocol 2: Sample Preparation and Spotting (Dried-Droplet Method)
Objective: To co-crystallize the nucleic acid analyte with the matrix on the MALDI target plate.
Materials:
-
Purified oligonucleotide sample (desalted)
-
Working matrix solution (from Protocol 1)
-
MALDI target plate
-
Micropipettes
Procedure:
-
Analyte Dilution: Dissolve the desalted oligonucleotide sample in ultrapure water to a final concentration of 10-100 pmol/µL.
-
Mixing: In a microcentrifuge tube, combine the analyte solution and the working matrix solution in a 1:1 volume ratio.
-
Spotting: Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air dry completely at room temperature. A thin, crystalline film should be visible.
-
The plate is now ready for insertion into the mass spectrometer.
Data Presentation and Comparative Analysis
The choice of matrix can significantly impact the quality of the resulting mass spectrum. The following table provides a comparative overview of common matrices used for nucleic acid analysis.
| Matrix | Typical Analytes | Advantages | Disadvantages |
| Picolinic Acid | Oligonucleotides (DNA, RNA)[5][6] | Superior signal-to-noise for oligonucleotides compared to 3-HPA[5][6]; effective for a wide mass range. | Can be less effective for proteins. |
| 3-Hydroxypicolinic Acid (3-HPA) | Oligonucleotides, Glycans[4][8] | Well-established and robust for nucleic acids; good performance in negative ion mode. | Can sometimes result in lower signal intensity than picolinic acid for oligonucleotides.[5] |
| 2',4',6'-Trihydroxyacetophenone (THAP) | Smaller Oligonucleotides (<25 bases)[9][10] | Can provide reproducible results with minimal fragmentation for smaller nucleic acids.[9][10] | Less effective for larger oligonucleotides. |
| This compound | Prospective: Oligonucleotides (DNA, RNA) | Hypothesized: May offer similar or improved performance to picolinic acid due to structural similarity. | To be determined: Performance characteristics are not yet established in the literature. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | - Insufficient analyte or matrix concentration.- Poor co-crystallization.- Laser power too low. | - Optimize analyte and matrix concentrations.- Try a different spotting technique (e.g., two-layer method).- Gradually increase laser power. |
| Broad Peaks / Poor Resolution | - Presence of salt adducts (Na+, K+).- Inhomogeneous crystal formation. | - Ensure sample is thoroughly desalted.- Increase the concentration of diammonium citrate in the matrix solution.- Re-spot the sample, ensuring slow and even drying. |
| No Signal | - Analyte concentration too high or too low.- Matrix degradation. | - Prepare a dilution series of the analyte.- Always use freshly prepared matrix solution. |
Conclusion
The selection of an appropriate matrix is paramount for achieving high-quality MALDI-MS data for nucleic acids. The picolinic acid family of matrices has demonstrated significant advantages for this class of analytes, offering soft ionization, reduced fragmentation, and effective suppression of salt adducts. While this compound is not yet an established matrix, its structural analogy to the highly effective picolinic acid makes it a compelling candidate for researchers aiming to push the boundaries of nucleic acid analysis. The protocols and insights provided in this guide offer a robust starting point for the application of established picolinic acid matrices and a framework for the systematic evaluation of novel analogs like this compound.
References
- Tang, K., Taranenko, N. I., Allman, S. L., Chen, C. H., Cháng, L. Y., & Jacobson, K. B. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Rapid communications in mass spectrometry, 8(9), 727-730. [Link]
- Fiedor, J., & Fiedor, L. (2018). Analysis and sequencing of nucleic acids by matrix-assisted laser desorption/ionisation mass spectrometry. Spectroscopy Europe, 30(5), 15-19. [Link]
- Allman, S. L., & Chen, C. H. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acid and proteins.
- Esipov, D. S., et al. (2005). Determination of oligonucleotide molecular masses by MALDI mass spectrometry.
- Smirnov, I. P., et al. (2005). [Determination of oligonucleotide molecular masses by MS-MALDI]. Bioorganicheskaia khimiia, 31(2), 151-158. [Link]
- Hötzl, T., et al. (2024). Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides. Journal of Mass Spectrometry. [Link]
- Google Patents. (n.d.). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
- Integrated DNA Technologies. (2011). Mass Spectrometry Analysis of Oligonucleotide Syntheses. [Link]
- Griffin, T. J., et al. (1995). Peptide nucleic acid characterization by MALDI-TOF mass spectrometry. Nature Biotechnology, 13(13), 1369-1372. [Link]
- Meng, Z., et al. (2014). MALDI Mass Spectrometry for Nucleic Acid Analysis. Clinica Chimica Acta, 436, 115-123. [Link]
- PubChem. (n.d.). 4-methoxypyridine-2-carboxylic acid. [Link]
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Application Note: A Guide to Protein Ligation via Native Chemical Ligation (NCL)
Introduction: Beyond Conventional Cross-Linking
In the landscape of protein science, the ability to form covalent linkages between polypeptide chains is fundamental to studying protein interactions, creating novel protein constructs, and developing advanced therapeutics. While traditional cross-linking methods effectively capture protein interactions, they often rely on reactions with specific amino acid side chains, such as primary amines on lysine residues.[1] This can lead to heterogeneous products and may not be suitable for the precise, site-specific joining of two distinct protein or peptide fragments.
This application note addresses the advanced technique of Native Chemical Ligation (NCL) , a powerful chemo-selective method for constructing a native peptide bond between two unprotected polypeptide fragments.[2] While the compound "4-Methoxypicolinic acid" is not a recognized agent for protein cross-linking in established literature, the principles of specific, catalyst-driven ligation are best exemplified by NCL, which often employs catalysts like 4-mercaptophenylacetic acid (MPAA) .[2][3] NCL provides an indispensable tool for protein synthesis, enabling the creation of large, complex proteins that are inaccessible through standard recombinant or synthetic methods alone.[4]
This guide provides a comprehensive overview of the NCL mechanism, detailed protocols for its application, and expert insights into optimizing this elegant and powerful ligation strategy for researchers in protein engineering and drug development.
Pillar 1: The Mechanism of Native Chemical Ligation
Native Chemical Ligation is a two-step process that occurs in aqueous solution at neutral pH.[3] It uniquely joins a peptide fragment with a C-terminal thioester to another peptide fragment bearing an N-terminal cysteine residue.[5]
-
Chemoselective Transthioesterification: The reaction is initiated by the attack of the deprotonated thiol group of the N-terminal cysteine on the C-terminal thioester of the first peptide. This step is reversible and forms a new thioester intermediate, linking the two peptides. The use of an exogenous thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA) or thiophenol, is crucial to accelerate this initial exchange.[3][5]
-
Irreversible Intramolecular S-to-N Acyl Shift: The newly formed thioester intermediate is positioned in close proximity to the α-amino group of the cysteine residue. It then undergoes a rapid and spontaneous intramolecular S-to-N acyl shift, which is effectively irreversible under the reaction conditions.[6] This rearrangement results in the formation of a stable, native peptide bond at the ligation site.[3]
The exquisite chemoselectivity of NCL arises from the unique reactivity of the N-terminal cysteine, allowing the reaction to proceed smoothly with unprotected peptide fragments, even in the presence of numerous other reactive functional groups.[2]
Caption: Experimental Workflow for Native Chemical Ligation.
References
- How to cross-link proteins. (n.d.).
- Sample preparation guidelines for - chemical cross-linking mass spectrometry (XL-MS). (n.d.).
- Protein Cross-linkers handbook and selection guide - the Wolfson Centre for Applied Structural Biology. (n.d.).
- Stark, M. (2017). What is the simplest method for chemically cross-linking purified proteins?
- Native chemical ligation. (n.d.). In Wikipedia.
- Kulkarni, S. S., Sayers, J., Premdjee, B., & Payne, R. J. (2018). Native Chemical Ligation of Peptides and Proteins. Current protocols in protein science, 94(1), e70.
- What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? (n.d.). Mtoz Biolabs.
- Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes.
- Trester-Zedlitz, M., et al. (2003). A Modular Cross-Linking Approach for Exploring Protein Interactions. Journal of the American Chemical Society, 125(9), 2416–2425.
- Weidmann, J., & Dawson, P. E. (2020). Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. Israel journal of chemistry, 60(1-2), 127–137.
- Klockenbusch, C., & Kast, J. (2010). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. International journal of molecular sciences, 11(9), 3249–3262.
- Conibear, A. C., et al. (2014). An optimized intein-mediated protein ligation approach for the efficient cyclization of cysteine-rich proteins. Protein engineering, design & selection, 27(12), 469–477.
- Mechanism of native chemical ligation. (n.d.). ResearchGate.
- Conibear, A. C., Watson, E. E., Payne, R. J., & Becker, C. F. (2018). Native Chemical Ligation: A Boon to Peptide Chemistry. Chemistry (Weinheim an der Bergstrasse, Germany), 24(66), 17332–17346.
- Dhanapal, B., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5062.
- Click-linking: a cell-compatible protein crosslinking method based on click chemistry. (2023). bioRxiv.
- Protocol for protein modification using oxalyl thioester-mediated chemoselective lig
Sources
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- 5. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 4-Methoxypicolinic Acid as a Chemical Probe for 2-Oxoglutarate-Dependent Dioxygenases
Introduction: Unveiling the Hypoxic Response with a Picolinate Probe
4-Methoxypicolinic acid is a small molecule belonging to the picolinic acid class of compounds, which are recognized for their metal-chelating properties and structural similarity to 2-oxoglutarate (2-OG). This structural mimicry makes this compound a valuable chemical probe for investigating the extensive family of Fe(II)/2-oxoglutarate-dependent dioxygenases. These enzymes play critical roles in a myriad of cellular processes, including epigenetic regulation, collagen biosynthesis, and the hypoxic response.
A primary and therapeutically significant target class for picolinate-based inhibitors are the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-1α), marking it for rapid proteasomal degradation. By competitively inhibiting the 2-OG binding site of PHDs, this compound can stabilize HIF-1α, thereby inducing a hypoxic gene expression signature even in the presence of oxygen. This positions this compound as a powerful tool for researchers in cancer biology, ischemia, and inflammation to dissect the signaling pathways governed by the HIF transcription factor.
This technical guide provides a comprehensive overview of the application of this compound as a chemical probe, complete with detailed protocols for its use in cellular and biochemical assays to validate its mechanism of action and explore its biological effects.
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 29082-91-5 | [1] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥98% | |
| Storage | Store at room temperature in a dry, dark place. |
Stock Solution Preparation:
For in vitro cellular assays, a 100 mM stock solution of this compound can be prepared in dimethyl sulfoxide (DMSO). For some applications, dissolving in a basic aqueous solution (e.g., with NaOH) and then neutralizing may be an alternative. It is recommended to prepare fresh dilutions in culture medium for each experiment and to keep the final DMSO concentration below 0.5% to avoid solvent-induced cellular stress.
Mechanism of Action: Competitive Inhibition of 2-Oxoglutarate-Dependent Dioxygenases
The primary mechanism through which this compound exerts its biological effects is by acting as a competitive inhibitor of 2-oxoglutarate at the active site of Fe(II)/2-oxoglutarate-dependent dioxygenases. The picolinate scaffold chelates the active site Fe(II) ion and occupies the binding pocket of the co-substrate, 2-OG, thereby preventing the catalytic cycle of the enzyme.
In the context of the hypoxic response, this inhibition of PHD enzymes (PHD1, PHD2, and PHD3) leads to the accumulation of HIF-1α. The stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. This signaling cascade is a central regulator of cellular adaptation to low oxygen conditions.
Caption: Mechanism of HIF-1α stabilization by this compound.
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay for HIF-1α Stabilization
This protocol describes the use of Western blotting to detect the accumulation of HIF-1α in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, or a cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 7.5%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α
-
Primary antibody: anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 10 µM to 500 µM. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Replace the medium in each well with the medium containing the desired concentration of this compound or vehicle. Incubate for 4-8 hours at 37°C and 5% CO₂.
-
Cell Lysis: Place the plate on ice and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[2]
-
Protein Extraction: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer to the desired amount of protein (e.g., 20-40 µg) and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2][3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.[2][3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2][3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading. Quantify band intensities using densitometry software and normalize the HIF-1α signal to the loading control.
Caption: Workflow for Western Blot analysis of HIF-1α stabilization.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a small molecule to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[4]
Materials:
-
Cells expressing the target PHD isoform (e.g., PHD2)
-
This compound stock solution
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or plates
-
Thermocycler
-
High-speed centrifuge
-
Western blot reagents (as in Protocol 1) or other detection systems (e.g., AlphaScreen, NanoLuc-based assays)[5][6]
Procedure:
-
Cell Treatment: Harvest cultured cells and resuspend them in fresh media. Treat one aliquot of cells with a saturating concentration of this compound (e.g., 500 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.[4]
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermocycler. Include an unheated control.[4]
-
Lysis: Cool the samples to room temperature. Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[4]
-
Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble PHD protein in each sample by Western blotting, as described in Protocol 1, using an antibody specific for the PHD isoform of interest.
-
Data Analysis: Quantify the band intensities for the PHD protein at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[4]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: In Vivo Studies in Murine Models
The following is a general guideline for administering this compound to mice to study its in vivo effects. Specific doses and formulations should be optimized based on preliminary toxicology and efficacy studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water, or a solution of DMSO/PEG300/ethanol)[7]
-
Mice (strain and model appropriate for the research question)
-
Gavage needles or appropriate equipment for the chosen administration route
Procedure:
-
Formulation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
Dosing: Based on literature for picolinic acid and its derivatives, a starting dose range could be 10-50 mg/kg.[8] A dose-response study should be conducted to determine the optimal dose.
-
Administration: Administer the formulation to the mice via the desired route. Oral gavage is a common route for picolinate derivatives.[7] Intraperitoneal injection is another possibility.[8]
-
Monitoring: Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Pharmacodynamic Readouts: At the desired time points post-administration, tissues of interest (e.g., tumor, kidney, liver) can be harvested. The stabilization of HIF-1α can be assessed by Western blot (as in Protocol 1) or immunohistochemistry. The expression of HIF target genes (e.g., VEGF, EPO) can be measured by qRT-PCR.
Concluding Remarks
This compound serves as an accessible and effective chemical probe for the functional interrogation of 2-oxoglutarate-dependent dioxygenases, with a particularly strong application in the study of the HIF pathway through its inhibition of PHDs. The protocols outlined in this guide provide a robust framework for researchers to confirm its mechanism of action and to utilize it as a tool to induce a hypoxic response for a wide range of biological investigations. As with any chemical probe, careful experimental design, including appropriate controls and dose-response studies, is paramount for generating reliable and interpretable data.
References
- Sahu, A., et al. (1993). Protective effect of picolinic acid on mice intracerebrally infected with lethal doses of Candida albicans. Antimicrobial Agents and Chemotherapy, 37(11), 2422–2426.
- Al-Bayati, F. A., & Al-Amiery, A. A. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 631-639.
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192.
- Sanada, H., et al. (2014). Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. Journal of Nutritional Science and Vitaminology, 60(5), 334-339.
- EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
- ResearchGate. (n.d.). Time dependent inhibition. The IC 50 values of compound 4 against PHD2....
- Fernandez, F., et al. (1976). Control of growth by picolinic acid: differential response of normal and transformed cells. Proceedings of the National Academy of Sciences, 73(10), 3613-3617.
- Jaakkola, P., et al. (2001).
- Ivan, M., et al. (2001). HIFα targeted for VHL-mediated destruction by proline hydroxylation: implications for O₂ sensing. Science, 292(5516), 464-468.
- Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343-354.
- Bruick, R. K., & McKnight, S. L. (2001). A conserved family of prolyl-4-hydroxylases that modify HIF. Science, 293(5539), 2457-2460.
- Epstein, A. C., et al. (2001). C.
- Hewitson, K. S., et al. (2002). Hypoxia-inducible factor (HIF) asparagine hydroxylase is identical to factor inhibiting HIF (FIH) and is related to the cupin structural family. Journal of Biological Chemistry, 277(29), 26351-26355.
- Flashman, E., et al. (2008). An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation. Analytical Biochemistry, 377(1), 50-56.
- Hirsilä, M., et al. (2003). Characterization of the human prolyl 4-hydroxylases that modify the hypoxia-inducible factor. Journal of Biological Chemistry, 278(33), 30772-30780.
- McDonough, M. A., et al. (2010). Cellular localization and regulation of the 2-oxoglutarate-dependent oxygenases. Current Opinion in Structural Biology, 20(6), 659-672.
- Rose, N. R., et al. (2011). The 2-oxoglutarate-dependent oxygenase family: a tool for chemical biology. Chemical Society Reviews, 40(8), 4254-4269.
- Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
- Dalgard, C. L., et al. (2004). Characterization of a robust enzymatic assay for inhibitors of 2-oxoglutarate-dependent hydroxylases. Journal of Biomolecular Screening, 9(7), 585-595.
- Chowdhury, R., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7265-7277.
- Yeh, T. L., et al. (2017).
- Appelhoff, R. J., et al. (2004). Differential function of the prolyl hydroxylases PHD1, PHD2, and PHD3 in the regulation of hypoxia-inducible factor. Journal of Biological Chemistry, 279(37), 38458-38465.
- Chan, M. C., et al. (2002). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. Proceedings of the National Academy of Sciences, 99(13), 8580-8585.
- Scotti, J. S., et al. (2019). Industrial Application of 2-Oxoglutarate-Dependent Oxygenases.
- Zhang, Y., et al. (2018). Developing a colorimetric assay for Fe(II)/2-oxoglutarate-dependent dioxygenase. Analytical Biochemistry, 550, 36-41.
- Berkowitz, A. (n.d.). Synthesis and Analysis of Novel Troponoid-Based Chemical Probes.
- Breinbauer, R., et al. (2020). Synthesis and evaluation of naphthoquinone-based probes for activity-based protein profiling of oxidoreductases. Organic & Biomolecular Chemistry, 18(28), 5365-5374.
- Fang, H., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(20), 6847-6865.
- Van der Veen, S., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Pharmaceutics, 14(12), 2736.
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. Protective effect of picolinic acid on mice intracerebrally infected with lethal doses of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Picolinic Acid Scaffold in the Synthesis of Pyridone-Based Pharmaceutical Intermediates
These application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of the picolinic acid scaffold and its derivatives in the synthesis of valuable pharmaceutical intermediates. While 4-methoxypicolinic acid represents a functionally rich starting material within this class, this guide will focus on a robust and well-documented synthetic pathway to a key pyridone intermediate, which is central to the production of the antifibrotic drug, Pirfenidone. We will explore the foundational reactions that transform readily available pyridine precursors into complex, high-value molecules, underscoring the versatility of this heterocyclic system in medicinal chemistry.
Introduction: The Pyridone Core in Modern Pharmaceuticals
The substituted pyridin-2(1H)-one moiety is a privileged scaffold in drug discovery, appearing in a range of therapeutic agents. Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. Pirfenidone, an approved treatment for idiopathic pulmonary fibrosis (IPF), is a prime example of a successful therapeutic agent built around a 5-methyl-1-phenyl-2(1H)-pyridinone core.[1] The efficient construction of this core is, therefore, a topic of significant interest in process chemistry and drug development.
This document outlines a validated, two-stage synthetic approach to a key pharmaceutical intermediate for Pirfenidone, starting from a commercially available pyridine derivative. The protocols provided are designed to be reproducible and scalable, with an emphasis on understanding the chemical principles that underpin each transformation.
Synthesis of the Key Intermediate: 5-Methyl-2(1H)-pyridinone
The most direct and widely adopted industrial synthesis of 5-methyl-2(1H)-pyridinone (also known as 2-hydroxy-5-methylpyridine) begins with 2-amino-5-methylpyridine.[1] This method relies on the diazotization of the amino group, followed by in-situ hydrolysis of the resulting diazonium salt to install the desired hydroxyl/oxo functionality.
Mechanistic Rationale
The reaction proceeds via the formation of a diazonium salt upon treatment of the primary aromatic amine with a diazotizing agent, typically generated from sodium nitrite and a strong acid (e.g., sulfuric acid). The resulting diazonium group is an excellent leaving group (as dinitrogen gas), and its displacement by water (hydrolysis), facilitated by heating, yields the target 2-hydroxypyridine, which exists in tautomeric equilibrium with the more stable 2-pyridone form.[1]
Visualized Workflow: Synthesis of 5-Methyl-2(1H)-pyridinone
Caption: Synthesis of the 5-Methyl-2(1H)-pyridinone Intermediate.
Detailed Experimental Protocol: Diazotization and Hydrolysis
This protocol is adapted from established industrial syntheses of the 5-methyl-2(1H)-pyridinone intermediate.[2]
Materials:
-
2-Amino-5-methylpyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (30% w/w)
-
Ethyl Acetate (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 2-amino-5-methylpyridine in aqueous sulfuric acid. Cool the mixture to between -4°C and 3°C using an appropriate cooling bath (e.g., ice-salt).
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite via the dropping funnel, ensuring the internal temperature is maintained below 5°C. The formation of the diazonium salt is typically rapid.
-
Hydrolysis: After the addition is complete, allow the reaction to stir at the low temperature for a short period to ensure complete diazotization. Then, carefully and slowly heat the reaction mixture. Vigorous evolution of nitrogen gas will be observed. Continue heating until the gas evolution ceases, indicating the complete hydrolysis of the diazonium salt.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution to a pH of 6.5-7.5 by the slow addition of a 30% sodium hydroxide solution.
-
Work-up: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase multiple times with a suitable organic solvent such as ethyl acetate.
-
Isolation and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-hydroxy-5-methylpyridine.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an alcohol/water mixture) to afford the pure 5-methyl-2(1H)-pyridinone.
Application: Synthesis of a Pirfenidone Precursor
With the 5-methyl-2(1H)-pyridinone intermediate in hand, the next critical step is the N-arylation to introduce the phenyl group, yielding 5-methyl-1-phenyl-2(1H)-pyridinone, the active pharmaceutical ingredient Pirfenidone. This transformation is typically achieved via a copper-catalyzed cross-coupling reaction.
Mechanistic Considerations
The N-arylation of pyridones is a variation of the Ullmann condensation. The reaction is catalyzed by a copper(I) species, often in the presence of a ligand to stabilize the catalyst and facilitate the reaction. The mechanism is thought to involve the formation of a copper-pyridone complex, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination from the resulting copper(III) intermediate furnishes the N-aryl pyridone and regenerates the active copper(I) catalyst. An inorganic base is required to deprotonate the pyridone, increasing its nucleophilicity.
Visualized Workflow: N-Arylation to form the Pirfenidone Precursor
Caption: Copper-catalyzed N-arylation of the pyridone intermediate.
Detailed Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol is a representative example of a copper-catalyzed N-arylation for the synthesis of Pirfenidone.[1]
Materials:
-
5-Methyl-2(1H)-pyridinone
-
Chlorobenzene (can also serve as the solvent)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethane-1,2-diamine (DMEDA) as the ligand
-
Methanol
-
Activated Charcoal
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, create a suspension of 5-methyl-2(1H)-pyridinone and anhydrous potassium carbonate in chlorobenzene.
-
Catalyst and Ligand Addition: To this suspension, add the N,N'-dimethylethylene-1,2-diamine (DMEDA) ligand, followed by the copper(I) iodide catalyst.
-
Inert Atmosphere: Render the reaction medium inert by performing several vacuum/nitrogen cycles.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by a suitable chromatographic technique (e.g., UPLC or HPLC). The reaction is typically run for 16-24 hours.
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the resulting solid in hot methanol.
-
Add water to the methanolic solution and treat with activated charcoal while hot for approximately 1 hour to remove colored impurities.
-
Filter the hot solution to remove the charcoal and wash the filter cake with hot water.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature, then continue stirring for 1 hour.
-
Further cool the solution to approximately 5°C and stir for an additional hour to maximize crystal formation.
-
-
Isolation: Filter the precipitated solid under vacuum, wash with cold water, and dry under vacuum to obtain pure Pirfenidone.
Data Summary
The following table summarizes the key parameters and expected outcomes for the described synthetic protocols.
| Parameter | Step 1: 5-Methyl-2(1H)-pyridinone Synthesis | Step 2: N-Arylation for Pirfenidone |
| Key Transformation | Diazotization-Hydrolysis | Copper-Catalyzed N-Arylation |
| Starting Material | 2-Amino-5-methylpyridine | 5-Methyl-2(1H)-pyridinone |
| Key Reagents | NaNO₂, H₂SO₄ | Chlorobenzene, K₂CO₃, CuI, DMEDA |
| Solvent | Water | Chlorobenzene |
| Typical Yield | 70-85% | 80-90% |
| Purity (Post-Crystallization) | >98% | >99.5% (Pharmaceutical Grade) |
| Reference | [2] | [1] |
References
- Hammick, D. L., & Dyson, P. (1939). The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids. Journal of the Chemical Society (Resumed), 172. [Link]
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. [Link]
- Wikipedia. Hammick reaction. [Link]
- Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., & Cao, H. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6007-6014. [Link]
- Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657-3665. [Link]
- ChemBK. (2024). 5-Methyl-2-(1H)pyridinone. [Link]
Sources
Application Note & Protocols: A Step-by-Step Guide to 4-Methoxypicolinic Acid Derivatization
Abstract
4-Methoxypicolinic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its derivatives, particularly amides and esters, are integral to the development of novel pharmaceuticals and functional materials, acting as directing groups, bioactive scaffolds, and versatile chemical ligands.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed, experience-driven framework for the successful derivatization of this compound. We move beyond simple step-by-step instructions to elucidate the underlying chemical principles, ensuring that each protocol is a self-validating system. This document covers the two primary pathways for derivatization: amide bond formation and esterification, detailing multiple robust protocols for each.
The Rationale for Derivatization: Activating the Carboxyl Group
The direct condensation of a carboxylic acid with an amine or alcohol is generally an unfavorable process at room temperature. The acidic proton of the carboxylic acid and the basic lone pair of the amine or alcohol engage in a rapid acid-base reaction, forming a non-reactive carboxylate salt.[3] To overcome this thermodynamic barrier and facilitate the formation of an amide or ester bond, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process is known as carboxylic acid activation .[4][5][6]
The core principle involves transforming the carboxyl group into a more electrophilic species, which is then highly susceptible to nucleophilic attack by an amine or alcohol. Common strategies to achieve this activation include:
-
Conversion to Acyl Chlorides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride to create highly reactive acyl chloride intermediates.[3][4][7]
-
Use of Carbodiimides: Employing agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a reactive O-acylisourea intermediate.[3][8][9]
-
Onium Salt Coupling: Utilizing uronium or phosphonium salts like HATU or PyBOP, which generate highly active ester intermediates in situ.[9][10][11]
-
Formation of Mixed Anhydrides: Reacting the carboxylic acid with reagents like ethyl chloroformate or pivaloyl chloride.[12]
The choice of activation method is critical and depends on the stability of the starting materials, the desired reaction conditions (e.g., temperature, pH), and the scale of the synthesis.
Protocol I: Amide Bond Formation via Coupling Reagents (HATU-Mediated)
This one-pot method is favored for its mild conditions, high yields, and broad substrate scope, minimizing racemization in chiral substrates.[9] We will use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a representative modern coupling reagent.[10][11]
Causality and Mechanism
The reaction proceeds through the in-situ activation of the carboxylic acid. The carboxylate, formed by the action of a non-nucleophilic base, attacks the electron-deficient carbon of HATU. This forms a highly reactive O-acylisourea intermediate, which is an excellent leaving group. The amine nucleophile then readily attacks the activated carbonyl carbon to form the stable amide bond. The base is crucial for deprotonating the carboxylic acid and the protonated amine that forms during the reaction, driving the equilibrium towards the product.[3][9]
Caption: Workflow for HATU-mediated amide coupling.
Experimental Protocol
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Addition of Reagents: Add the amine (1.1 eq.), followed by HATU (1.2 eq.).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).[10]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a 10% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and finally with brine.[10]
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Activating Group | Byproducts | Advantages | Disadvantages |
| HATU | Uronium Salt | Tetramethylurea | Fast, high yield, low racemization, soluble byproduct.[9] | Higher cost. |
| EDC/HOBt | Carbodiimide | Water-soluble urea | Cost-effective, water-soluble byproduct easy to remove.[3][9] | Slower reaction times, potential for racemization without HOBt.[9] |
| PyBOP | Phosphonium Salt | Hexamethylphosphoramide (HMPA) - a carcinogen.[9] | Very efficient, fast reactions. | Forms toxic byproduct, requiring careful handling and disposal.[9] |
| DCC | Carbodiimide | Dicyclohexylurea (DCU) | Inexpensive and effective.[13] | DCU is insoluble and can be difficult to remove completely.[13] |
Protocol II: Esterification (DCC/DMAP-Mediated)
This method is a reliable and widely used procedure for synthesizing esters from carboxylic acids and alcohols under mild conditions.[13] It is particularly effective for coupling with secondary and even sterically hindered tertiary alcohols.
Causality and Mechanism
Dicyclohexylcarbodiimide (DCC) is the activating agent, reacting with this compound to form the same reactive O-acylisourea intermediate seen in amide coupling.[3] However, alcohols are generally less nucleophilic than amines. 4-Dimethylaminopyridine (DMAP) is used as a hyper-nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This new intermediate is much more susceptible to attack by the alcohol, dramatically accelerating the rate of esterification.[13] The main byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and conveniently precipitates out of the reaction mixture.[13]
Caption: Experimental workflow for DCC/DMAP esterification.
Experimental Protocol
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired alcohol (1.2-1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., DCM).[13]
-
Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq.) portion-wise to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[13]
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 3-16 hours. Monitor the reaction by TLC.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic solution with 0.5 N HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.[13]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the resulting crude ester by flash column chromatography.
Characterization of Derivatives
After purification, the identity and purity of the synthesized this compound derivative must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Successful derivatization is typically confirmed by the appearance of signals corresponding to the newly introduced amine or alcohol moiety and a shift in the signals of the pyridine ring protons.[7][14][15]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[16][17]
-
Melting Point (m.p.): For solid compounds, a sharp melting point range is a good indicator of purity.[7][14]
-
Infrared (IR) Spectroscopy: Can confirm the formation of the amide or ester bond by the appearance of a characteristic C=O stretching frequency (typically ~1650 cm⁻¹ for amides and ~1735 cm⁻¹ for esters).
Conclusion
The derivatization of this compound into its corresponding amides and esters is a fundamental and enabling transformation in modern chemical synthesis. The choice between a robust, two-step acyl chloride method and a milder, one-pot coupling agent protocol depends on the specific requirements of the synthetic route, including functional group tolerance and desired efficiency. Similarly, the DCC/DMAP method provides a reliable pathway to ester derivatives. By understanding the principles of carboxylic acid activation and following these detailed protocols, researchers can confidently and successfully synthesize a wide array of this compound derivatives for applications in drug discovery and beyond.
References
- Title: Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide Source: PMC - NIH URL:[Link]
- Title: Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids Source: YouTube URL:[Link]
- Title: Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Deriv
- Title: 17.22: How Cells Activate Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]
- Title: Carboxylic Acids to Alcohols, Part 6: In Situ Activ
- Title: Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL:[Link]
- Title: Picolinic acid recovery Source: Google Patents URL
- Title: Processes for the preparation of 4-alkoxy-3-(acyl or alkyl)
- Title: Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids Source: Google Patents URL
- Title: This journal is © The Royal Society of Chemistry 2020 Source: Royal Society of Chemistry URL:[Link]
- Title: Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents Source: PubMed URL:[Link]
- Title: Synthesis of Some Aminopicolinic Acids Source: IRL @ UMSL URL:[Link]
- Title: Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar
- Title: The reductive cleavage of picolinic amides Source: David Spring Group - University of Cambridge URL:[Link]
- Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL:[Link]
- Title: Amide Synthesis Source: Fisher Scientific URL:[Link]
- Title: Fisher Esterification, Reflux, Isolation and Purification of Esters Source: Science Ready URL:[Link]
- Title: Coupling Reagents Source: Aapptec Peptides URL:[Link]
Sources
- 1. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Amide Synthesis [fishersci.dk]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. growingscience.com [growingscience.com]
- 12. WO2018009618A1 - Processes for the preparation of 4-alkoxy-3-(acyl or alkyl)oxypicolinamides - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 16. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 17. irl.umsl.edu [irl.umsl.edu]
Application Notes & Protocols: The Role of Zinc and its Chelators in the Study of Protein-Protein Interactions
A Note on 4-Methoxypicolinic Acid: Initial research indicates that this compound is a valuable chemical scaffold for medicinal chemistry and may exhibit properties as a zinc chelator. However, its direct and established application as a routine tool for studying protein-protein interactions (PPIs) is not extensively documented in current scientific literature. Therefore, this guide will focus on the broader, well-established principles and methodologies of using zinc and its chelators to investigate PPIs, providing a robust framework applicable to various research contexts.
Introduction: Zinc as a Master Regulator of Protein Interactions
Zinc is an essential trace element that plays a profound role in a vast array of biological processes.[1] Beyond its well-known catalytic functions in enzymes, zinc is a critical structural component for a large number of proteins, dictating their conformation and, consequently, their ability to interact with other molecules.[2][3] The human genome encodes thousands of zinc-binding proteins, highlighting the importance of this metal in cellular function.[3] These proteins utilize zinc ions to stabilize specific domains, creating defined interfaces for engaging with other proteins, DNA, RNA, and lipids.[4][5][6]
The most prominent example of zinc's structural role is in "zinc finger" domains.[5][7] In these motifs, a zinc ion is tetrahedrally coordinated by cysteine and/or histidine residues, folding the polypeptide chain into a compact, finger-like structure capable of high-affinity, specific interactions.[7][8] The disruption of this zinc coordination leads to the unfolding of the domain and the abrogation of its binding capabilities. This zinc-dependency provides a powerful experimental lever: by manipulating zinc availability with specific chelators, researchers can dissect the functional importance of zinc for any given protein-protein interaction.
This guide provides a detailed overview of the principles and protocols for using zinc chelators to probe and validate zinc-dependent protein-protein interactions.
Figure 1: Zinc-mediated protein interaction. A zinc ion (Zn²⁺) binds to an unstructured domain of Protein A, inducing a conformational change that creates a stable binding interface for its interaction with Protein B.
Mechanism of Action: Probing PPIs with Zinc Chelators
Zinc chelators are small molecules that bind to zinc ions with high affinity, effectively sequestering them and making them unavailable to proteins.[9] This provides a powerful method for investigating zinc-dependent processes. By observing the disruption of a protein-protein interaction upon the addition of a zinc chelator, one can infer that zinc is essential for that interaction.
Zinc chelators can be broadly categorized based on their ability to cross the cell membrane:
-
Cell-Permeable (Intracellular) Chelators: These lipophilic molecules can diffuse across the cell membrane and chelate zinc within the cytoplasm and organelles. The most widely used chelator in this class is N,N,N′,N′-tetrakis(2-pyridylmethyl)ethane-1,2-diamine (TPEN) .[10][11] TPEN is invaluable for studying the role of intracellular zinc in PPIs within a cellular context.[10]
-
Cell-Impermeable (Extracellular) Chelators: These molecules are generally more hydrophilic and cannot cross the cell membrane, limiting their action to the extracellular space.[12] A common example is Diethylenetriaminepentaacetic acid (DTPA) .[12][13] DTPA is useful for studying interactions involving transmembrane proteins or secreted proteins, where extracellular zinc might play a role.
The fundamental principle is one of competitive binding: the chelator competes with the protein for the zinc ion. If the chelator has a sufficiently high affinity for zinc, it will strip the ion from the protein, leading to domain unfolding and disruption of the PPI.
| Chelator | Common Abbreviation | Cell Permeability | Typical Working Concentration | Key Characteristics |
| N,N,N′,N′-tetrakis(2-pyridylmethyl)ethane-1,2-diamine | TPEN | High (Intracellular) | 1-10 µM (in vitro/cell culture) | High affinity for zinc. Widely used to induce intracellular zinc depletion. Can induce apoptosis at higher concentrations or with prolonged exposure.[9][14] |
| Diethylenetriaminepentaacetic acid | DTPA | Low (Extracellular) | 100 µM - 1 mM | Primarily acts on extracellular zinc. Often used to prevent cellular uptake of zinc or to chelate extracellular heavy metals.[12][13][15][16] |
| Clioquinol | CQ | High (Intracellular) | 1-20 µM | An ionophore that can transport zinc across cell membranes, used to increase intracellular zinc. Useful for rescue experiments. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Test for Zinc-Dependency
This protocol is designed to determine if an interaction between two endogenous proteins in a cellular lysate is dependent on zinc.
A. Materials
-
Cell culture reagents
-
PBS (phosphate-buffered saline), ice-cold
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA (see note), Protease Inhibitor Cocktail. Note: For the first step of lysis, EDTA can be included to inhibit metalloproteases. It will be chelated out in subsequent steps.
-
Zinc Chelator Stock: 10 mM TPEN in DMSO
-
Zinc Supplementation Stock: 100 mM ZnCl₂ in water
-
Primary antibody for immunoprecipitation (IP antibody)
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
Primary and secondary antibodies for Western blotting
B. Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
-
Cell Lysis:
-
Lyse cell pellet in ice-cold Co-IP Lysis Buffer for 30 minutes on a rotator at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Lysate Treatment:
-
Divide the lysate into three equal aliquots:
-
Control: Add DMSO (vehicle for TPEN).
-
Chelation: Add TPEN to a final concentration of 10 µM.
-
Rescue: Add TPEN to 10 µM, followed by ZnCl₂ to 100 µM.
-
-
Incubate all tubes on a rotator for 30 minutes at 4°C.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the IP antibody to each lysate tube.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to each tube and incubate for an additional 1 hour at 4°C.
-
-
Washing:
-
Pellet the beads (magnetically or by centrifugation).
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For the "Chelation" sample, include 10 µM TPEN in the wash buffer. For the "Rescue" sample, include 100 µM ZnCl₂ in the wash buffer.
-
-
Elution and Analysis:
Figure 2: Workflow for zinc-dependent Co-Immunoprecipitation.
C. Expected Results and Interpretation
-
If the interaction is zinc-dependent: The prey protein will be detected in the "Control" and "Rescue" lanes but will be significantly reduced or absent in the "Chelation" lane.
-
If the interaction is zinc-independent: The prey protein will be detected at similar levels in all three lanes.
Protocol 2: In Vitro Pull-Down Assay with Recombinant Proteins
This protocol directly tests for a zinc-dependent interaction between two purified recombinant proteins.
A. Materials
-
Purified "bait" protein (e.g., GST-tagged or His-tagged)
-
Purified "prey" protein
-
Affinity resin (e.g., Glutathione-Sepharose or Ni-NTA agarose)
-
Binding Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100
-
Chelator: 1 mM EDTA or 10 µM TPEN
-
Zinc: 100 µM ZnCl₂
-
Wash Buffer: Same as Binding Buffer
-
Elution Buffer
B. Step-by-Step Methodology
-
Immobilize Bait Protein:
-
Incubate the tagged bait protein with the affinity resin in Binding Buffer for 1 hour at 4°C.
-
Wash the resin 3 times with Binding Buffer to remove unbound protein.
-
-
Binding Reaction:
-
Set up three binding reactions with the immobilized bait protein:
-
Control: Add prey protein and 100 µM ZnCl₂.
-
Chelation: Add prey protein and 1 mM EDTA.
-
No Zinc: Add prey protein in Binding Buffer alone.
-
-
Incubate for 2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the resin and discard the supernatant.
-
Wash the resin 3-5 times with 1 mL of the corresponding Wash Buffer (with or without zinc/EDTA).
-
-
Elution and Analysis:
-
Elute the proteins from the resin.
-
Analyze the eluates by SDS-PAGE (Coomassie staining or Western blotting for the prey protein).
-
Figure 3: Workflow for an in vitro pull-down assay.
Fluorescence-Based Assays for Real-Time Analysis
Fluorescence-based techniques can provide quantitative data on binding affinities and kinetics. While there are many fluorescent sensors for detecting zinc ions themselves[21][22][23][24], they can also be adapted to study PPIs.
Förster Resonance Energy Transfer (FRET):
-
Principle: Two proteins of interest are tagged with a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore pair. If the proteins interact, the fluorophores come into close proximity (<10 nm), and excitation of the donor leads to emission from the acceptor.
-
Application with Chelators: A zinc-dependent interaction will show a high FRET signal in the presence of zinc. The addition of a chelator like TPEN will disrupt the interaction, leading to a loss of the FRET signal. This can be monitored in real-time in living cells or in vitro. The dissociation constant (Kd) of the interaction can be determined by titrating with zinc.[25]
Data Interpretation and Critical Controls
When using zinc chelators, it is crucial to include the proper controls to ensure that the observed effects are specific to zinc chelation and not due to off-target effects or general toxicity.
-
The "Rescue" Experiment: This is the most important control. If the disruptive effect of a chelator can be reversed by the addition of excess zinc, it strongly supports the hypothesis that the effect is due to zinc depletion.
-
Cell Viability: When using intracellular chelators like TPEN in cell-based assays, it is important to monitor cell viability (e.g., with a Trypan Blue or MTT assay). TPEN can induce apoptosis, so experiments should be conducted within a time frame that precedes significant cell death.[9][14][26]
-
Specificity of Chelation: While TPEN has a very high affinity for zinc, it can also chelate other divalent cations like copper and iron, albeit with lower affinity.[27] Consider if other metal ions could be playing a role in the interaction.
-
Protein Expression Levels: Always check input levels of your proteins of interest to ensure that the treatment with the chelator is not causing their degradation.
By systematically applying these principles and protocols, researchers can effectively use zinc chelators as a precise and powerful tool to elucidate the critical role of zinc in mediating the vast and complex network of protein-protein interactions.
References
- Molecular mechanisms of zinc finger protein-nucleic acid interactions - ProQuest. (URL: [Link])
- N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine - Coger SAS. (URL: [Link])
- Coordination Dynamics of Zinc in Proteins | Chemical Reviews - ACS Public
- What Connects Zinc to Proteins in Cells - Environmental Molecular Sciences Labor
- Zinc coordination environments in proteins determine zinc functions - PubMed. (URL: [Link])
- Zinc fingers: DNA binding and protein-protein interactions | Request PDF - ResearchG
- TPEN - Wikipedia. (URL: [Link])
- Zinc finger - Wikipedia. (URL: [Link])
- Zinc finger proteins: insights into the transcriptional and post transcriptional regulation of immune response - PubMed Central. (URL: [Link])
- Secondary Interactions Involving Zinc-Bound Ligands: Roles in Structural Stabilization and Macromolecular Interactions - PMC - NIH. (URL: [Link])
- Systematic Characterization of the Zinc-Finger-Containing Proteins in the Mouse Transcriptome - PMC - PubMed Central. (URL: [Link])
- Zinc and its binding proteins: essential roles and therapeutic potential - PubMed. (URL: [Link])
- MIT Open Access Articles Chelators for investigating zinc metalloneurochemistry. (URL: [Link])
- Tools and techniques for illuminating the cell biology of zinc - PMC - NIH. (URL: [Link])
- Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC - NIH. (URL: [Link])
- Fluorescent protein-based Zn2+ sensors reveal distinct responses of aerobic and anaerobic Escherichia coli cultures to excess Zn2+ - PubMed Central. (URL: [Link])
- Chelators for Investigating Zinc Metalloneurochemistry - PMC - PubMed Central. (URL: [Link])
- dynamics of zinc sites in proteins: electronic basis for coordination sphere expansion at structural sites† | Metallomics | Oxford Academic. (URL: [Link])
- Effects of zinc ion concentration on zinc chelating capacity. The zinc...
- Importance of Biometals as Targets in Medicinal Chemistry: An Overview about the Role of Zinc (II)
- Zinc proteinate with moderate chelation strength enhances zinc absorption by upregulating the expression of zinc and amino acid transporters in primary cultured duodenal epithelial cells of broiler embryos - NIH. (URL: [Link])
- Regulation of zinc-dependent enzymes by metal carrier proteins - PMC - PubMed Central. (URL: [Link])
- Novel Polypyridyl chelators deplete cellular zinc and destabilize the X-linked inhibitor of apoptosis protein (XIAP)
- Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - KoreaScience. (URL: [Link])
- Dual Perspectives on Peptide–Zinc Complexation: Highlighting Aquatic Sources While Contextualizing Other Natural Origins - PMC - PubMed Central. (URL: [Link])
- Zinc-Induced Fluorescence Turn-On in Native and Mutant Phycoerythrobilin-Binding Orange Fluorescent Proteins - PMC - PubMed Central. (URL: [Link])
- Studying metal-protein interactions using fluorescent protein indic
- ROLE OF FOOD PROTEIN-DERIVED ZINC-CHELATING PEPTIDES IN HUMAN NUTRITION AND INFLAMM
- Evaluation of Zinc (II) chelators for inhibiting p53-mediated apoptosis - PMC - NIH. (URL: [Link])
- Zinc-Induced Fluorescence Turn-on in Native and Mutant Phycoerythrobilin-Binding Orange Fluorescent Proteins - PubMed Central. (URL: [Link])
- Protocol for Immunoprecipit
- Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide - Assay Genie. (URL: [Link])
- An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC - NIH. (URL: [Link])
- Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs - Bitesize Bio. (URL: [Link])
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- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of 4-Methoxypicolinic Acid
<
Abstract
This document provides a comprehensive guide to the analytical techniques for the detection and quantification of 4-Methoxypicolinic acid. Geared towards researchers, scientists, and professionals in drug development, these notes detail robust methodologies, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols herein are designed to ensure accuracy, precision, and reliability, adhering to the principles of analytical method validation. Each section explains the rationale behind procedural choices, offering insights grounded in extensive field experience.
Introduction
This compound, also known as 4-methoxy-2-pyridinecarboxylic acid, is a pyridine derivative with a molecular formula of C7H7NO3 and a molecular weight of 153.14 g/mol .[1] It serves as a crucial building block and intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules.[2][3] The purity and concentration of this compound can significantly impact the efficacy and safety of the final product. Therefore, the development and validation of reliable analytical methods for its detection and quantification are of paramount importance in quality control and research settings.[4]
This guide offers detailed protocols for the analysis of this compound, emphasizing not just the procedural steps but also the scientific principles that ensure the integrity of the results. The validation of these analytical methods is critical for ensuring that they are suitable for their intended purpose, providing consistent, reliable, and accurate data.[5][6]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Formula | C7H7NO3 | [7] |
| Molecular Weight | 153.14 g/mol | [7] |
| CAS Number | 29082-91-5 | [8] |
| Appearance | Solid | [8] |
| Purity | Typically ≥98% | [8] |
| Storage | Room temperature, sealed in a dry, dark place | |
| Synonyms | 4-methoxy-2-pyridinecarboxylic acid | [8] |
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. Its robustness and precision make it ideal for routine quality control and purity assessments.[9]
Principle of HPLC Analysis
HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reversed-phase (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Rationale for Method Parameters
The selection of HPLC parameters is critical for achieving optimal separation and detection.
-
Column: An octadecyl (C18) column is a common choice for separating moderately polar compounds like this compound due to its hydrophobic nature.[10]
-
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as a phosphate buffer) is used. The organic solvent modulates the retention time of the analyte, while the buffer controls the pH and improves peak shape, especially for an acidic compound like this compound.
-
Detector: A UV detector is suitable for this compound due to the presence of the pyridine ring, which absorbs UV light. The selection of the detection wavelength is based on the UV spectrum of the compound to maximize sensitivity.
Detailed HPLC Protocol
This protocol outlines a validated RP-HPLC method for the quantification of this compound.
3.3.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
3.3.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.3.3. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of KH2PO4 in HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). Filter and degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
3.3.4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3.3.5. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan (typically around 270 nm)
3.3.6. Data Analysis and System Suitability
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
System Suitability: Before sample analysis, inject a standard solution multiple times to check for system suitability parameters like tailing factor (should be ≤ 2), theoretical plates (should be ≥ 2000), and %RSD of peak areas (should be ≤ 2%).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection
For applications requiring lower detection limits, such as in biological matrices or for impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[11] Its high sensitivity and selectivity allow for the accurate quantification of trace amounts of this compound.[12]
Principle of LC-MS/MS Analysis
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After separation on the LC column, the analyte is ionized (typically using electrospray ionization - ESI), and the resulting ions are detected by the mass spectrometer. In tandem MS, a specific precursor ion is selected, fragmented, and the resulting product ions are monitored, providing a high degree of specificity.
Rationale for Method Parameters
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for pyridine-containing compounds as the nitrogen atom can be readily protonated.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]+) and one or more characteristic product ions formed after fragmentation. This enhances selectivity and reduces background noise.
-
Sample Preparation: For complex matrices like plasma or urine, a sample preparation step such as solid-phase extraction (SPE) or protein precipitation is often necessary to remove interferences.[13][14]
Detailed LC-MS/MS Protocol
This protocol describes a method for the trace-level quantification of this compound in a biological matrix (e.g., plasma).
4.3.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
4.3.2. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source
-
UPLC/HPLC system
-
C18 analytical column suitable for LC-MS (e.g., 50 mm x 2.1 mm, 1.8 µm)
4.3.3. Preparation of Solutions
-
Standard and IS Stock Solutions: Prepare high-concentration stock solutions (e.g., 1 mg/mL) in methanol.
-
Working Solutions: Prepare serial dilutions of the standard and a fixed concentration of the IS in the mobile phase or an appropriate solvent.
4.3.4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4.3.5. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Agilent Triple Quadrupole LC/MS (G6470A) or equivalent |
| Ion Source | Agilent Jet Stream ESI |
| Ionization Mode | Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | To be determined by direct infusion of the standard. For this compound ([M+H]+ = 154.1), a potential transition could be 154.1 -> 108.1 (loss of COOH). |
4.3.6. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed using fortified matrix samples.
Method Validation
Any analytical method developed must be validated to ensure its performance characteristics are suitable for the intended application.[15][16] Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% (for lower concentrations) and 85-115% (for higher concentrations). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits. |
Visual Workflow Representations
General HPLC Workflow
Caption: A generalized workflow for the HPLC analysis of this compound.
LC-MS/MS Sample Preparation Workflow (Protein Precipitation)
Caption: Workflow for preparing biological samples for LC-MS/MS analysis.
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, particularly the required sensitivity and the complexity of the sample matrix. Proper method validation is essential to ensure the generation of high-quality, defensible data in both research and quality control environments.
References
- Vertex AI Search. (2014). Validation of Impurity Methods, Part II.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Jadhav, et al. (n.d.). Analytical method validation: A brief review.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- Sigma-Aldrich. (n.d.). This compound | 29082-91-5.
- PubChem. (n.d.). 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 29082-91-5 | SCBT.
- Capot Chemical. (n.d.). Specifications of this compound.
- Sigma-Aldrich. (n.d.). This compound.
- BLD Pharm. (n.d.). 29082-91-5|this compound|BLD Pharm.
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Agilent Technologies. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL.
- Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column.
- Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
- PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
- Micro-Tech. (n.d.). Pharmaceuticals in Plasma Analyzed by LCMS.
- National Institute of Environmental Health Sciences. (n.d.). ANALYTICAL METHODS.
- Liu, et al. (2015). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PubMed Central.
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Application Notes and Protocols: 4-Methoxypicolinic Acid in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Untapped Potential of 4-Methoxypicolinic Acid in Biosensing
This compound, a derivative of pyridine-2-carboxylic acid (picolinic acid), presents a compelling molecular scaffold for the development of novel biosensors. Its structure incorporates two key functional moieties: a carboxylic acid group and a pyridine ring with a methoxy substituent. The carboxylic acid provides a versatile handle for covalent immobilization onto sensor surfaces or for direct interaction with biological targets. The pyridine ring, a well-established fluorophore and metal-chelating agent, offers intrinsic properties for optical and electrochemical sensing.[1][2] This document outlines the prospective applications of this compound in the design of both electrochemical and fluorescent biosensors, providing detailed theoretical frameworks and actionable protocols to guide researchers in this nascent area of investigation.
Part 1: Electrochemical Biosensors - An Enzyme Inhibition-Based Approach
The structural similarity of picolinic acid derivatives to the substrates of certain enzymes makes them attractive candidates for enzyme inhibitors. This inhibitory action can be harnessed to develop highly sensitive and selective electrochemical biosensors. Here, we propose a hypothetical biosensor for the detection of dopamine, based on the inhibition of dopamine β-monooxygenase (DBM) by this compound.[3]
Principle of Detection
DBM is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine. Picolinic acid derivatives have been shown to inhibit DBM, with the carboxylate group putatively interacting with the copper ions in the enzyme's active site.[3] In our proposed biosensor, DBM is immobilized on an electrode surface. In the presence of dopamine, the enzyme would normally produce an electrochemically detectable product. However, the presence of this compound will inhibit the enzyme, leading to a decrease in the electrochemical signal, proportional to the concentration of the inhibitor.
Experimental Workflow: DBM Inhibition Biosensor
Caption: Workflow for the fabrication and operation of a DBM inhibition-based electrochemical biosensor.
Detailed Protocol: Fabrication of the DBM Biosensor
Materials:
-
Screen-printed carbon electrode (SPCE)
-
This compound (analyte)
-
Dopamine β-monooxygenase (DBM) from bovine adrenal medulla
-
Dopamine (substrate)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate buffered saline (PBS), pH 7.4
-
Cysteamine
-
Glutaraldehyde
Protocol:
-
Electrode Functionalization:
-
Clean the SPCE surface by electrochemical cycling in 0.5 M H₂SO₄.
-
Functionalize the carbon surface with amine groups by incubating the electrode in a 10 mM solution of cysteamine for 2 hours at room temperature. This creates a self-assembled monolayer (SAM) with terminal amine groups.
-
-
Enzyme Immobilization:
-
Prepare a 1 mg/mL solution of DBM in PBS.
-
Activate the carboxylic acid group of this compound by preparing a solution containing 10 mM this compound, 20 mM EDC, and 10 mM NHS in PBS. Incubate for 30 minutes at room temperature.
-
Alternatively, for direct immobilization of the enzyme, use glutaraldehyde as a cross-linker. Incubate the amine-functionalized electrode in a 2.5% glutaraldehyde solution for 1 hour.
-
Drop-cast 10 µL of the DBM solution onto the activated electrode surface and incubate in a humid chamber for 2 hours at 4°C to allow for covalent bond formation.
-
Rinse the electrode thoroughly with PBS to remove any unbound enzyme.
-
Protocol: Electrochemical Detection of this compound
-
Baseline Measurement:
-
Place the DBM-modified electrode in an electrochemical cell containing PBS.
-
Add a known concentration of dopamine (e.g., 100 µM) and record the electrochemical response using differential pulse voltammetry (DPV) or cyclic voltammetry (CV). This will serve as the baseline signal (I₀).
-
-
Inhibition Assay:
-
Incubate the DBM-modified electrode in a sample solution containing an unknown concentration of this compound for a fixed period (e.g., 15 minutes).
-
Rinse the electrode with PBS.
-
Place the electrode back into the electrochemical cell with PBS and the same concentration of dopamine.
-
Record the electrochemical response (I).
-
-
Data Analysis:
-
The degree of inhibition can be calculated as: % Inhibition = [(I₀ - I) / I₀] * 100
-
A calibration curve can be constructed by plotting the percentage of inhibition against known concentrations of this compound.
-
Quantitative Data Summary (Hypothetical):
| This compound (µM) | DPV Peak Current (µA) | % Inhibition |
| 0 (Control) | 10.5 | 0 |
| 1 | 8.2 | 21.9 |
| 5 | 6.1 | 41.9 |
| 10 | 4.3 | 59.0 |
| 20 | 2.5 | 76.2 |
Part 2: Fluorescent Biosensors - A Metal Ion Detection Platform
The pyridine moiety in this compound is a known fluorophore and can act as a chelating agent for various metal ions.[2][4] This dual functionality can be exploited to create a "turn-off" or "turn-on" fluorescent biosensor for the detection of specific metal ions. The binding of a metal ion to the picolinic acid can lead to fluorescence quenching or enhancement.[5]
Principle of Detection
In this proposed application, this compound in solution exhibits a characteristic fluorescence emission spectrum. Upon the introduction of a target metal ion (e.g., Cu²⁺, Fe³⁺), the metal ion coordinates with the carboxylic acid and the nitrogen of the pyridine ring. This complex formation can alter the electronic properties of the fluorophore, leading to a change in fluorescence intensity. For many transition metal ions, this interaction results in fluorescence quenching.[6]
Experimental Workflow: Fluorescent Metal Ion Sensor
Sources
- 1. researchgate.net [researchgate.net]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
In Situ Applications of 4-Methoxypicolinic Acid in Cell Biology: A Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of 4-Methoxypicolinic Acid
This compound is a small molecule inhibitor belonging to the class of picolinic acid derivatives.[1][2] While specific in-situ applications of this particular compound are not extensively documented in peer-reviewed literature, its structural similarity to other well-characterized picolinic acid-based compounds strongly suggests its role as an inhibitor of prolyl 4-hydroxylases (P4Hs).[1][2] These enzymes play a critical role in two major cellular processes: collagen biosynthesis and the regulation of the hypoxia-inducible factor (HIF-1α) signaling pathway.[3][4] This guide, therefore, provides detailed application notes and protocols based on the inferred mechanism of action of this compound as a P4H inhibitor, empowering researchers to explore its potential in cell biology.
The primary focus of this guide will be on the application of this compound in the study of the HIF-1α pathway, a central regulator of cellular adaptation to low oxygen conditions (hypoxia) and a key player in cancer biology, ischemia, and inflammation.[5][6]
Proposed Mechanism of Action: Inhibition of Prolyl 4-Hydroxylases
Prolyl 4-hydroxylases are a family of enzymes that catalyze the hydroxylation of proline residues in proteins. This post-translational modification is crucial for the stability of collagen triple helices.[3] Additionally, a specific subset of P4Hs, known as HIF prolyl hydroxylases (PHDs), are key oxygen sensors in the cell. In the presence of oxygen, PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for rapid degradation by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex.[7]
Under hypoxic conditions, PHD activity is inhibited due to the lack of molecular oxygen. This leads to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide range of genes involved in angiogenesis, glycolysis, and cell survival.[6][7]
This compound, as a putative P4H inhibitor, is expected to mimic a hypoxic state by inhibiting PHD activity even under normoxic conditions. This leads to the stabilization of HIF-1α and the subsequent activation of its downstream signaling cascade.
Application Note 1: In Situ Stabilization of HIF-1α
Objective: To demonstrate the ability of this compound to stabilize HIF-1α in cultured cells under normoxic conditions.
Rationale: The stabilization of HIF-1α is the primary and most direct consequence of PHD inhibition. Detecting an increase in HIF-1α protein levels following treatment with this compound is a key validation of its proposed mechanism of action.
Protocol 1.1: Western Blotting for HIF-1α
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cell line of interest (e.g., HeLa, U87, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Store at -20°C.
-
Prepare working solutions by diluting the stock in complete cell culture medium to the desired final concentrations.
-
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 10, 25, 50, 100 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., cells incubated in a hypoxic chamber or treated with a known PHD inhibitor like Dimethyloxalylglycine - DMOG).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for the loading control.
-
Expected Results: A dose- and time-dependent increase in the intensity of the HIF-1α band in cells treated with this compound compared to the vehicle control.
Application Note 2: Analysis of HIF-1α Downstream Target Gene Expression
Objective: To confirm that the stabilized HIF-1α is transcriptionally active by measuring the expression of its downstream target genes.
Rationale: The functional consequence of HIF-1α stabilization is the transcriptional activation of genes that promote adaptation to hypoxia. Measuring the mRNA levels of well-established HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF) or Glucose Transporter 1 (GLUT1), provides evidence of the biological activity of this compound.
Protocol 2.1: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Treated cell samples from Protocol 1.1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., VEGF, GLUT1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative PCR:
-
Set up qPCR reactions with primers for your target genes and a housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Expected Results: A significant increase in the mRNA levels of HIF-1α target genes in cells treated with this compound.
| Parameter | Recommended Starting Range | Notes |
| Cell Lines | HeLa, U87, HepG2, MCF-7 | Cell line-specific responses may vary. |
| This compound Concentration | 10 - 100 µM | Perform a dose-response curve to determine the optimal concentration. |
| Incubation Time | 4 - 24 hours | A time-course experiment is recommended to identify the peak response. |
| Positive Control | DMOG (1 mM) or Hypoxia (1% O2) | Essential for validating the experimental setup. |
| Vehicle Control | DMSO (at the same final concentration as the highest drug dose) | Crucial for assessing the effect of the solvent. |
Visualization of Experimental Workflow
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The use of positive and negative controls is critical to ensure the reliability of the results. Furthermore, the combination of direct target engagement (HIF-1α stabilization) and functional downstream readout (target gene expression) provides a robust validation of the compound's activity.
Disclaimer: The protocols and applications described herein are based on the inferred mechanism of action of this compound as a prolyl 4-hydroxylase inhibitor. Researchers should perform their own validation experiments, including dose-response and time-course studies, to determine the optimal conditions for their specific cell lines and experimental systems.
References
- Tucker, H., & Thomas, D. F. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 35(5), 804–807. [Link]
- Franklin, T. J., Hales, N. J., Johnstone, D., & Morris, W. P. (1991). Novel inhibitors of prolyl 4-hydroxylase. 3. 5-Acylsulphonamide and 5-ether derivatives of pyridine-2,5-dicarboxylic acid. Journal of Medicinal Chemistry, 34(7), 2093–2099. [Link]
- Chakraborty, A. A., & Kaelin, W. G., Jr. (2020). Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. Oxidative Medicine and Cellular Longevity, 2020, 6839240. [Link]
- Majamaa, K., Hanauske-Abel, H. M., Günzler, V., & Kivirikko, K. I. (1984). Inhibition of prolyl 4-hydroxylase by hydroxyanthraquinones. The Biochemical journal, 221(1), 141–147. [Link]
- Semenza, G. L. (2012). Hypoxia-inducible factors in physiology and medicine. Cell, 148(3), 399–408. [Link]
- Ke, Q., & Costa, M. (2006). Hypoxia-inducible factor-1 (HIF-1). Molecular pharmacology, 70(5), 1469–1480. [Link]
- Xia, S., Li, Z., & Che, D. (2021). Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. Molecules (Basel, Switzerland), 26(16), 4799. [Link]
- Lee, J. W., Bae, S. H., Jeong, J. W., Kim, S. H., & Kim, K. W. (2004). Hypoxia-inducible factor (HIF-1)alpha: its protein stability and biological functions. Experimental & molecular medicine, 36(1), 1–12. [Link]
- Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature reviews. Molecular cell biology, 5(5), 343–354. [Link]
- Ivan, M., Kondo, K., Yang, H., Kim, W., Valiando, J., Ohh, M., Salic, A., Asara, J. M., Lane, W. S., & Kaelin, W. G., Jr. (2001). HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing. Science (New York, N.Y.), 292(5516), 464–468. [Link]
- Jaakkola, P., Mole, D. R., Tian, Y. M., Wilson, M. I., Giel, B., Gaskell, S. J., von Kriegsheim, A., Hebestreit, H. F., Mukherji, M., Schofield, C. J., Maxwell, P. H., Pugh, C. W., & Ratcliffe, P. J. (2001). Targeting of HIF-alpha to the von Hippel-Lindau ubiquitylation complex by O2-regulated prolyl hydroxylation. Science (New York, N.Y.), 292(5516), 468–472. [Link]
Sources
- 1. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of prolyl 4-hydroxylase by hydroxyanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Chemical Compounds that Induce HIF-1α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis and Application of [¹³C]-4-Methoxypicolinic Acid for Tracking Studies
Abstract
Isotopically labeled compounds are indispensable tools in modern drug discovery and development, providing the means to trace molecular fate in complex biological systems.[1][2][3] This guide provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of 4-methoxypicolinic acid labeled with carbon-13 ([¹³C]) on the methoxy group. We detail a robust synthetic strategy starting from commercially available 4-chloropicolinic acid and [¹³C]-methanol, employing a palladium-catalyzed methoxylation reaction. This application note explains the scientific rationale behind strategic isotope placement, choice of synthetic route, and the necessary analytical techniques for validation, including Mass Spectrometry and NMR Spectroscopy. Furthermore, we present a generalized workflow for utilizing [¹³C]-4-methoxypicolinic acid as an internal standard and tracer in in vitro and in vivo metabolic studies, empowering researchers to conduct high-fidelity absorption, distribution, metabolism, and excretion (ADME) investigations.[2]
Part I: Scientific & Strategic Considerations
The Imperative for Isotopic Labeling in Research
In pharmaceutical research, understanding a compound's journey through a biological system is paramount.[2] Isotopic labeling allows researchers to "mark" a molecule of interest without altering its fundamental chemical properties. By replacing a common atom (like ¹²C) with a heavier, stable isotope (like ¹³C), the molecule becomes distinguishable by mass-sensitive analytical instruments such as mass spectrometers (MS).[4][5] This technique is critical for:
-
Metabolite Identification: Differentiating drug-derived metabolites from endogenous molecules in complex biological matrices like plasma or urine.[2][6]
-
Pharmacokinetic (PK) Studies: Accurately quantifying drug concentration over time to determine absorption, distribution, and clearance rates.[3]
-
Quantitative Bioanalysis: Using the labeled compound as a perfect internal standard in LC-MS assays to correct for sample loss during preparation and variations in instrument response.[7]
Strategic Isotope Placement: Why the Methoxy Group?
The choice of where to place an isotopic label is a critical decision driven by metabolic stability.[2] A label must remain attached to the core structure throughout its biological journey to provide meaningful data. Placing the label on a metabolically labile position could lead to its premature cleavage, rendering the tracer useless.
For this compound, two primary labeling strategies exist: incorporating a ¹³C atom into the pyridine ring or labeling the methoxy group.
-
Ring Labeling: While possible, this often requires a more complex, multi-step synthesis starting from simple, labeled precursors.
-
Methoxy Group Labeling: This is a more direct and cost-effective approach. O-demethylation is a common metabolic pathway, but labeling the methoxy carbon allows for the explicit tracking of this specific metabolic event. Furthermore, for many applications where the parent compound is the primary analyte, this position is sufficiently stable. This late-stage labeling approach also maximizes the incorporation of the expensive isotope, reducing overall cost and synthesis time.[2]
We have selected the methoxy group for ¹³C-labeling due to the commercial availability of [¹³C]-methanol and the existence of efficient catalytic methods for its installation onto an aromatic core.[8][9]
Part II: Synthesis & Characterization Protocol
This section details the synthetic route for preparing [¹³C]-4-Methoxypicolinic acid. The strategy involves two main stages: (A) esterification of the starting material to protect the carboxylic acid and improve solubility, and (B) palladium-catalyzed methoxylation using the labeled precursor.
Synthetic Pathway Overview
The chosen pathway leverages a robust palladium-catalyzed C-O coupling reaction, a well-established method for forming aryl ethers.[10]
Caption: Synthetic route for [¹³C]-4-Methoxypicolinic Acid.
Detailed Experimental Protocol
Scientist's Note: Safety First. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Module A: Esterification of 4-Chloropicolinic Acid
-
Rationale: The initial esterification protects the acidic proton of the carboxylic acid, preventing unwanted side reactions with the base used in the subsequent palladium-catalyzed step. It also enhances the solubility of the substrate in organic solvents typically used for cross-coupling reactions. Thionyl chloride provides a reliable method for forming the intermediate acyl chloride, which is then readily converted to the methyl ester.[11]
Step-by-Step:
-
Suspend 4-chloropicolinic acid (1.0 eq) in methanol (MeOH, 10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 4-chloropicolinate, which can often be used in the next step without further purification.
Module B: Palladium-Catalyzed [¹³C]-Methoxylation and Saponification
-
Rationale: This is the key labeling step. A palladium catalyst, in conjunction with a specialized phosphine ligand (like tBuXPhos), facilitates the cross-coupling of the aryl chloride with [¹³C]-methanol.[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the labeled methanol, forming the active nucleophile. The final saponification step uses lithium hydroxide (LiOH) to hydrolyze the methyl ester back to the carboxylic acid, yielding the final product.
Step-by-Step:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add methyl 4-chloropicolinate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and tBuXPhos (0.05 eq).
-
Add sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Add anhydrous toluene (15 volumes) followed by [¹³C]-methanol (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the desired product mass (+15 Da shift compared to unlabeled product).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude [¹³C]-methyl 4-methoxypicolinate via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
-
Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitor by LC-MS).
-
Quench the reaction by adding 1M hydrochloric acid (HCl) until the pH is ~3-4.
-
Extract the product with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield [¹³C]-4-Methoxypicolinic acid as a solid.
Quality Control & Characterization
-
Rationale: Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic incorporation of the final compound.[2][12] This self-validating process ensures the reliability of data generated in subsequent tracking studies.
| Parameter | Method | Expected Result |
| Identity & Structure | ¹H & ¹³C NMR Spectroscopy | Spectra consistent with the structure of this compound. The ¹³C NMR will show a highly enriched signal for the methoxy carbon. In the ¹H NMR, the methoxy proton signal will appear as a doublet due to coupling with the adjacent ¹³C nucleus. |
| Isotopic Incorporation | High-Resolution Mass Spectrometry (HRMS) | The molecular ion peak will correspond to the calculated mass of the ¹³C-labeled compound (C₇H₇NO₃, expected M+H⁺ = 155.05). The M+1 peak will confirm the presence of one ¹³C atom. |
| Chemical Purity | HPLC-UV/MS | Purity ≥98% as determined by peak area at a suitable wavelength (e.g., 254 nm). |
| Isotopic Enrichment | Mass Spectrometry (MS) | Relative abundance of the M+1 peak vs. the M peak indicates the percentage of ¹³C labeling, which should be ≥99%. |
Part III: Application in Tracking Studies
Workflow for In Vitro Metabolite Profiling
Labeled compounds are invaluable for identifying metabolites in complex systems like liver microsomes or cell cultures.[13] The distinct mass signature of the labeled compound and its metabolites allows them to be easily distinguished from the biological background.
Caption: Workflow for in vitro metabolite identification.
Protocol Outline:
-
Incubation: Prepare two sets of incubations (e.g., human liver microsomes). One with the unlabeled (¹²C) test compound and one with the ¹³C-labeled compound.
-
Extraction: After the desired time, stop the reaction (e.g., with cold acetonitrile) and extract all small molecules.
-
Analysis: Analyze both extracts by LC-HRMS.
-
Data Mining: Use software to search the ¹³C-labeled sample data for "isotopic doublets"—pairs of peaks with the same retention time but a mass difference corresponding to the number of labels (in this case, 1.00335 Da for one ¹³C). Each doublet represents the parent compound or a potential metabolite.
-
Confirmation: The presence of a corresponding peak in the unlabeled sample confirms it is a genuine metabolite and not an artifact. The fragmentation pattern from MS/MS analysis can then be used for structural elucidation.[6]
Use as an Internal Standard for Quantitative Bioanalysis
A stable isotope-labeled (SIL) version of an analyte is the "gold standard" internal standard for LC-MS quantification.[7] It co-elutes with the unlabeled analyte and experiences identical matrix effects and ionization suppression, leading to highly accurate and precise quantification.
Protocol Outline:
-
Sample Preparation: To each biological sample (e.g., plasma, urine) and calibration standard, add a small, fixed amount of the [¹³C]-4-Methoxypicolinic acid solution.
-
Extraction: Perform the sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction).
-
LC-MS/MS Analysis: Analyze the samples using a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Monitor one mass transition for the unlabeled analyte (e.g., m/z 154 → 108).
-
Monitor the corresponding mass transition for the labeled internal standard (e.g., m/z 155 → 109).
-
-
Quantification: The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
References
- Ognibene, T.J., et al. (2004). Synthesis and Applications of Isotopically Labelled Compounds.
- Kitson, S. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]
- Allen, J. & Voges, R. (Eds.). (1995). Synthesis and Applications of Isotopically Labelled Compounds 1994.
- Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
- Pleiss, U. & Voges, R. (Eds.). (2001). Synthesis and Applications of Isotopically Labelled Compounds. Volume 7.
- Wikipedia. Isotopic labeling. [Link]
- Gao, Y., et al. (2021). Spectrally accurate quantitative analysis of isotope-labeled compounds. PubMed. [Link]
- Li, Z., et al. (2018). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
- Cornil, J., et al. (2022). Catalytic methoxylation of aryl halides using 13C- and 14C-labeled CO2. RSC Publishing. [Link]
- Velyvis, A., et al. (2014). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PMC - NIH. [Link]
- Nielsen, S.F., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. NIH. [Link]
- Fan, T.W-M., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central. [Link]
- Chen, K., et al. (2021). Synthesis of Methacetin-Methoxy-13C and its Analogue. Journal of Isotopes. [Link]
- Dallanoce, C., et al. (2020).
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- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
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- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 6. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
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- 10. pubs.rsc.org [pubs.rsc.org]
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- 13. isotope.com [isotope.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methoxypicolinic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common synthetic routes. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its synthesis can be approached through several pathways, each with unique advantages and challenges. This guide focuses on the two most prevalent and practical laboratory-scale strategies: the direct oxidation of a substituted picoline and a multi-step approach involving nucleophilic aromatic substitution (SNAr).
Section 1: Synthesis via Oxidation of 4-Methoxy-2-methylpyridine
This method is a direct and often efficient route, relying on the oxidation of the methyl group of the readily available precursor, 4-methoxy-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of this synthesis? The core of this synthesis is the oxidation of the benzylic methyl group at the C2 position of the pyridine ring to a carboxylic acid. This transformation requires a strong oxidizing agent that can withstand the reaction conditions without degrading the pyridine ring itself.
Q2: Why is Potassium Permanganate (KMnO₄) a common choice for this oxidation? Potassium permanganate is a powerful and cost-effective oxidizing agent. In the permanganate ion (MnO₄⁻), manganese is in its highest +7 oxidation state, making it a potent electron acceptor.[3] It is particularly effective for converting alkyl side-chains on aromatic rings into carboxylic acids.[4] While other oxidants exist, KMnO₄ is well-documented for this class of transformation on pyridine derivatives.[5][6]
Q3: What are the typical reaction conditions? The reaction is typically run in an aqueous solution under neutral or slightly alkaline conditions. The temperature is often elevated (reflux) to drive the reaction to completion. A molar excess of KMnO₄ is required, as it is consumed in the reaction.
Q4: How can I monitor the reaction's progress? Visually, the reaction progress can be monitored by the disappearance of the intense purple color of the permanganate ion as it is reduced to a brown manganese dioxide (MnO₂) precipitate. For more precise tracking, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting material.
Q5: What is the typical work-up procedure to isolate the product? The primary challenge in the work-up is the removal of the voluminous manganese dioxide precipitate. The reaction mixture is typically filtered (often while hot) through a pad of celite to remove the MnO₂.[7] The resulting filtrate, containing the potassium salt of the carboxylic acid, is then acidified (e.g., with HCl) to a pH of ~3-4 to precipitate the this compound, which can then be collected by filtration.
Experimental Protocol: Oxidation of 4-Methoxy-2-methylpyridine
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxy-2-methylpyridine (1.0 eq) and water.
-
Reagent Addition: While stirring, add potassium permanganate (approx. 3.0-4.0 eq) portion-wise to control the initial exotherm.
-
Reaction: Heat the mixture to reflux (approx. 100-105 °C). The purple solution will gradually turn into a brown slurry. Monitor the reaction for completion (typically 4-12 hours).
-
Quenching & Filtration: Cool the reaction mixture slightly. While still warm, filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with hot water.
-
Isolation: Cool the combined filtrate in an ice bath. Slowly add concentrated HCl to adjust the pH to 3-4, at which point a white precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Workflow Diagram: Oxidation Route
Sources
- 1. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 29082-91-5 [sigmaaldrich.com]
- 3. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sciencemadness Discussion Board - how to oxidize ring chain with KMnO4 - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: 4-Methoxypicolinic Acid Reactions
Welcome to the technical support center for 4-Methoxypicolinic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in reactions involving this versatile reagent. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the purity of your final products.
Frequently Asked Questions (FAQs)
FAQ 1: Amide Coupling Reactions
Question: I am performing an amide coupling reaction with this compound and a primary amine using HATU as the coupling agent. My reaction is showing multiple spots on TLC, and the final product is difficult to purify. What are the likely byproducts?
Answer:
In addition to your desired amide product, several byproducts can arise in HATU-mediated amide coupling reactions. These can be categorized into those originating from the coupling reagent and those from side reactions of your starting materials or products.
-
Coupling Reagent-Related Byproducts:
-
Tetramethylurea (TMU): This is a very common byproduct from HATU and other uronium-based coupling reagents.[1] It is highly polar and can sometimes be challenging to remove from polar products.
-
Hydroxyazabenzotriazole (HOAt): Also a standard byproduct of the HATU reagent.[1]
-
Guanidinium Byproduct: A known side reaction involves the nucleophilic amine attacking the HATU reagent itself, leading to the formation of a guanidinium byproduct and consumption of your amine starting material.[2][3] The order of addition of reagents can be critical to minimize this; it is often recommended to pre-activate the carboxylic acid with HATU before adding the amine.[2]
-
-
Substrate-Related Byproducts:
-
N-Acylurea: With carbodiimide-based coupling reagents, which are sometimes used as an alternative to HATU, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to separate from the desired product.[4]
-
Racemization: If your amine contains a chiral center, particularly an alpha-amino acid, racemization can occur during the activation and coupling steps.[4][5] Additives like HOAt (which is part of HATU) are designed to suppress this, but it can still be a concern under certain conditions (e.g., excess base, elevated temperature).
-
Troubleshooting Guide for Amide Coupling Byproducts
| Observed Issue | Potential Cause | Recommended Action |
| Persistent polar impurity | Tetramethylurea (TMU) byproduct | Optimize chromatography (e.g., use a less polar solvent system if your product allows, or try a different stationary phase). Aqueous workup can also help remove some TMU. |
| Low yield, consumption of amine | Guanidinium byproduct formation | Pre-activate the this compound with HATU for a short period (5-10 minutes) before adding the amine. Ensure slow addition of the amine to the activated acid. |
| Diastereomeric mixture observed | Racemization of the amine | Use a milder base (e.g., N-methylmorpholine instead of DIPEA). Run the reaction at a lower temperature (e.g., 0 °C). |
| Difficult-to-remove non-polar impurity | N-acylurea (if using carbodiimides) | Switch to a uronium-based coupling reagent like HATU. Optimize purification, potentially with reverse-phase chromatography. |
Experimental Protocol: Standard HATU-Mediated Amide Coupling
-
To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., DMF or DCM), add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.1 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
FAQ 2: Stability Under Acidic Conditions
Question: I am attempting to remove a Boc-protecting group from a derivative of a this compound amide using strong acidic conditions (e.g., TFA in DCM). I am observing a new, more polar byproduct. What could this be?
Answer:
Under strong acidic conditions, particularly with heating, the methoxy group on the pyridine ring is susceptible to cleavage, resulting in the formation of the corresponding 4-hydroxypicolinic acid derivative. This is a classic demethylation reaction of an aryl methyl ether.[6]
-
Demethylation: The lone pair of electrons on the methoxy oxygen can be protonated by the strong acid. The resulting oxonium ion is a good leaving group, and a nucleophile (such as a halide from the acid or water) can attack the methyl group in an SN2 fashion, or the C-O bond can cleave to form a phenol and a methyl cation. The use of reagents like pyridinium hydrochloride at high temperatures is a known method for demethylating methoxy-substituted aromatic compounds.[7][8] While TFA at room temperature is generally mild, prolonged reaction times or elevated temperatures can promote this side reaction.
Troubleshooting Guide for Demethylation
| Observed Issue | Potential Cause | Recommended Action |
| Formation of a more polar byproduct during acid deprotection | Demethylation of the 4-methoxy group | Reduce the reaction time for the deprotection step. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Consider using alternative, milder deprotection conditions if compatible with other functional groups. |
Visualization of Demethylation
Caption: Demethylation of this compound under strong acidic conditions.
FAQ 3: Stability Under Thermal Stress
Question: My reaction involving a this compound derivative requires heating to high temperatures (>150 °C). I am seeing a loss of my starting material and the formation of a less polar byproduct. What is a likely decomposition pathway?
Answer:
Picolinic acids, as a class of compounds, can undergo thermal decarboxylation, although this often requires high temperatures or the presence of a catalyst.[9][10] The loss of carbon dioxide from this compound would result in the formation of 4-methoxypyridine.
-
Decarboxylation: The mechanism of decarboxylation for picolinic acids can be facilitated by the nitrogen atom in the pyridine ring. The reaction involves the loss of CO2 to yield the corresponding pyridine derivative. A patent describes the decarboxylation of heterocyclic carboxylic acids in a polar aprotic solvent at temperatures ranging from 85-150 °C, sometimes with an organic acid catalyst.[11]
Troubleshooting Guide for Thermal Decomposition
| Observed Issue | Potential Cause | Recommended Action |
| Formation of a less polar byproduct at high temperatures | Decarboxylation to 4-methoxypyridine | If possible, lower the reaction temperature. Consider alternative synthetic routes that do not require high temperatures. If high temperature is unavoidable, minimize the reaction time. |
Visualization of Decarboxylation
Caption: Thermal decarboxylation of this compound.
FAQ 4: Byproducts from Synthesis and Starting Materials
Question: I have purchased this compound and I am concerned about the purity. What are some common impurities that might be present from its synthesis?
Answer:
The synthetic routes to this compound can sometimes leave behind starting materials or intermediates. A common route involves the hydrolysis of a nitrile precursor.[12]
-
Incomplete Hydrolysis: If the synthesis proceeds through a nitrile intermediate, such as 4-methoxypicolinonitrile, incomplete hydrolysis can lead to the presence of the corresponding amide (4-methoxypicolinamide) or unreacted nitrile as an impurity.[13][14] These impurities would be less acidic than the desired carboxylic acid.
-
Starting Material Carryover: Depending on the specific synthetic pathway, residual starting materials from earlier steps could also be present. For example, if the synthesis starts from a halogenated pyridine, traces of this could remain.
Troubleshooting Guide for Starting Material Impurities
| Observed Issue | Potential Cause | Recommended Action |
| Presence of a neutral or basic impurity | Incomplete hydrolysis of a nitrile precursor (amide or nitrile) | Recrystallize the this compound. An acid-base extraction can also be effective, where the carboxylic acid is extracted into a basic aqueous phase, leaving neutral or less acidic impurities in the organic phase. |
| Halogenated impurities detected by mass spectrometry | Carryover of halogenated precursors | Purify the starting material by recrystallization or chromatography before use. |
Workflow for Purity Assessment and Purification
Caption: Decision workflow for assessing and purifying this compound.
References
- Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001. [Link]
- Studies on the Thermal Rearrangement of 2-Methoxypyridine N-Oxides to 1-Methoxypyridin-2-Ones. (2025).
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 13). YouTube. [Link]
- Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. [Link]
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
- US Patent for Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (n.d.).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
- Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review. [Link]
- Demethyl
- Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (n.d.). PMC. [Link]
- Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. (n.d.). Semantic Scholar. [Link]
- Peptide synthesis. (n.d.). Wikipedia. [Link]
- Spps and side reactions in peptide synthesis. (2017, March 2). Slideshare. [Link]
- Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. (2025).
- Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. (2004). Organic Process Research & Development. [Link]
- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025).
- This journal is © The Royal Society of Chemistry 2020. (n.d.). Royal Society of Chemistry. [Link]
- Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. (2025).
- Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. [Link]
- Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]
- mechanism of amide hydrolysis. (2019, January 15). YouTube. [Link]
- Decarboxylation. (2022, May 20). Master Organic Chemistry. [Link]
- Kinetics of the Thermal Decomposition of Pyridine. (n.d.). WMU's ScholarWorks. [Link]
- Acid Derivatives Important Reactions. (n.d.). Jack Westin. [Link]
- Thermal degradation of poly(vinylpyridine)s. (2025).
- 4-Methoxypyridine-2-carboxylic acid. (n.d.). PubChem. [Link]
- 3-Hydroxy-4-methoxypicolinic acid hydrochloride. (n.d.). PubChem. [Link]
- Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.).
- Derivatives of Carboxylic Acids. (n.d.). MSU chemistry. [Link]
- Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. (2004, June 11). CoLab.
- Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. bachem.com [bachem.com]
- 6. Demethylation - Wikipedia [en.wikipedia.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 12. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. jackwestin.com [jackwestin.com]
Technical Support Center: Synthesis of 4-Methoxypicolinic Acid
Welcome to the technical support center for the synthesis of 4-Methoxypicolinic Acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction.[1][2] This typically involves the reaction of a 4-halopicolinic acid derivative (commonly 4-chloro- or 4-bromopicolinic acid) with sodium methoxide in a suitable solvent like methanol or a polar aprotic solvent such as DMF. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, especially with the electron-withdrawing carboxylic acid group.[1]
Q2: What are the critical parameters that influence the yield of the SNAr reaction?
A2: The key parameters to control for optimal yield are:
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions.
-
Solvent: The choice of solvent is crucial. Methanol can serve as both the solvent and the source of the methoxide, while aprotic polar solvents can accelerate the reaction rate.
-
Purity of Reactants: High purity of the starting 4-halopicolinic acid and sodium methoxide is essential to prevent side reactions and simplify purification.
-
Moisture Control: The reaction is sensitive to water, which can consume the sodium methoxide and lead to the formation of 4-hydroxypicolinic acid as a byproduct.
Q3: What is a typical work-up procedure for this synthesis?
A3: A standard work-up involves:
-
Quenching the reaction with water or a dilute acid.
-
Adjusting the pH to the isoelectric point of this compound to precipitate the product.
-
Filtering the solid product.
-
Washing the product with cold water and a non-polar solvent (like diethyl ether or hexanes) to remove impurities.
-
Drying the product under vacuum.
Part 2: Troubleshooting Guide
This section provides a detailed, question-and-answer-based approach to resolving specific issues encountered during the synthesis.
Issue 1: Low or No Product Yield
Q1.1: I'm not getting any product, or the yield is very low. What could be the primary cause?
A1.1: The most likely culprits are inactive reagents or incorrect reaction conditions.
-
Check Your Sodium Methoxide: Sodium methoxide is hygroscopic and can decompose upon exposure to air and moisture. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere.
-
Verify Starting Material: Confirm the identity and purity of your 4-halopicolinic acid starting material via techniques like NMR or melting point analysis.
-
Reaction Temperature: Ensure your reaction is being heated to the appropriate temperature. A temperature that is too low will result in a very slow or stalled reaction.
Q1.2: My reaction has stalled, and TLC/LC-MS analysis shows unreacted starting material. What should I do?
A1.2: A stalled reaction can often be pushed to completion.
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious not to exceed the decomposition temperature of your product or solvent boiling point.
-
Add More Reagent: If an increase in temperature doesn't help, your sodium methoxide may have been consumed by trace amounts of water. Carefully add an additional portion (0.1-0.2 equivalents) of sodium methoxide to the reaction mixture.
Issue 2: Presence of Impurities in the Final Product
Q2.1: My final product is a brownish or off-white solid, not the expected white solid. What is this impurity?
A2.1: A common colored impurity is the 4-hydroxypicolinic acid byproduct. This forms if there is water in the reaction mixture, which hydrolyzes the methoxide or the product.
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If using methanol, ensure it is a dry grade.
-
Purification: This impurity can often be removed by recrystallization from a suitable solvent system, such as ethanol/water or methanol/acetonitrile.
Q2.2: NMR analysis of my product shows the presence of the starting 4-halopicolinic acid. How can I remove it?
A2.2: Unreacted starting material can often be removed during the work-up.
-
pH Adjustment: Carefully adjust the pH during the work-up. The pKa of the product and starting material may be different enough to allow for selective precipitation.
-
Recrystallization: If pH adjustment is not effective, recrystallization is a reliable method for removing unreacted starting material.
| Compound | Typical pKa | Solubility Notes |
| 4-Chloropicolinic Acid | ~3.5 | Soluble in many organic solvents and aqueous base. |
| This compound | ~4.0 | Less soluble in non-polar organic solvents. |
Table 1: Physicochemical Properties for Separation
Part 3: Detailed Protocols & Visual Guides
Protocol 1: Synthesis of this compound
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropicolinic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol to the flask, followed by the slow addition of sodium methoxide (1.5 eq).
-
Reaction: Heat the mixture to reflux (around 65 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to quench the reaction.
-
Adjust the pH to ~4 with 1M HCl. The product should precipitate out of the solution.
-
-
Purification:
-
Filter the solid and wash with cold water, followed by a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain the final product.
-
Troubleshooting Workflow Diagram
A decision tree for troubleshooting common synthesis issues.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 4-chloropicolinic acid proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is generally accepted as a two-step addition-elimination process.[3][4]
-
Addition of the Nucleophile: The methoxide ion (a strong nucleophile) attacks the carbon atom bearing the chlorine atom. This is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken.[1]
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion (a good leaving group), yielding the final this compound product.
The two-step addition-elimination mechanism of the SNAr reaction.
References
- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
- Wikipedia.
- Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
- Royal Society of Chemistry. (2020). This journal is © The Royal Society of Chemistry 2020. [Link]
- National Center for Biotechnology Information.
- Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
- BenChem. (2019).
- Google Patents. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
- Google Patents.
Sources
Technical Support Center: Troubleshooting Low Signal in MALDI-MS with 4-Methoxypicolinic Acid
Welcome to the technical support guide for troubleshooting low signal intensity in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) when utilizing 4-Methoxypicolinic acid (4-MPA) as a matrix. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format.
Introduction to this compound (4-MPA) in MALDI-MS
This compound, a derivative of 3-Hydroxypicolinic acid (3-HPA), is a specialized matrix often employed for the analysis of oligonucleotides and nucleic acids.[1][2] Its utility stems from its ability to produce minimal fragmentation of these delicate analytes.[1] However, achieving a consistently high signal-to-noise ratio can be challenging. This guide will address the root causes of low signal intensity and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing very weak or no signal at all. Where should I start?
A complete loss of signal often points to a fundamental issue in either the sample preparation or the instrument itself. A systematic approach is the most efficient way to diagnose the problem.
Initial Troubleshooting Steps:
-
System Performance Verification: Before analyzing your samples, always run a known standard or calibrant to confirm that the mass spectrometer is performing optimally. This will help you determine if the issue lies with your sample or the instrument.
-
Inspect the Ion Source: Visually confirm that the laser is firing and hitting the sample spot. A dirty or misaligned ion source can severely suppress the signal.[3] Regular cleaning and maintenance are crucial for optimal performance.[4]
-
Review Instrument Parameters: Double-check that the correct MS method is loaded. Ensure the instrument is in the appropriate ionization mode (typically negative ion mode for oligonucleotides) and that the mass range is set correctly for your target analyte.[5] Also, confirm that the laser power is within the optimal range; too low, and you won't get sufficient ionization, too high, and you risk excessive fragmentation.[6]
-
Vacuum Check: Ensure the instrument has reached the appropriate vacuum level. A poor vacuum can lead to ion scattering and signal loss.[7][8]
Q2: My signal is present but very low and inconsistent across the sample spot. What's causing this?
Inconsistent and weak signals are frequently related to problems with the co-crystallization of the analyte and the 4-MPA matrix.
Causality and Solutions:
The core principle of MALDI is the formation of a homogenous solid solution of the analyte within the matrix crystals.[9][10] If the analyte and matrix segregate during drying, it results in "hot spots" where the signal is strong and other areas with little to no signal.
-
Sub-optimal Matrix-to-Analyte Ratio: The molar ratio of matrix to analyte is critical. A vast excess of matrix is required, typically in the range of 1000:1 to 10,000:1.[6] If the analyte concentration is too high, it can disrupt crystal formation and lead to ion suppression.[4] Conversely, if it's too low, there may not be enough analyte incorporated into the crystals to generate a detectable signal.
| Parameter | Recommendation | Rationale |
| Analyte Concentration | 1-10 µM in high-purity water | A good starting point for most oligonucleotides.[1] |
| Matrix Concentration | Saturated solution of 4-MPA | Ensures an excess of matrix for proper co-crystallization. |
| Matrix:Analyte Molar Ratio | ~5000:1 | Optimizes analyte incorporation into the matrix lattice.[6] |
-
Poor Co-crystallization Technique: The method of sample deposition significantly impacts crystal formation.
-
Dried-Droplet Method: This is the most common method. A small volume (typically 0.5-1 µL) of the analyte/matrix mixture is spotted onto the target and allowed to air dry. The rate of evaporation is crucial; rapid drying can lead to poorly formed crystals.
-
Two-Layer (Sandwich) Method: First, a layer of matrix solution is applied to the target and allowed to dry completely. Then, the analyte solution is spotted on top, followed by another layer of matrix solution.[6][11] This can sometimes yield more homogenous crystals.
-
Q3: I'm seeing a lot of peak broadening and adduct formation, which is reducing the intensity of my main analyte peak. How can I improve this?
Peak broadening in MALDI-MS of oligonucleotides is often caused by the formation of various salt adducts (e.g., Na⁺ and K⁺), which results in a distribution of masses for the same analyte.[2][5][12]
The Role of Cation Adducts: The phosphate backbone of oligonucleotides readily associates with alkali metal cations. This leads to a heterogeneous population of ions ([M+Na-H]⁻, [M+K-H]⁻, etc.), which broadens the signal and reduces the intensity of the desired deprotonated molecular ion ([M-H]⁻).
Mitigation Strategies:
-
Sample Desalting: This is the most effective way to reduce adduct formation.
-
Use of Additives: Certain additives can be included in the matrix solution to suppress cation adduction.
Recommended Matrix Preparation with Additive:
| Component | Concentration | Purpose |
| This compound | Saturated | Primary Matrix |
| Diammonium Hydrogen Citrate | 10 mg/mL | Cation Scavenger |
| Solvent | 50:50 Acetonitrile:Water | Dissolves matrix and analyte |
Experimental Protocols & Workflows
Protocol 1: Preparation of 4-MPA Matrix Solution with Additive
-
Prepare the Solvent: Mix equal volumes of high-purity acetonitrile and ultrapure water (50:50 v/v).
-
Add Diammonium Hydrogen Citrate: Dissolve diammonium hydrogen citrate in the solvent mixture to a final concentration of 10 mg/mL.
-
Saturate with 4-MPA: Add solid this compound to the solution until no more will dissolve (a small amount of solid should remain at the bottom).
-
Vortex and Centrifuge: Vortex the solution vigorously for 1-2 minutes. Centrifuge at high speed for 5 minutes to pellet the undissolved solid.
-
Collect Supernatant: Carefully collect the supernatant for use as your matrix solution. Prepare this solution fresh daily for best results.[14]
Protocol 2: Dried-Droplet Sample Deposition
-
Mix Analyte and Matrix: In a microcentrifuge tube, mix your analyte solution and the prepared 4-MPA matrix solution. A common starting ratio is 1:1 (v/v).
-
Spot onto Target: Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Air Dry: Allow the droplet to air dry at room temperature. Avoid heating, as it can lead to rapid, non-uniform crystallization.
-
Analyze: Once completely dry, the sample is ready for analysis.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting low signal intensity with 4-MPA.
Caption: A workflow diagram for troubleshooting low MALDI-MS signal.
Advanced Tips from the Field
-
Matrix Stability: this compound, like other cinnamic acid derivatives, can undergo degradation over time, especially when exposed to light and air.[15] Always store the solid matrix in a dark, dry place. It is highly recommended to prepare matrix solutions fresh for each experiment to ensure optimal performance.[14]
-
Target Plate Cleanliness: A contaminated MALDI target plate can be a significant source of signal suppression and background noise.[3] Ensure a rigorous cleaning protocol is in place, often involving sonication in a series of organic solvents and water.[11][16]
-
Solvent Purity: Always use high-purity, MS-grade solvents for preparing both your sample and matrix solutions.[3] Impurities can interfere with ionization and introduce contaminating peaks.
By systematically addressing these potential issues, from instrument performance to the nuances of sample preparation, you can significantly improve the signal intensity and data quality in your MALDI-MS experiments using this compound.
References
- G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. GMI. [Link]
- Shimadzu. (n.d.). An optimised sample preparation for the MALDI-ToF-MS of oligonucleotides. [Link]
- Waters. (n.d.).
- Millipore. (n.d.). Sample Preparation of Oligonucleotides Prior to MALDI-TOF MS Using ZipTipC18 and ZipTipµ-C18 Pipette Tips. [Link]
- Ragas, J. A., Simmons, T. A., & Patrick, A. (2000). A comparative study on methods of optimal sample preparation for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry. Analyst, 125(4), 575-581. [Link]
- Unknown. (n.d.).
- ResearchGate. (2013, November 5). MALDI-TOF MS problems - can anyone help?. [Link]
- Harvard University. (n.d.). Matrix Recipes. Harvard Center for Mass Spectrometry. [Link]
- Carnegie Mellon University. (2015, April 21). MALDI TOF MS QUICK USER GUIDE. [Link]
- Bruker. (n.d.).
- Wiley Online Library. (2025, May 7). Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides. [Link]
- Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?. [Link]
- MassTech Inc. (n.d.).
- Bruker. (n.d.).
- PubMed. (n.d.). Effects of Matrices and Additives on Multiple Charge Formation of Proteins in MALDI-MS Analysis. [Link]
- PubMed. (n.d.). Ionization mechanism of oligonucleotides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. [Link]
- MDPI. (n.d.).
- SlidePlayer. (2018, January 16). New Matrix Additives and Alternative Matrices for Small Molecule MALDI Mass Spectrometry. [Link]
- PubMed Central. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (n.d.). The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. [Link]
- ACS Publications. (2021, October 26). Factorial Design to Optimize Matrix Spraying Parameters for MALDI Mass Spectrometry Imaging. [Link]
- The Rockefeller University. (n.d.). Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. [Link]
- MDPI. (n.d.). Matrix Selection Strategies for MALDI-TOF MS/MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples. [Link]
- ResearchGate. (2023, July 3).
- PubMed Central. (2021, June 24). Optimized MALDI-TOF MS Strategy for Characterizing Polymers. [Link]
- LCGC North America. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]
- ResearchGate. (n.d.).
- MDPI. (n.d.). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. [Link]
- ResearchGate. (n.d.). MALDI-MS Analysis of Peptides Modified with Photolabile Arylazido Groups. [Link]
- ResearchGate. (2013, February 20).
- PubMed Central. (n.d.). Response Surface Methodology As a New Approach for Finding Optimal MALDI Matrix Spraying Parameters for Mass Spectrometry Imaging. [Link]
- PubMed. (2009, February). The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix: 2,5-dihydroxybenzoic Acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic Acid, 3,5-dimethoxy-4-hydroxycinnamic Acid, Nor-Harmane and Harmane. [Link]
- ResearchGate. (n.d.). Ionization of analytes by MALDI.
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Technical Support Center: 4-Methoxypicolinic Acid Solution Stability
Welcome to the technical support guide for 4-Methoxypicolinic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. Maintaining the compound's integrity is critical for reproducible and reliable experimental results. This guide provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions.
Fundamental Stability Profile of this compound
This compound is a pyridine derivative, a class of N-heterocyclic aromatic compounds used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a carboxylic acid at the 2-position and a methoxy group at the 4-position, dictates its stability profile. Several factors can influence its degradation in solution:
-
pH: The pKa values of the pyridine nitrogen and the carboxylic acid group are critical. In aqueous solutions, the pH determines whether the molecule exists in its neutral, zwitterionic, or anionic form, which in turn affects solubility and susceptibility to hydrolysis.[3] Saturated aqueous solutions of the parent compound, picolinic acid, have a pH of about 4.[3]
-
Light (Photodegradation): Aromatic compounds, particularly those with electron-donating groups like a methoxy substituent, can be susceptible to photodegradation.[4][5][6][7] Pyridine derivatives can absorb UV light, leading to photolytic cleavage and the formation of various degradation products.[8][9]
-
Oxidation: The pyridine ring and the methoxy group can be susceptible to oxidative attack, especially in the presence of oxidizing agents or dissolved oxygen. The initial step in the biodegradation of picolinic acid is often an oxidative attack on the N-heterocyclic ring.[1]
-
Temperature: As with most chemical compounds, elevated temperatures accelerate the rate of degradation reactions.[10]
Understanding these vulnerabilities is the first step in preventing degradation and ensuring the validity of your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter with your this compound solutions in a question-and-answer format.
Question: My this compound solution has turned yellow/brown. What is causing the color change and is the compound degraded?
Answer: A color change is a strong indicator of degradation. This is often due to oxidation or photodegradation, which can create conjugated systems that absorb visible light.
-
Causality: The methoxy group on the pyridine ring is an electron-donating group, which can activate the aromatic ring, making it more susceptible to oxidation.[7] Exposure to ambient light, especially UV wavelengths, can also initiate photolytic reactions, forming colored byproducts.[8][9]
-
Immediate Action:
-
Cease using the solution for any critical experiments.
-
Protect the solution from light immediately by wrapping the container in aluminum foil or transferring it to an amber vial.
-
Store the solution at a reduced temperature (e.g., 4°C or -20°C) to slow further degradation.
-
-
Troubleshooting & Verification:
-
Prepare a Fresh Standard: Prepare a new solution from solid material, taking care to minimize light exposure and using deoxygenated solvent if possible.
-
Analytical Comparison: Analyze both the discolored solution and the fresh standard using HPLC with a photodiode array (PDA) detector. A compromised solution will show additional peaks, a decreased peak area for the parent compound, and a different UV-Vis spectrum.
-
Workflow: The following workflow can help diagnose the issue.
-
Caption: Troubleshooting workflow for discolored solutions.
Question: I've observed a precipitate in my stock solution after storing it in the refrigerator/freezer. Is this degradation?
Answer: Not necessarily. Precipitation upon cooling is more commonly a solubility issue rather than degradation, especially if the solution was prepared at room temperature at a concentration near its saturation point.
-
Causality: The solubility of most compounds, including this compound, decreases at lower temperatures. If the stock concentration is high, the compound will simply crash out of the solution when cooled.
-
Immediate Action:
-
Bring the solution to room temperature.
-
Vortex or sonicate the solution to see if the precipitate redissolves completely.
-
-
Troubleshooting & Verification:
-
If it redissolves: The issue is solubility. To prevent this, consider preparing a slightly more dilute stock solution or storing it at a controlled room temperature if stability allows. Always ensure the solution is fully dissolved and homogenous before use.
-
If it does not redissolve: Degradation may have occurred, forming an insoluble byproduct. This is less common but possible. In this case, the solution is compromised. Analyze the supernatant via HPLC to confirm the concentration has dropped and to check for degradation peaks.
-
Question: My experimental results are inconsistent. Could degradation of my this compound solution be the cause?
Answer: Yes, absolutely. Inconsistent results are a classic sign of a labile reagent. Even a small amount of degradation (5-10%) can significantly impact assays by reducing the effective concentration of the active compound.
-
Causality: If the solution degrades over the course of an experiment or between experiments, the concentration of this compound will decrease over time. This leads to poor reproducibility.
-
Troubleshooting & Verification:
-
Implement a QC Check: Before starting a series of experiments, run a quick purity check on your stock solution using a validated analytical method like HPLC.
-
Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions (e.g., buffer pH, temperature), perform a forced degradation study. This involves intentionally stressing the compound to identify potential degradants and establish a stability window.[11][12] (See Protocol 2).
-
Data Analysis: Compare the purity of a freshly prepared solution with one that has been stored under your standard conditions for a week. A significant drop in purity confirms that degradation is affecting your results.
-
| Parameter | Condition | Potential Outcome |
| pH | Acidic (e.g., pH < 2) or Basic (e.g., pH > 9) | Hydrolysis of the methoxy group or ring opening. |
| Oxidation | 3% H₂O₂ | Formation of N-oxides or hydroxylated species. |
| Temperature | 60°C | Accelerated hydrolysis and oxidation. |
| Light | UV (254nm) / White Light | Photolytic cleavage, formation of colored products. |
| Caption: Summary of typical forced degradation conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store a stock solution of this compound?
-
Solvent: Use a high-purity, anhydrous solvent. For organic stocks, DMSO or ethanol are common choices. For aqueous experiments, prepare the final dilutions in a buffer at the appropriate pH immediately before use. Picolinic acid itself is highly soluble in water.[2][3]
-
Storage Temperature: For long-term storage, keep stock solutions at -20°C or -80°C. For daily use, aliquots can be stored at 4°C for a short period (verify stability for your specific concentration and solvent). The solid compound should be stored sealed in a dry, dark place at room temperature.[10][13]
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
Q2: What are the likely degradation products?
While specific degradation products for this compound are not extensively documented in the provided search results, we can infer likely pathways based on its structure and related compounds:
-
Hydrolysis: Under harsh acidic conditions, the methoxy group (-OCH₃) could be hydrolyzed to a hydroxyl group (-OH), forming 4-Hydroxypicolinic acid.
-
Oxidation: The pyridine ring can be oxidized to form an N-oxide.
-
Photodegradation: Light exposure can lead to more complex reactions, potentially causing ring cleavage or the formation of radical species that polymerize into colored impurities.[8][9] The degradation of other picolinic acid derivatives often involves hydroxylation of the pyridine ring.[1][14]
Caption: Potential degradation pathways for this compound.
Q3: Which analytical methods are best for detecting degradation?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or PDA detector is the gold standard. A stability-indicating HPLC method is one that can separate the parent compound from all potential degradation products.
-
Method: A reverse-phase C18 column is typically a good starting point.
-
Mobile Phase: A gradient of an acidified aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is usually effective.
-
Detection: A PDA detector is highly recommended as it can help in identifying peaks by comparing their UV spectra, a process known as peak purity analysis.[15]
Protocols
Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)
-
Preparation: Allow the solid this compound (MW: 153.14 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.[16]
-
Weighing: Weigh out 1.53 mg of the solid compound in a clean, dry microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous, high-purity DMSO.
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle sonication can be used if needed.
-
Storage:
-
Transfer the stock solution to a 1.5 mL amber glass vial or a clear vial wrapped securely in aluminum foil.
-
For long-term storage (>1 month), overlay with argon gas, seal tightly, and store at -80°C.
-
For short-term storage (<1 week), store at 4°C.
-
-
QC Check: Before first use, and periodically thereafter, dilute an aliquot of the stock and analyze via HPLC to confirm purity and concentration.
Protocol 2: Basic Forced Degradation Study for Stability Assessment
This protocol is designed to rapidly assess the stability of this compound in your specific experimental buffer.[17][18]
-
Preparation: Prepare a 1 mg/mL solution of this compound in your chosen experimental buffer.[17]
-
Aliquotting: Dispense 1 mL of this solution into five separate, clearly labeled amber glass vials.
-
Vial 1: Control: Store at 4°C.
-
Vial 2: Acid Stress: Add 100 µL of 1 M HCl.
-
Vial 3: Base Stress: Add 100 µL of 1 M NaOH.
-
Vial 4: Oxidative Stress: Add 100 µL of 3% H₂O₂.
-
Vial 5: Thermal Stress: Place in a 60°C oven or water bath.
-
-
Incubation: Incubate all vials for 24 hours. For the acid and base stress samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all five samples, including the control, using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms. The goal of a forced degradation study is to achieve 5-20% degradation of the active ingredient.[17] This allows for the clear detection of degradation products without completely consuming the parent compound. If degradation is too rapid or too slow, adjust the stressor concentration or incubation time accordingly.
By following these guidelines and protocols, you can significantly mitigate the risk of compound degradation, leading to more accurate, reproducible, and trustworthy scientific results.
References
- Zheng, C., et al. (2022). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI.
- Wang, L., et al. (2020). The 3-hydroxypyridine degradation pathway in Agrobacterium sp. strain SJY1. ResearchGate.
- Amador, J. A., & Taylor, B. F. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. Applied and Environmental Microbiology, 56(5), 1352-6.
- Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-53.
- Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. PMC - NIH.
- Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Sultan Qaboos University House of Expertise.
- Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. SciSpace.
- Galer, P., & Šket, B. (2015). (PDF) Photodegradation of Methoxy Substituted Curcuminoids. ResearchGate.
- Havinga, E. (1968). photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry, 16(1), 145-161.
- Gîrleanu, M. R., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Various Authors. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Quora.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Appchem. (n.d.). This compound, HCl. Appchem.
- MedCrave online. (2016). Forced Degradation Studies. MedCrave.
- de Oliveira, M. A. L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
- Singh, B., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Nakasuka, N., & Tanaka, M. (1983). Reaction of Pyridine Bases with Carboxylic Acids in Benzene. ResearchGate.
- Wikipedia. (n.d.). Pyridinecarboxylic acid. Wikipedia.
- Reddit. (2022). Why pyridine is acidic? r/OrganicChemistry.
- Sole, S., et al. (2014). (PDF) Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. ResearchGate.
- Stasolla, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI.
- Kumar, K. P., et al. (2016). Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. Journal of Young Pharmacists.
- Wankhede, S. B., et al. (2015). Degradation study of Nortriptyline HCl by HPTLC method. International Journal of Chemical and Physical Sciences.
- ResearchGate. (2017). (PDF) Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. ResearchGate.
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- 2. The degradation of 2-picolinic acid_Chemicalbook [chemicalbook.com]
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- 4. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. scispace.com [scispace.com]
- 7. d-nb.info [d-nb.info]
- 8. Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 29082-91-5 [sigmaaldrich.com]
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Technical Support Center: Purification Strategies for Crude 4-Methoxypicolinic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 4-methoxypicolinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity this compound. We understand that impurities can significantly impact downstream applications, from biological assays to API synthesis. This document provides in-depth, field-proven strategies and troubleshooting advice in a direct question-and-answer format to help you resolve common purification hurdles.
Part 1: Initial Assessment and Impurity Profile
Q1: What are the most probable impurities in my crude this compound?
The impurity profile of your crude material is intrinsically linked to its synthetic route. Common organic synthesis impurities include unreacted starting materials, reagents, solvents, and byproducts from side reactions.[1] For instance, if your synthesis involves the hydrolysis of a nitrile precursor (e.g., 4-methoxy-2-cyanopyridine), you may have residual nitrile. If the synthesis involves a halogenated intermediate, such as 6-bromo-4-methoxypicolinic acid, this could be a significant impurity.[2]
It is crucial to review your specific synthetic pathway to anticipate the most likely contaminants. Broadly, impurities can be categorized as:
-
Neutral Organic Compounds: Unreacted starting materials or byproducts lacking acidic or basic functional groups.
-
Basic Organic Compounds: Amine-containing starting materials or byproducts.
-
Related Acidic Compounds: Structurally similar carboxylic acids formed through side reactions.
-
Inorganic Salts: Byproducts from reactions involving bases or acids (e.g., NaCl, K₂CO₃).
Q2: How can I perform a quick preliminary purity assessment of my crude solid?
Before committing to a large-scale purification, a rapid assessment can save significant time and resources.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for visualizing the number of components in your crude mixture. Due to the acidic nature of this compound, it can streak on standard silica gel plates.[1] To obtain clean spots, it is essential to add a small amount of acid to the mobile phase.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard, versatile adsorbent. |
| Mobile Phase (Eluent) | Dichloromethane:Methanol (95:5) + 0.5% Acetic Acid | The methanol provides polarity to move the acid, while the acetic acid ensures the carboxyl group remains protonated, preventing streaking.[1] |
| Visualization | UV light (254 nm) | The pyridine ring is UV-active. |
-
Melting Point Analysis: A pure crystalline solid has a sharp, defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to broaden and become depressed. Compare your experimental melting point to the literature value to gauge purity. However, be aware that incomplete drying of the product can also depress the melting point.[3]
Part 2: Selecting the Optimal Purification Strategy
Q3: Which purification technique is right for my sample? Acid-base extraction, recrystallization, or chromatography?
The best technique depends on the nature of the impurities and the physical state of your crude product. For this compound, a solid, the choice is often between acid-base extraction and recrystallization, with chromatography reserved for more challenging separations.[1]
This decision workflow can guide your choice:
Caption: Experimental workflow for acid-base extraction.
Q6: Troubleshooting: I've acidified the aqueous layer, but no solid is precipitating. What went wrong?
This is a common issue and can usually be resolved.
-
Incomplete Acidification: The most common cause is insufficient acid. Use pH paper or a pH meter to confirm the aqueous solution is strongly acidic (pH 1-2). Add more acid dropwise if necessary. It is critical to add enough HCl to neutralize all the bicarbonate base used, plus the carboxylate salt. [4]* Product is an Oil/Gum: If an oil forms instead of a solid, it may indicate the presence of impurities that are depressing the melting point. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Back-Extraction Needed: If no solid or oil forms, the protonated acid may have some solubility in the acidic aqueous solution. You can recover it by extracting the acidified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane). The pure product will move back into the organic phase. You can then dry the organic layer with a drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent via rotary evaporation to isolate the purified acid. [5]
Q7: Troubleshooting: My final yield is extremely low. Where did my product go?
-
Insufficient Extraction: You may not have extracted the organic layer enough times. A single extraction is rarely sufficient. A minimum of 2-3 extractions with the aqueous base is recommended to ensure all the acidic product is transferred to the aqueous phase.
-
Premature Precipitation: If the organic solvent used has some water miscibility, the sodium salt of the acid may have started to precipitate at the interface between the layers, preventing its complete transfer into the aqueous phase.
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion (a stable mixture of the organic and aqueous layers) that is difficult to separate. If this happens, letting the funnel stand for a longer period can help. Adding a small amount of brine (saturated NaCl solution) can also help break up emulsions.
Part 4: Deep Dive: Recrystallization
Q8: How do I choose the best solvent for recrystallizing this compound?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated to the solvent's boiling point. [6][7]The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For carboxylic acids and pyridine-containing molecules, alcoholic solvents or water are often good starting points. [8]
| Solvent | Boiling Point (°C) | Pros | Cons |
|---|---|---|---|
| Water | 100 | Excellent for polar compounds, non-flammable, cheap. Can yield very pure crystals. [8] | Many organic compounds have low solubility even when hot. |
| Ethanol | 78 | Good general-purpose solvent for moderately polar compounds. | May have high solubility even at room temperature, leading to lower recovery. |
| Methanol | 65 | Similar to ethanol but more polar and has a lower boiling point. | Can be too good a solvent, reducing yield. |
| Isopropanol | 82 | Less polar than ethanol, may offer a better solubility profile. |
| Ethanol/Water Mix | Variable | A powerful "solvent pair". Allows for fine-tuning of polarity to achieve the ideal solubility curve. | Requires careful determination of the optimal ratio. |
Screening Procedure: Place a small amount of your crude solid (~20-30 mg) in a test tube. Add the chosen solvent dropwise. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot and then reappears as crystals upon cooling, you have found a potentially suitable solvent.
Q9: What is a detailed protocol for recrystallization?
This protocol outlines the key steps for a successful macroscale recrystallization.
Caption: General workflow for purification by recrystallization.
Q10: Troubleshooting: My compound is "oiling out" instead of forming crystals. What should I do?
Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Reheat and Add More Solvent: The most common fix is to reheat the solution until the oil redissolves completely, then add a bit more of the hot solvent to make the solution slightly less concentrated. Then, allow it to cool more slowly.
-
Change Solvents: The solvent may be too non-polar. Try a more polar solvent or a solvent-pair system.
-
Lower the Boiling Point: If using a solvent pair, try adding more of the lower-boiling point solvent to reduce the temperature at which saturation occurs.
Q11: Troubleshooting: I've cooled the solution, even in ice, but no crystals have formed. How can I induce crystallization?
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth. [3]* Add a Seed Crystal: If you have a small crystal of pure product, add it to the cold solution. It will act as a template for other crystals to grow upon. [3]* Reduce the Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent to re-concentrate it, and then attempt to cool it again.
Part 5: Advanced Purification: Column Chromatography
Q12: When is column chromatography the right choice?
Column chromatography is necessary when simpler methods like extraction or recrystallization fail to remove impurities. This is typically the case when the impurities are chemically very similar to the desired product (e.g., another picolinic acid derivative) and have similar solubility profiles.
Q13: My compound streaks badly on a silica gel TLC plate and column. How can I get sharp bands?
This is the most critical challenge when purifying carboxylic acids on silica gel. Silica is slightly acidic, and it can have strong, non-ideal interactions with the carboxyl group, leading to severe tailing or streaking. [1] The Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your eluting solvent system (mobile phase). [1]This creates an acidic environment on the column, ensuring your this compound remains fully protonated. The protonated form interacts less strongly and more uniformly with the silica, allowing it to travel down the column in a tight, well-defined band.
References
- University of California, Davis. (n.d.). Acid-Base Extraction.
- LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- Lopresti, M., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives. ChemistryOpen. This source discusses the characterization of picolinic acid derivatives, where chromatography is used to assess purity. URL: [Link]
- ResearchGate. (n.d.). Chromatograms of the two isomers picolinic acid and nicotinic acid.
- PubMed. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. This article, while focused on derivatization, is an example of applying chromatographic methods to picolinic acid chemistry. URL: [Link]
- PubMed. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation. This article details a specific HPLC method for picolinic acid. URL: [Link]
- Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A. This paper discusses advanced separation techniques for picolinic acid isomers. URL: [Link]
- Royal Society of Chemistry. (2020). Supplementary Information related to a synthesis.
- Google Patents. (2016). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. This patent describes synthetic routes where product purity is assessed by HPLC.
- Appchem. (n.d.). This compound, HCl.
- LibreTexts Chemistry. (2023). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Colorado Boulder. (n.d.). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- PubChem. (n.d.). 4-Methoxypyridine-2-carboxylic acid.
- University of Calgary. (2023). Solubility of Organic Compounds.
- PubMed Central. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
Sources
Technical Support Center: Overcoming Solubility Challenges with 4-Methoxypicolinic Acid
Welcome to the technical support guide for 4-Methoxypicolinic acid (CAS 29082-91-5). This document provides in-depth troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common solubility issues encountered during experimentation. Our approach is grounded in first principles of physical chemistry to empower you with the knowledge to not just follow steps, but to understand and adapt protocols for your specific application.
PART 1: Troubleshooting Guide
This section is designed to provide immediate, actionable solutions to specific problems you may be facing in the lab.
Question: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the primary reason for this, and what is my first step?
Answer: The primary reason for the poor solubility of this compound in neutral water is its chemical structure. It is a weak acid.[1] In a neutral solution, the carboxylic acid group is only partially deprotonated (ionized). The un-ionized, neutral form of the molecule is less polar and thus less soluble in water.
Your first and most effective step is to adjust the pH .
-
Causality: By increasing the pH of your solvent with a base (e.g., 1M NaOH), you deprotonate the carboxylic acid group to form the highly soluble carboxylate salt. This ionized form is significantly more polar and readily interacts with water molecules, dramatically increasing solubility. A general rule for acidic compounds is to adjust the pH to at least 1.5-2 units above the pKa for full dissolution. While the exact pKa for this specific molecule is not readily published, picolinic acid itself has a pKa of approximately 5.4, and the methoxy group is unlikely to shift this dramatically. Therefore, targeting a pH of 7.5 or higher is a logical starting point.
-
Immediate Protocol:
-
Add your desired volume of aqueous buffer (e.g., water, PBS) to the solid this compound.
-
While stirring, add a dilute base (e.g., 0.1 M or 1 M NaOH) dropwise.
-
Monitor the solution. The solid should begin to dissolve as the pH increases. Continue adding base until the solid is fully dissolved.
-
Once dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to your target final pH, but be aware that the compound may precipitate if you go too low.
-
Question: I have adjusted the pH, but for my required high concentration, the solubility is still insufficient, or the required pH is incompatible with my experiment. What is my next option?
Answer: When pH adjustment alone is insufficient, the next strategy is to use co-solvents . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving organic molecules.[2]
-
Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) work by disrupting the hydrogen bonding network of water. This creates a less polar "micro-environment" around the this compound molecule, lowering the energy barrier for solvation.
-
Recommended Co-solvents & Strategy:
-
Prepare a High-Concentration Stock in 100% Organic Solvent: The most common and effective approach is to first dissolve the compound in 100% DMSO. This is a powerful solvent for many organic molecules and is a standard practice in drug discovery.
-
Step-down Dilution: Once you have a clear, high-concentration stock in DMSO, you can perform serial dilutions into your aqueous buffer.
-
Critical Note: Always add the DMSO stock to the aqueous buffer, not the other way around. This ensures that the organic solvent disperses quickly and minimizes the chance of localized precipitation. Vortex or mix immediately after addition.
-
Solubility Limit Check: Be aware that there is a limit to how much organic solvent your final solution can tolerate without affecting your experiment (e.g., cell viability, enzyme activity). Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be validated for your specific system.
-
Question: My compound dissolves initially in my solvent system, but it precipitates out of solution over time or upon storage. How can I prevent this?
Answer: This indicates that you have created a supersaturated, thermodynamically unstable solution. The key is to either store the compound under conditions that maintain solubility or to prepare fresh solutions for each experiment.
-
Causality: Supersaturation can occur when a compound dissolves with energy input (e.g., heating, sonication, or initial dissolution in a strong solvent) but the final solvent system cannot maintain that concentration at storage temperature (e.g., 4°C or room temperature).
-
Solutions:
-
Storage of Stock Solutions: If you prepared a stock in 100% DMSO, it should be stable at room temperature or -20°C.[3] Check the manufacturer's recommendation for storage.[4]
-
Aqueous Solution Instability: Aqueous solutions, especially those near the saturation limit, are more prone to precipitation. Storing them at 4°C will almost always decrease solubility. It is highly recommended to prepare fresh dilutions from your organic stock for each experiment.
-
pH Stability: Ensure the pH of your final aqueous solution is stable and remains in a range where the compound is ionized and soluble. Buffers are critical for this.
-
PART 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
-
Structure: It is a pyridine ring substituted with a carboxylic acid at position 2 and a methoxy group at position 4. Its molecular formula is C7H7NO3 and molecular weight is 153.14 g/mol .[5][6]
-
Ionization: The molecule has an acidic carboxylic acid group and a weakly basic pyridine nitrogen. This makes its solubility highly dependent on pH. It can exist in cationic (at low pH), neutral/zwitterionic, or anionic (at high pH) forms.
-
Physical Form: It is typically supplied as a solid.
Q2: How exactly does pH control the solubility of this compound?
The pH of the solution dictates the ionization state of the molecule's functional groups. The different ionization states have vastly different polarities and, therefore, different aqueous solubilities.
-
Low pH (e.g., < 2): Both the carboxylic acid and the pyridine nitrogen are protonated. The molecule carries a net positive charge, which can increase water solubility.
-
Mid-range pH (e.g., 3-6): The carboxylic acid begins to deprotonate, but the pyridine nitrogen may remain protonated, leading to a neutral zwitterionic form. This form often has the lowest aqueous solubility (the isoelectric point).
-
High pH (e.g., > 7): The carboxylic acid is fully deprotonated to the highly polar carboxylate anion (-COO⁻), while the pyridine nitrogen is neutral. This anionic form is the most soluble in aqueous media.
Below is a diagram illustrating this relationship.
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. 29082-91-5|this compound|BLD Pharm [bldpharm.com]
- 4. 3-Hydroxy-4-methoxypicolinic acid | 210300-09-7 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methoxypicolinic Acid Amide Coupling
Welcome to the technical support center for amide coupling reactions involving 4-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation with this versatile building block. Here, you will find practical, field-proven insights to troubleshoot common side reactions and optimize your synthetic protocols.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when coupling this compound with primary amines?
A1: The most prevalent side reactions include:
-
N-Acylurea Formation: This occurs when the activated carboxylic acid (often an O-acylisourea intermediate when using carbodiimides like EDC) rearranges before the amine can react. This stable byproduct is often difficult to remove.[1]
-
Epimerization/Racemization: If the primary amine is part of a chiral molecule (e.g., an amino acid), the stereocenter alpha to the amine can lose its configuration, leading to a mixture of diastereomers. This is a significant issue in peptide synthesis.[2]
-
Guanidinium Byproduct Formation: With aminium/uronium-based coupling reagents (e.g., HATU, HBTU), the amine can react with the coupling reagent itself, forming a guanidinium byproduct. The order of addition is critical to prevent this.[3][4]
-
Reaction with Solvent: In some cases, the activated acid can react with the solvent, particularly if the solvent has nucleophilic properties.
Q2: How does the choice of coupling reagent impact the reaction outcome?
A2: The coupling reagent is a critical factor in determining the success and cleanliness of the reaction.[5]
-
Carbodiimides (EDC, DCC): These are cost-effective but are prone to forming N-acylurea byproducts and can cause racemization.[1][6] The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to suppress these side reactions by forming a more stable active ester.[3]
-
Uronium/Aminium Salts (HATU, HBTU): These reagents generally provide faster reaction times, higher yields, and less racemization compared to carbodiimides alone.[1][5] They work by forming a highly reactive active ester. However, they are more expensive and can form guanidinium byproducts if not used correctly.[3][4]
-
Phosphonium Salts (PyBOP, BOP): These are also highly efficient and known for low racemization rates. A key advantage is that they do not react with the free amino group of the amine component.[6][7] However, BOP produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6]
Q3: What is the role of the base in these coupling reactions, and how does its choice affect the outcome?
A3: A base is typically required to deprotonate the amine, increasing its nucleophilicity, and to neutralize any acidic byproducts formed during the reaction.[8][9] The choice and amount of base are critical:
-
Strong, Sterically Hindered Bases (e.g., DIPEA): N,N-Diisopropylethylamine (DIPEA) is commonly used because it is non-nucleophilic and effectively scavenges protons.[2] However, an excess of a strong base can increase the rate of epimerization by abstracting the alpha-proton of the activated acid.[2]
-
Weaker Bases (e.g., NMM): N-methylmorpholine (NMM) is a less basic alternative that can sometimes reduce the extent of racemization.[10]
-
Pyridine: While a common base, its nucleophilicity can sometimes lead to side reactions.[8]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield of the Desired Amide Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Activation of Carboxylic Acid | - Ensure your coupling reagent is fresh and has been stored under appropriate conditions (e.g., desiccated, refrigerated). - Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 equivalents). - Allow for a pre-activation step: stir the this compound, coupling reagent, and any additives (like HOBt) for 15-30 minutes before adding the amine.[1][11] |
| Poor Nucleophilicity of the Primary Amine | - Ensure the reaction is sufficiently basic to deprotonate the amine. Consider using a stronger base if a weaker one is not effective. - If the amine is sterically hindered, a more reactive coupling reagent like HATU may be necessary.[12] |
| Formation of N-Acylurea Byproduct (with Carbodiimides) | - Add an equivalent of HOBt or HOAt to the reaction mixture. These additives trap the reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.[1][3] |
| Decomposition of Reagents or Product | - Run the reaction at a lower temperature (e.g., start at 0 °C and allow it to slowly warm to room temperature).[13] - Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of reactive intermediates.[1] |
Issue 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Troubleshooting Steps |
| N-Acylurea Byproduct | - As mentioned above, use HOBt or HOAt.[1][3] - If using EDC, the corresponding urea byproduct is water-soluble and can often be removed with an aqueous workup.[6] |
| Diastereomers due to Epimerization | - Optimize the Base: Use a weaker or more sterically hindered base like NMM instead of DIPEA. Use the minimum necessary amount of base.[2][10] - Lower the Temperature: Perform the coupling at 0 °C or even lower to slow down the rate of epimerization.[13] - Choose the Right Coupling Reagent/Additive: Uronium or phosphonium reagents with additives like HOAt or Oxyma are generally superior at suppressing racemization.[2][13] The simultaneous use of HOBt and CuCl₂ with EDC has also been shown to be highly effective.[14] - Minimize Reaction Time: Monitor the reaction closely and quench it as soon as it is complete to avoid prolonged exposure of the activated intermediate to basic conditions.[2] |
| Unreacted Starting Materials | - Adjust the stoichiometry. If the amine is the limiting reagent, consider using a slight excess of the activated acid, and vice versa. |
| Guanidinium Byproduct | - When using aminium/uronium reagents like HATU, always pre-activate the carboxylic acid before adding the amine. This minimizes the opportunity for the amine to react directly with the coupling reagent.[3][4] |
III. Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the coupling of this compound with a primary amine, designed to minimize side reactions.
Materials:
-
This compound (1.0 equivalent)
-
Primary amine (1.0-1.2 equivalents)
-
HATU (1.1 equivalents)
-
DIPEA (2.0-3.0 equivalents)
-
Anhydrous DMF or DCM (as solvent)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Add HATU to the solution, followed by DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the primary amine to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Perform an aqueous workup to remove water-soluble byproducts. This typically involves extraction with an organic solvent (e.g., ethyl acetate), washing with a mild acid (e.g., 1M HCl or citric acid solution), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Minimizing Epimerization with EDC/HOBt
This protocol is tailored for situations where the primary amine is part of a chiral molecule and minimizing epimerization is critical.
Materials:
-
This compound (1.0 equivalent)
-
Chiral primary amine (1.0 equivalent)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
Anhydrous DMF or DCM (as solvent)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the this compound and HOBt in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl and stir for 30 minutes at 0 °C.
-
Add the primary amine to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, proceed with an aqueous workup and purification as described in Protocol 1.
IV. Mechanistic Insights & Visualizations
Understanding the underlying reaction mechanisms is key to effective troubleshooting.
Diagram 1: General Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
V. References
-
BenchChem. (n.d.). Preventing epimerization during Zelkovamycin analogue synthesis. Retrieved from
-
Unknown. (n.d.). Epimerization of Peptide. Retrieved from
-
BenchChem. (n.d.). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. Retrieved from
-
Unknown. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from
-
Unknown. (2021, January 8). What are good peptide coupling reagents when epimerization is not a concern? Retrieved from
-
PubMed. (n.d.). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Retrieved from
-
BenchChem. (n.d.). How to prevent racemization of serine during peptide coupling. Retrieved from
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from
-
The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Retrieved from
-
Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from
-
ResearchGate. (2025, August 5). (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. Retrieved from
-
Chemguide. (n.d.). Amines as bases. Retrieved from
-
ResearchGate. (n.d.). Troubleshooting Guide | Download Table. Retrieved from
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from
-
Chemistry LibreTexts. (2023, January 22). Amines as Bases. Retrieved from
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from
-
Reddit. (2024, February 18). Esterification/Amidation Problems : r/Chempros. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound | 29082-91-5. Retrieved from
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from
-
MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Retrieved from
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from
-
Organic Syntheses Procedure. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. hepatochem.com [hepatochem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. growingscience.com [growingscience.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and long-term storage of 4-Methoxypicolinic acid
Welcome to the technical support center for 4-Methoxypicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and long-term storage of this compound. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during its experimental use.
Introduction
This compound is a pyridine carboxylic acid derivative with potential applications in medicinal chemistry and drug discovery. As with any specialized chemical, understanding its stability profile is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of best practices for its storage and handling, informed by established chemical principles and data from related compounds.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a dark, dry place at room temperature.[1][2][3] Exposure to light and moisture should be minimized, as these factors can potentially lead to degradation over time.
Q2: Is this compound sensitive to light?
A2: Yes, picolinic acid derivatives can be susceptible to photodegradation.[1][4][5][6] Therefore, it is crucial to store the solid compound and any solutions in amber vials or containers wrapped in aluminum foil to protect them from light. When handling the compound in the lab, minimize its exposure to direct sunlight or strong artificial light.
Q3: What are the general safety precautions for handling this compound?
A3: As a carboxylic acid, this compound should be handled with standard laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.[7][8] Avoid inhalation of dust by working in a well-ventilated area or a fume hood. In case of skin or eye contact, rinse the affected area thoroughly with water.
Solution Preparation and Stability
Q4: What solvents are suitable for dissolving this compound?
A4: Based on data for the parent compound, picolinic acid, this compound is expected to be highly soluble in water.[9][10][11] It is likely to have lower solubility in polar protic solvents like ethanol and even lower solubility in polar aprotic solvents such as acetonitrile.[9][10][11] The methoxy group may slightly alter its solubility profile compared to picolinic acid. For biological assays, consider preparing a concentrated stock solution in a suitable organic solvent like DMSO, which can then be diluted into aqueous buffers.
Q5: How stable is this compound in solution?
A5: The stability of this compound in solution is dependent on several factors, including the solvent, pH, temperature, and exposure to light. While specific data for this compound is limited, related pyridine carboxylic acids can undergo degradation in solution.[4][5] It is recommended to prepare fresh solutions for critical experiments. For short-term storage, solutions should be kept at 2-8°C and protected from light. For longer-term storage, consider storing aliquots at -20°C or -80°C, but be aware that freeze-thaw cycles can also contribute to degradation. A compound-specific stability study is highly recommended.
Q6: What are the potential degradation pathways for this compound in solution?
A6: Based on the chemistry of related compounds, potential degradation pathways for this compound in solution include:
-
Photodegradation: Exposure to UV or visible light can lead to the breakdown of the pyridine ring.[1][4][5][6]
-
Hydrolysis: While the methoxy and carboxylic acid groups are generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions could potentially lead to cleavage of the methoxy group or other reactions.[12][13]
-
Oxidation: The pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[14][15][16]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or Poor Experimental Results
Possible Cause: Degradation of this compound stock solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound before critical experiments to rule out degradation as a source of variability.
-
Proper Storage: Ensure that stock solutions are stored correctly – protected from light and at a low temperature (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
-
Purity Check: If you suspect degradation, the purity of the solid material or stock solution can be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC).[4][5]
Issue 2: Solubility Problems
Possible Cause: Incorrect solvent choice or precipitation in aqueous buffers.
Troubleshooting Steps:
-
Optimize Solvent: If you are experiencing solubility issues, try a different solvent. For aqueous solutions, preparing a concentrated stock in an organic solvent like DMSO and then diluting it into the aqueous buffer can be effective.
-
pH Adjustment: The solubility of carboxylic acids is pH-dependent. Adjusting the pH of the buffer may improve solubility. In its deprotonated (carboxylate) form at higher pH, solubility in aqueous solutions may increase.
-
Warming and Sonication: Gently warming the solution or using a sonicator can help dissolve the compound. However, be cautious with heating as it can accelerate degradation.
Issue 3: Unexpected Reactions in Organic Synthesis
Possible Cause: The acidic nature of the carboxylic acid group interfering with the reaction.
Troubleshooting Steps:
-
Protecting Groups: In reactions where the carboxylic acid proton can interfere (e.g., with Grignard reagents or strong bases), it may be necessary to protect the carboxylic acid group as an ester or another suitable protecting group.[17]
-
Choice of Base: When a base is required in the reaction, use a non-nucleophilic base that will not be protonated by the carboxylic acid. Alternatively, use an excess of a weaker base to both deprotonate the acid and facilitate the desired reaction.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound under various stress conditions.[15][18][19]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile or methanol)
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water 50:50).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose the stock solution in a transparent container to light in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][20][21][22] A control sample should be wrapped in aluminum foil and placed alongside.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours in the dark.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by HPLC to determine the percentage of degradation and to observe any degradation products.
Protocol 2: HPLC Method for Purity Assessment
This is a general HPLC method that can be adapted for the purity analysis of this compound.[4][5]
Instrumentation:
-
HPLC system with a UV detector and autosampler.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 260 nm (or the λmax of this compound) Injection Volume: 10 µL Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for experimental issues.
References
- Ashenhurst, J. (2011). Common Mistakes with Carbonyls: Carboxylic Acids… Are Acids! Master Organic Chemistry. [Link]
- Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology, 56(5), 1352–1356. [Link]
- Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 56(5), 1352–1356. [Link]
- Barbas, C. A. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]
- Charde, M. S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(4). [Link]
- Krzyżanowska, E., et al. (2002). PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange, 20(3), 325-342. [Link]
- Royal Society of Chemistry. (2020). This journal is © The Royal Society of Chemistry 2020. [Link]
- Jack Westin. (n.d.). Carboxylic Acids Important Reactions.
- Organic Chemistry Tutor. (n.d.). Synthesis of Carboxylic Acids.
- Unknown. (n.d.). HYDROLYSIS. [Link]
- Hawe, A., & Frie, M. (2009). Forced Degradation Studies for Biopharmaceuticals.
- Kumar, V. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(7), 1073-1077. [Link]
- Patel, K., et al. (2015). pH-Metric study of picolinic acid with Cu (II), Co (II) and Fe(II)ions.
- Dow AgroSciences LLC. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. U.S.
- Wang, Y., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Molecules, 24(5), 963. [Link]
- Lhiaubet-Vallet, V., et al. (2004). A photophysical and photochemical study of 6-methoxy-2-naphthylacetic acid, the major metabolite of the phototoxic nonsteroidal antiinflammatory drug nabumetone. Photochemistry and Photobiology, 80(2), 260-266. [Link]
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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- Pliva RD. (2014). Accelerated Stability Assessment Program in API development.
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- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).
- Sobota, R., et al. (2024). One of the Shortest Hydrogen Bonds Known Characterized by Neutron Diffraction, Inelastic Neutron Scattering, and Quantum Chemical Computations. The Journal of Physical Chemistry A. [Link]
- Novak, R. F., et al. (1981). NMR study of the interaction of P-450 with 4-methoxypyridine. Molecular Pharmacology, 19(2), 259-266. [Link]
- Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1419. [Link]
- Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(33), 5899-5910. [Link]
- Barbas, C. A. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ULisboa Research Portal. [Link]
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- ResearchGate. (n.d.). (a) A reasonable representation for the mechanism of hydrolysis for the....
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- Gajecka, M. (2012). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Analytical Methods in Chemistry, 2012, 804791. [Link]
- Tuchman, M., & Crippin, P. J. (1985). High-performance liquid chromatographic method for screening disorders of aromatic acid metabolism using a multi-detection system.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Aromatic amines and aristolochic acids. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 100(F), 11-496. [Link]
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How to avoid artifacts in cross-linking with 4-Methoxypicolinic acid
Welcome to the technical support resource for utilizing 4-Methoxypicolinic acid in your cross-linking experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving clean, reproducible results while avoiding common artifacts. We will move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your specific application.
Section 1: Frequently Asked Questions - The Fundamentals of this compound Cross-Linking
This section addresses the most common initial questions regarding the use of this compound as a cross-linking agent.
Q1: How does this compound, a simple carboxylic acid, function as a cross-linker?
A1: this compound itself is not a reactive cross-linker. It must first be activated. The most common method is to convert its carboxylic acid group into a highly reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS). The resulting this compound-NHS ester is a potent, amine-reactive agent ready for cross-linking.[]
Q2: What are the primary molecular targets for an activated this compound-NHS ester?
A2: The primary targets are nucleophilic primary amines found in proteins.[][2] Specifically, the reaction targets:
-
The epsilon-amino group (ε-NH₂) of Lysine residues.
-
The alpha-amino group (α-NH₂) at the N-terminus of a polypeptide chain. The reaction forms a stable, covalent amide bond, releasing NHS as a byproduct.[3]
Q3: What is the most common artifact that leads to failed experiments?
A3: The single most prevalent artifact is the premature hydrolysis of the NHS ester.[][4] The NHS ester is highly susceptible to reaction with water, which cleaves the ester and reverts it to the inactive carboxylic acid. This reaction is a direct competitor to the desired aminolysis (reaction with the protein's amine). The rate of hydrolysis increases significantly with rising pH.[4][5]
Q4: Can the activated cross-linker react with other amino acids, causing "off-target" artifacts?
A4: Yes. While the primary reaction is with amines, significant side reactions can occur with the hydroxyl groups of serine, threonine, and tyrosine.[6] These reactions form less stable O-acyl esters. This "overlabeling" is a known source of artifacts, particularly in mass spectrometry workflows, but can often be reversed.[6][7] Additionally, the imidazole nitrogen of histidine can also show some reactivity.[8]
Section 2: Troubleshooting Guide - Proactive Artifact Prevention
A successful cross-linking experiment is defined by what doesn't happen. This guide provides solutions to common problems by focusing on proactive control of your reaction parameters.
| Problem Observed | Primary Cause | Proactive Solution & Rationale |
| Low or No Cross-Linking | Reagent Hydrolysis | Use fresh, anhydrous organic solvent (DMSO, DMF) to prepare the NHS-ester stock solution immediately before use.[9][10] Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[9] |
| Incompatible Buffer | Use amine-free buffers such as Phosphate (PBS), HEPES, or Borate buffers at pH 7.2-8.5.[11] Buffers containing primary amines (Tris, Glycine) will compete with the target protein and quench the reaction.[2][11] | |
| High Molecular Weight Smears / Aggregation on SDS-PAGE | Excessive Cross-Linker | The goal is to capture specific interactions, not to induce random polymerization.[12] Optimize the molar ratio of cross-linker to protein. Start with a 10-fold molar excess and titrate down. For complex mixtures, lower ratios are often necessary. |
| Inconsistent Results Batch-to-Batch | Uncontrolled Reaction Time | The reaction is rapid and should be precisely timed.[] Incubate for a defined period (e.g., 30-60 minutes) and then immediately quench the reaction to prevent further, non-specific cross-linking. |
| Artifact Peaks in Mass Spectrometry | Unquenched Reagent | Excess, unreacted NHS-ester can modify other molecules or the digestion enzyme (e.g., trypsin) during sample preparation. Always add a quenching agent after the desired incubation time.[4] |
| Side Reactions | Side reactions with Ser, Thr, and Tyr create unexpected mass shifts.[6] Minimize this by using the lowest effective cross-linker concentration and shortest time. Consider post-analysis treatments if this is a persistent issue.[7] |
Section 3: Key Experimental Protocols & Workflows
These protocols provide a validated framework for your experiments. Always adapt concentrations and times for your specific system.
Workflow for a Successful Cross-Linking Experiment
The following diagram illustrates the critical steps and decision points in a well-controlled cross-linking workflow designed to minimize artifacts.
Caption: A validated workflow for minimizing artifacts.
Protocol 1: Two-Step Activation and Amine-Reactive Cross-Linking
This protocol details the activation of this compound and its subsequent use in a typical protein cross-linking experiment.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
EDC (Carbodiimide)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Protein sample in amine-free buffer (e.g., 1X PBS, pH 7.4)
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Activated Cross-Linker Stock (Perform immediately before use):
-
In a microfuge tube, dissolve this compound, EDC, and NHS in anhydrous DMSO to a final concentration of 100 mM each (1:1:1 molar ratio).
-
Rationale: Preparing this solution fresh in an anhydrous solvent is critical to prevent hydrolysis of both the EDC and the resulting NHS ester.[9]
-
-
Protein Sample Preparation:
-
Cross-Linking Reaction:
-
Add the activated cross-linker stock solution to the protein sample to achieve the desired final molar excess (e.g., start with a 20-fold molar excess of the activated acid over the protein).
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Rationale: A defined incubation period prevents excessive and non-specific cross-linking. Room temperature is sufficient for most NHS-ester reactions.[][11]
-
-
Quenching:
-
Stop the reaction by adding the 1M Tris-HCl Quenching Buffer to a final concentration of 20-50 mM.[4][9]
-
Incubate for an additional 15 minutes at room temperature.
-
Rationale: The primary amine in Tris rapidly reacts with and neutralizes any remaining active NHS esters, preventing further modification of your sample during downstream processing.[4]
-
-
Cleanup:
-
Remove excess non-reacted cross-linker and quenching buffer components by running the sample through a desalting column or by dialysis against a suitable buffer (e.g., 1X PBS).
-
The sample is now ready for analysis by SDS-PAGE, Western Blot, or Mass Spectrometry.
-
Troubleshooting Decision Tree
This diagram helps diagnose issues based on SDS-PAGE results.
Caption: A decision tree for troubleshooting common issues.
References
- Chavez, J. D., & Bruce, J. E. (2012). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of the American Society for Mass Spectrometry, 23(10), 1699–1713.
- Abdella, R., et al. (2022). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. Nature Communications, 13(1), 1-13.
- Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26.
- G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide.
- Hermanson, G. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. LabRoots Webinar.
- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Current Opinion in Structural Biology, 50, 153-160.
- Lapek, J. D., et al. (2020). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics, 19(1), 154-164.
- Mühle, M. (2014). Answer to "What is the best NHS quenching agent?". ResearchGate.
- Giese, S. H., et al. (2020). Open Search Strategy for Inferring the Masses of Cross-Link Adducts on Proteins. Journal of Proteome Research, 19(12), 4884–4892.
- MtoZ Biolabs. (n.d.). How to Handle Samples After Adding Crosslinkers in Protein Crosslinking.
- Koniev, O., & Wagner, A. (2015). Developments and Recent Advancements in the Field of Endogenous Amino Acid Selective Bond Forming Reactions for Bioconjugation. Chemistry, 21(24), 8572-8603.
- Heck, A. J. R., et al. (2019). Advances in mass spectrometry: unlocking the potential of chemical crosslinking as a structural biology tool. Drug Target Review.
- Khan, T. (2014). Answer to "Can someone advise on how to solve DSP cross-linking problems?". ResearchGate.
- O'Reilly, F. J., & Rappsilber, J. (2022). Rescuing error control in crosslinking mass spectrometry. Molecular Systems Biology, 18(8), e11073.
- Bogdanow, B., et al. (2024). Redesigning error control in cross-linking mass spectrometry enables more robust and sensitive protein-protein interaction studies. Molecular Systems Biology.
- O'Reilly, F. (2022). Developing crosslinking mass spectrometry. YouTube.
- Applichem. (n.d.). This compound, HCl.
- Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Analytical and Bioanalytical Chemistry, 392(1-2), 305–312.
- Epp, J. B., et al. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. U.S. Patent No. 9,475,771 B2.
- AxisPharm. (n.d.). NHS ester PEG.
- Singh, G., et al. (2020). Chemical crosslinking enhances RNA immunoprecipitation for efficient identification of binding sites of proteins that photo-crosslink poorly with RNA. RNA, 26(9), 1216–1233.
- van der Veen, S., et al. (2012). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. International Journal of Molecular Sciences, 13(7), 8838–8853.
- Mabin, J. W., et al. (2019). Chemical crosslinking enhances RNA immunoprecipitation for efficient identification of binding sites of proteins that photo-crosslink poorly with RNA. bioRxiv.
- Kristofich, J. C., & Nicchitta, C. V. (2024). High-throughput quantitation of protein-RNA UV-crosslinking efficiencies as a predictive tool for high-confidence identification of RNA-binding proteins. RNA, 30(5), 659–673.
- Chen, Y., et al. (2014). Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry. PLOS ONE, 9(10), e109706.
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Technical Support Center: Optimizing 4-Methoxypicolinic Acid for MALDI-MS
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for optimizing novel MALDI matrices. This guide is designed for researchers, scientists, and professionals in drug development who are exploring the use of 4-Methoxypicolinic acid (4-MPA) as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments. While this compound is a novel matrix with limited specific documentation in existing literature, its structural isomer, 3-Hydroxypicolinic acid (3-HPA) , is a well-characterized and widely used matrix, particularly for the analysis of fragile molecules like oligonucleotides.[1][2][3]
The principles, optimization strategies, and troubleshooting steps for 3-HPA are highly transferable to 4-MPA. This guide will leverage the robust, field-proven knowledge of 3-HPA to provide an authoritative framework for optimizing 4-MPA in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are picolinic acid-based matrices, and why are they considered "soft" or "cool" matrices?
A1: Picolinic acids, such as 3-HPA, are a class of MALDI matrices known for their ability to facilitate "soft" ionization.[4] This means they transfer a relatively low amount of internal energy to the analyte during the laser desorption/ionization process.[4] The mechanism involves absorbing the UV laser energy and co-desorbing with the analyte, leading to gentle protonation or deprotonation in the gas phase with minimal fragmentation.[5] This property is invaluable for analyzing thermally labile or fragile biomolecules that would otherwise fragment using higher-energy ("hotter") matrices like α-cyano-4-hydroxycinnamic acid (CHCA).[4]
Q2: What types of analytes are best suited for a novel matrix like this compound?
A2: Based on the known applications of its isomer, 3-HPA, 4-MPA is predicted to be most effective for the analysis of oligonucleotides (DNA and RNA) and other acid-labile molecules.[1] Picolinic acid matrices are the standard for nucleic acid analysis because they minimize the fragmentation of the phosphodiester backbone, a common issue with other matrix types.[2][3] They may also show promise for certain classes of lipids or other small molecules prone to in-source decay.
Q3: What is the fundamental principle of optimizing a new MALDI matrix concentration?
A3: The core principle is to achieve a homogenous co-crystallization of the analyte within a vast molar excess of the matrix (typically 1,000:1 to 10,000:1 matrix-to-analyte ratio).[6] This ensures that the matrix, not the analyte, absorbs the primary laser energy, leading to soft ionization.[5][7] Optimization involves finding the ideal concentration, solvent system, and matrix-to-analyte ratio that results in the formation of fine, uniform crystals, which in turn produces strong analyte signals with high resolution and minimal background noise.[8]
Q4: How do additives like diammonium citrate (DAC) improve spectral quality with picolinic acid matrices?
A4: Additives are critical for high-quality spectra, especially in oligonucleotide analysis. Diammonium hydrogen citrate (DAC) is frequently used with 3-HPA to improve data quality significantly.[2][9] Its primary role is to act as a chelating agent for sodium (Na+) and potassium (K+) ions, which are ubiquitous contaminants.[10] By sequestering these alkali metals, DAC suppresses the formation of multiple salt adducts ([M+Na]+, [M+K]+), resulting in a cleaner spectrum where the protonated molecular ion ([M+H]+) or deprotonated ion ([M-H]-) is dominant. This greatly simplifies data interpretation and improves mass accuracy.[2]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during your experiments with 4-MPA, with solutions grounded in established MALDI principles.
Problem 1: I am seeing a very weak or no analyte signal.
This is one of the most common challenges in MALDI-MS. The issue can typically be traced back to sample preparation or instrument settings.
-
Causality & Solution:
-
Suboptimal Matrix-to-Analyte Ratio: If the analyte concentration is too high, it can suppress the signal. Conversely, if it's too low, it may not be detectable.
-
Poor Co-crystallization: The matrix and analyte may not be integrating properly, leading to separate crystallization. This is often due to solvent incompatibility.
-
Action: Ensure your matrix solvent is miscible with your analyte solvent.[8] The ideal solvent system should dissolve both the matrix and the analyte effectively and be volatile enough to evaporate evenly.[6] For picolinic acid matrices, aqueous solutions containing acetonitrile (ACN) are a common starting point.[9]
-
-
Incorrect Laser Fluence: The laser power might be too low to desorb and ionize the sample effectively.
-
Action: Gradually increase the laser power in the instrument software while monitoring the signal. Be aware that excessive laser power can lead to fragmentation (see Problem 3).[6]
-
-
Problem 2: My spectra are dominated by background noise and matrix clusters.
High background noise, particularly in the low mass range, can obscure analyte peaks. This usually points to issues with matrix purity, concentration, or crystallization.
-
Causality & Solution:
-
Matrix Purity: Impurities in the matrix substance can generate significant background peaks.[10]
-
Action: Always use the highest purity grade available for your matrix and solvents (e.g., ≥99.5%).[10] If you suspect impurities, recrystallizing the matrix may be necessary.
-
-
Inhomogeneous Crystals: Large, uneven crystals ("hot spots") can lead to poor shot-to-shot reproducibility and a noisy baseline.
-
Action: Modify your spotting technique. The "thin layer" or "sandwich" methods can sometimes yield more uniform crystal beds than the simple dried-droplet method.[11] Experiment with different solvent compositions, as solvent volatility affects crystallization speed and quality.[12] For example, a higher percentage of organic solvent like ACN generally leads to faster evaporation.
-
-
Problem 3: My analyte is fragmenting, even with a "soft" picolinic acid matrix.
While picolinic acids are "cool" matrices, fragmentation is not impossible and indicates that excess energy is still being transferred to the analyte.
-
Causality & Solution:
-
Excessive Laser Fluence: This is the most common cause of fragmentation.[4]
-
Action: Systematically lower the laser energy to the minimum threshold required to obtain a good signal. It's a delicate balance between sufficient ionization and preventing fragmentation.[4]
-
-
Matrix Acidity: The inherent acidity of the matrix can cause the cleavage of highly sensitive bonds within the analyte.[4]
-
Action: While difficult to modify without affecting ionization, this is a key chemical property to be aware of. If your analyte is extremely acid-labile, exploring alternative, less acidic matrices may be necessary as a last resort.
-
-
Problem 4: I am observing multiple peaks due to sodium and potassium adducts.
Alkali metal adducts ([M+Na]+, [M+K]+) are a persistent issue in mass spectrometry that can complicate spectra and reduce the intensity of the desired molecular ion peak.
-
Causality & Solution:
-
Salt Contamination: Trace amounts of sodium and potassium salts are present in glassware, solvents, and even the sample itself.
-
Action: Incorporate an additive like diammonium citrate (DAC) into your matrix solution. A typical starting concentration is 10 mg/mL DAC in the final matrix solution.[9] This will chelate the alkali ions and promote the formation of the protonated analyte.
-
Action: If possible, perform sample cleanup using methods like ZipTip® pipette tips or dialysis to remove salts before MALDI analysis.[1]
-
-
Data Presentation & Protocols
Table 1: Recommended Starting Concentrations for 3-HPA/4-MPA Matrix Solutions
| Analyte Class | Matrix Concentration | Additive (Recommended) | Solvent System (v/v) |
| Oligonucleotides (< 30 kDa) | 10-50 mg/mL | 10 mg/mL Diammonium Citrate (DAC) | 50:50 Acetonitrile:Water |
| Acid-Labile Small Molecules | 10 mg/mL | None (initially) | 70:30 Acetonitrile:Water + 0.1% TFA |
| General Screening | Saturated Solution | 10 mg/mL DAC | 50:50 Acetonitrile:Water |
Note: A saturated solution is prepared by adding an excess of matrix to the solvent, vortexing vigorously, and using the supernatant.[13]
Experimental Protocols
Protocol 1: Preparation of 4-MPA/3-HPA Stock Solution for Oligonucleotides
This protocol is a standard starting point for nucleic acid analysis.
-
Prepare Solvent: Create a 1:1 (v/v) mixture of HPLC-grade acetonitrile and ultrapure water.
-
Weigh Components: In a 1.5 mL microcentrifuge tube, weigh out 10 mg of 4-MPA (or 3-HPA) and 10 mg of diammonium citrate (DAC).
-
Add Solvent: Add 1 mL of the acetonitrile/water solvent to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the matrix and additive are fully dissolved. If preparing a saturated solution, ensure excess solid remains at the bottom.
-
Clarify (for saturated solutions): Centrifuge the tube for 30 seconds to pellet any undissolved matrix. Carefully pipette the supernatant for use.[6]
-
Storage: Prepare the matrix solution fresh daily for best results. Store at 2-8°C in a dark tube if needed for short-term use.[13]
Protocol 2: Dried-Droplet Sample Spotting Technique
This is the most common and straightforward method for sample application.
-
Mix Sample and Matrix: In a separate tube, mix your analyte solution and matrix solution. A 1:1 volume ratio is a good starting point, but this should be optimized.[8]
-
Spot on Target: Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.[14]
-
Crystallize: Allow the droplet to air-dry completely at room temperature. This will form the matrix-analyte co-crystals.
-
Analyze: Once dry, the plate is ready to be loaded into the mass spectrometer.
Visualizations
Workflow for Optimizing a Novel MALDI Matrix
The following diagram outlines a systematic approach to optimizing a new matrix like 4-MPA.
Caption: A systematic workflow for the optimization of a novel MALDI matrix.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common issues when using picolinic acid matrices.
Caption: A decision tree for troubleshooting common MALDI-MS issues.
References
- MALDI-TOF Sample Preparation. (n.d.). University of California, Irvine - Department of Chemistry. [Link]
- Instructions for Use - Bruker Guide to MALDI Sample Preparation - Revision E. (n.d.). Bruker Daltonics. [Link]
- Sample preparation strategies in MALDI. (n.d.). MassTech, Inc. [Link]
- Sample Preparation for MALDI. (n.d.). University of Notre Dame - Mass Spectrometry & Proteomics Facility. [Link]
- Bruker Daltonics Guide to MALDI Sample Prepar
- Bruker Guide to MALDI Sample Prepar
- Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides. (2025).
- Bruker standard solvent, suitable for MALDI-MS, 50% ACN + 47.5% H2O + 2.5% TFA. (n.d.). Bruker. [Link]
- Optimization of MALDI Matrices and Their Preparation for the MALDI-TOF MS Analysis of Oligonucleotides. (2025).
- Matrix Selection Strategies for MALDI-TOF MS/MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples. (2022). Molecules. [Link]
- Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. (2018). International Journal of Molecular Sciences. [Link]
- Matrix Recipes. (n.d.). Harvard University - Center for Mass Spectrometry. [Link]
- MALDI-Matrices: Properties and Requirements. (2005). Gerstel. [Link]
- Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry. (2013). Journal of Clinical Biochemistry and Nutrition. [Link]
- Matrix-assisted laser desorption/ioniz
- MALDI-TOF Mass Spectrometry in Clinical Analysis and Research. (2023). Clinical Proteomics. [Link]
- Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. (2019). Journal of the American Society for Mass Spectrometry. [Link]
- MALDI-TOF MS: application in diagnosis, dereplication, biomolecule profiling and microbial ecology. (2022). Applied Microbiology and Biotechnology. [Link]
- MALDI Oligonucleotide Sample Preparation. (n.d.). University of Massachusetts Chan Medical School - Mass Spectrometry Research Facility. [Link]
- MALDI Matrix Research for Biopolymers. (2016). Mass Spectrometry. [Link]
- Matrix-Assisted Laser Desorption Ionization–Time of Flight (MALDI-TOF) Mass Spectrometry for Detection of Antibiotic Resistance Mechanisms: from Research to Routine Diagnosis. (2015). Clinical Microbiology Reviews. [Link]
- Factors contributing to peak broadening and mass accuracy in the characterization of intact spores using MALDI-TOF mass spectrometry. (2001). Journal of the American Society for Mass Spectrometry. [Link]
- A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. (2023). International Journal of Molecular Sciences. [Link]
- The influence of matrix concentration and solvent composition on the results of MALDI MSI, with the aid of wet-interface matrix deposition. (2023). Journal of Mass Spectrometry. [Link]
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- 3. Optimization of MALDI Matrices and Their Preparation for the MALDI-TOF MS Analysis of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
- 8. utoledo.edu [utoledo.edu]
- 9. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Ultra-Pure MALDI Matrices [sigmaaldrich.com]
- 11. proteochem.com [proteochem.com]
- 12. The influence of matrix concentration and solvent composition on the results of MALDI MSI, with the aid of wet-interface matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 14. ccc.bc.edu [ccc.bc.edu]
Technical Support Center: 4-Methoxypicolinic Acid Production
Welcome to the technical support guide for 4-Methoxypicolinic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this key chemical intermediate. We will address common challenges in a practical, question-and-answer format, grounded in established chemical principles and process development insights.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the properties, handling, and synthesis of this compound.
Q1: What are the basic physical and chemical properties of this compound?
This compound, also known as 4-methoxy-2-pyridinecarboxylic acid, is a solid organic compound.[1][2] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 29082-91-5 | [3][4] |
| Molecular Formula | C₇H₇NO₃ | [3][5] |
| Molecular Weight | 153.14 g/mol | [3][5] |
| Appearance | Solid | [1][2] |
| Purity | Typically >95-98% | [1][2] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [2][5] |
It is also available as a hydrochloride salt (CAS 123811-74-5), which may have different solubility and handling characteristics.[6]
Q2: What are the primary safety and handling precautions for this compound?
As with any laboratory chemical, proper safety protocols are essential. This compound is classified as an irritant.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[8][9] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[8][10]
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[8][9]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[9] If on skin, wash with plenty of soap and water.[8] If inhaled, move the person to fresh air.[10]
Always consult the latest Safety Data Sheet (SDS) for comprehensive information before handling the compound.[8][9][10]
Q3: What are the common synthetic routes to this compound?
While multiple proprietary methods exist, common academic and patent literature approaches often involve a multi-step synthesis.[11] A prevalent strategy is the hydrolysis of a nitrile precursor, such as a substituted 2-cyanopyridine. This approach is analogous to the synthesis of other picolinic acids where a nitrile is hydrolyzed under acidic or basic conditions.[12] Another potential route involves the oxidation of a corresponding methylpyridine (picoline) derivative, though this can sometimes suffer from lower yields and side reactions.[12][13]
The choice of route for scale-up depends critically on factors like raw material cost, reaction safety, and waste stream management.[14]
Part 2: Troubleshooting Guide for Scale-Up Synthesis
Scaling a synthesis from the benchtop (grams) to pilot or production scale (kilograms) introduces challenges related to heat transfer, mass transfer, and reaction kinetics.[14]
Q4: My reaction yield dropped significantly when I increased the scale from 100g to 5kg. What are the likely causes?
This is a classic scale-up problem. A drop in yield that wasn't apparent at the lab scale often points to issues with physical parameters that change with volume.[14][15]
Causality: The surface-area-to-volume ratio decreases as the reactor size increases. This fundamentally impacts heat and mass transfer. What was an instantaneous and uniform process in a small flask becomes a significant challenge in a large vessel.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields during scale-up.
Possible Root Causes & Solutions:
-
Inefficient Mixing: In a large reactor, reagents may not be homogenously mixed, leading to localized areas of high concentration, which can promote side reactions.
-
Solution: Ensure the reactor's agitator (impeller type and speed) is appropriate for the reaction viscosity and volume. Consider installing baffles to improve mixing.
-
-
Poor Temperature Control: Exothermic reactions that are easily managed in a lab flask with an ice bath can create significant hot spots in a large vessel, leading to thermal decomposition of reactants or products.[14]
-
Solution: Scale the rate of reagent addition, not just the volume. Adding a reactive agent slowly allows the reactor's cooling system to dissipate the heat generated.
-
-
Changes in Reaction Kinetics: Some reactions are sensitive to the rate of addition. A fast addition on a large scale can favor undesired kinetic products over the desired thermodynamic product.
-
Solution: Develop a controlled addition profile. Monitor the reaction progress using in-process controls (e.g., HPLC, UPLC) to ensure the main reaction is proceeding as expected.[16]
-
Q5: I'm observing a new, significant impurity in my crude product at the kilogram scale. How do I identify and mitigate it?
The appearance of new impurities often results from the extended reaction times or higher temperatures encountered during scale-up.[17]
Causality: Many side reactions are slow and insignificant at the lab scale but become problematic when a reaction mixture is held at temperature for longer periods, which is common in large-scale operations.
Common Impurity Types & Mitigation:
| Impurity Source | Potential Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to poor mixing or insufficient reaction time/temperature. | Increase reaction time, optimize temperature, or improve agitation. Consider using a slight excess of one reagent if it's easily removed. |
| Byproducts from Side Reactions | Localized "hot spots" or high reagent concentration. For example, in nitrile hydrolysis, incomplete hydrolysis can leave behind an amide intermediate. | Implement controlled, slower addition of reagents.[15] Improve temperature control and mixing. |
| Degradation Products | Product instability under reaction or workup conditions (e.g., hydrolysis of an ester, oxidation).[18] | Perform workup at a lower temperature. Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[17] |
Identification Protocol:
-
Characterize: Isolate the impurity using preparative HPLC or column chromatography.
-
Analyze: Use analytical techniques like LC-MS and NMR to determine the structure of the impurity.[18]
-
Hypothesize: Based on the structure, deduce the likely reaction pathway that formed it (e.g., is it related to a starting material or an intermediate?).
-
Synthesize (if necessary): For confirmation, synthesize the suspected impurity and use it as a reference standard for co-injection in HPLC to confirm its identity.[19]
Part 3: Troubleshooting Guide for Purification
Purification is often the bottleneck in scaling up production. A method that works for grams may be impractical or inefficient for kilograms.
Q6: My standard crystallization procedure is trapping impurities. How can I improve the purity of my final product?
When a product crystallizes, impurities can be adsorbed onto the crystal surface or trapped within the crystal lattice (occlusion). This is more common with rapid crystallization, which can occur during a fast cool-down on a large scale.
Causality: The rate of crystal growth versus the rate of impurity diffusion determines purity. If crystals grow too quickly, impurities don't have time to diffuse back into the bulk solution.
Sources
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- 19. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Technical Support Center: Purification of Commercial 4-Methoxypicolinic Acid
Welcome to the technical support center for the purification of 4-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound for their experiments. Commercial grades of this compound, while suitable for some applications, often contain impurities that can interfere with sensitive downstream processes.[1] This resource provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you achieve the desired purity for your research.
I. Understanding the Challenge: Common Impurities
Commercial this compound (CAS 29082-91-5) is typically a solid with a purity of around 98%.[2][3] The impurities present can vary depending on the synthetic route used by the manufacturer but may include starting materials, byproducts, and related compounds.[1] Given its structure, potential impurities could arise from incomplete reactions or side reactions during its synthesis.
Table 1: Potential Impurities in Commercial this compound
| Impurity Type | Potential Compounds | Rationale for Presence |
| Starting Materials | Picoline derivatives | Incomplete oxidation or substitution reactions. |
| Byproducts | Isomeric methoxypicolinic acids, hydroxy derivatives | Non-selective reactions or demethylation. |
| Related Substances | Polymers or degradation products | Instability under certain synthetic or storage conditions. |
II. Frequently Asked Questions (FAQs)
Q1: My commercial this compound is off-color (e.g., yellow or brown). What could be the cause and how can I fix it?
A1: An off-color appearance often indicates the presence of minor, highly colored impurities or degradation products. These can sometimes be effectively removed by recrystallization, often with the addition of a small amount of activated carbon to adsorb the colored impurities.
Q2: I'm observing extraneous peaks in the 1H NMR spectrum of my commercial this compound. What are the likely culprits?
A2: Extraneous peaks in the NMR spectrum point to the presence of organic impurities. These could be residual solvents from the manufacturing process, unreacted starting materials, or isomeric byproducts. A comparison of your spectrum with a reference spectrum of highly pure this compound can help in identifying the nature of these impurities.
Q3: My melting point reading for the commercial material is broad and lower than the literature value. What does this signify?
A3: A broad and depressed melting point is a classic indicator of an impure solid compound. The impurities disrupt the crystal lattice of the pure compound, leading to a wider and lower melting range. Purification, typically through recrystallization, should result in a sharper and higher melting point.
Q4: Can I use the commercial grade of this compound directly for my sensitive downstream applications like peptide coupling?
A4: For sensitive applications such as peptide coupling, using highly pure reagents is critical to avoid side reactions and ensure high yields of the desired product.[4] Impurities in the this compound could compete in the reaction, leading to the formation of undesired byproducts and complicating the purification of your final compound. It is highly recommended to purify the commercial material before use in such applications.
III. Troubleshooting Purification Workflows
This section provides a decision-making framework and troubleshooting advice for common issues encountered during the purification of this compound.
Decision-Making Workflow for Purification
Caption: Decision workflow for purifying this compound.
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling out during recrystallization | - Solvent is too nonpolar.- Cooling rate is too fast.- Solution is too concentrated. | - Add a more polar co-solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add more hot solvent to dilute the solution. |
| Poor recovery after recrystallization | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Concentrate the filtrate and cool again to recover more product.- Choose a solvent in which the compound has lower solubility at cold temperatures. |
| Compound streaks on TLC plate | - The carboxylic acid is interacting strongly with the silica gel. | - Add a small amount (0.5-1%) of acetic or formic acid to the eluent to suppress deprotonation.[5] |
| No precipitation after acid-base extraction and re-acidification | - The compound is highly soluble in water.- Insufficient acid was added. | - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the product.[6]- Add more acid and re-check the pH with litmus paper.[7] |
IV. Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is highly effective for removing neutral or basic impurities from the acidic this compound.[4][6][8] The principle relies on the differential solubility of the compound and its salt form in aqueous and organic phases.[4]
Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for acid-base extraction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃), to the separatory funnel.[5] Stopper the funnel and gently invert it multiple times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated 4-methoxypicolinate salt will be in the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic (top) layer.[4][6]
-
Collection: Drain the aqueous layer into a clean flask. For optimal recovery, repeat the extraction of the organic layer with fresh NaHCO₃ solution and combine the aqueous extracts.[5]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (test with pH paper).[5] The pure this compound will precipitate out of the solution.[8]
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[9]
Workflow for Recrystallization
Caption: General workflow for purification by recrystallization.
Step-by-Step Procedure:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] Ethanol, methanol, or water can be good starting points to test.[10] For mixed solvent systems, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify.
-
Dissolution: In an Erlenmeyer flask, add the impure solid and a boiling chip. Add the chosen solvent portion-wise and heat the mixture with swirling until the solid is completely dissolved.[11] Use the minimum amount of hot solvent necessary to achieve a saturated solution.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[11] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[11] Allow the crystals to dry completely.
V. Purity Assessment
After purification, it is crucial to assess the purity of the this compound to ensure it meets the requirements for your intended application.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Outcome for Pure Sample |
| Thin-Layer Chromatography (TLC) | Rapidly assess purity and identify the number of components. | A single spot. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect trace impurities.[12][13][14] | A single major peak with purity >99.5%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and identify organic impurities.[15] | A clean spectrum matching the known structure without extraneous peaks. |
| Melting Point Analysis | Determine the melting range as an indicator of purity. | A sharp melting point consistent with the literature value. |
VI. Storage and Handling
Proper storage is essential to maintain the purity of your this compound. It should be kept in a tightly sealed container in a dark, dry place at room temperature.[2][3][16]
References
- Wikipedia. (n.d.). Acid–base extraction.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- University of Rochester. (n.d.). Troubleshooting Purification: Flash Column Chromatography.
- Babij, N. R., et al. (2020).
- PWT Chemicals. (n.d.). Trouble Shooting Guide for Industrial Membrane Cleaning.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Dutscher. (n.d.). Protein purification troubleshooting guide.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101).
- Google Patents. (n.d.). WO2024018354A1 - A process for the synthesis of 4-alkoxy-3-hydroxypicolinic acids and intermediates thereof.
- Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
- Pharmaffiliates. (n.d.). 3-Hydroxy-4-methoxypicolinic acid (BSC).
- PubChem. (n.d.). 4-Methoxypyridine-2-carboxylic acid.
- Appchem. (n.d.). This compound, HCl.
- National Institutes of Health. (2024, August 29). This compound N-Oxide: One of the Shortest Hydrogen Bonds Known....
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION....
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Irvine. (n.d.). Recrystallization-1.doc.pdf.
- Reyes, G., et al. (2025).
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- PubChem. (n.d.). 3-Hydroxy-4-methoxypicolinic acid hydrochloride.
- Organic Syntheses. (n.d.). picolinic acid hydrochloride.
- Medilyx Drugs & Chem LLP. (n.d.). Impurities.
- PubMed Central. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
- IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids.
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Technical Support Center: Quantitative Analysis of 4-Methoxypicolinic Acid
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-Methoxypicolinic acid. Given the specificity of this analyte, this document synthesizes established analytical principles for picolinic acid derivatives and other small molecules to offer robust troubleshooting and method refinement strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid guidance.
Q1: What are the recommended initial HPLC-UV conditions for this compound analysis?
A1: For initial method development, a reversed-phase C18 column is a suitable starting point.[1] Given the acidic nature of this compound, an acidic mobile phase is recommended to ensure proper peak shape. A typical starting point would be a gradient elution with a mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[1] A starting gradient could be 5% B ramping up to 95% B.[1] UV detection can be initially set around 265 nm, a wavelength used for a similar compound, 3-Hydroxy-4-methoxypicolinic acid.[2]
Q2: My peak for this compound is showing significant tailing. What are the likely causes and solutions?
A2: Peak tailing for an acidic compound like this compound on a C18 column is often due to secondary interactions with residual silanol groups on the silica support. To mitigate this, ensure the mobile phase pH is low enough (e.g., using 0.1% formic or trifluoroacetic acid) to keep the analyte in its protonated form.[2] If tailing persists, consider using a column with end-capping or a phenyl-based stationary phase, which can offer different selectivity.[2]
Q3: I'm observing poor retention of this compound on my reversed-phase column. How can I increase its retention time?
A3: Poor retention of a polar compound like this compound is common in reversed-phase chromatography. To increase retention, you can decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient. Alternatively, you can try a more polar stationary phase, such as an embedded polar group (e.g., amide or carbamate) column, which is designed to retain polar analytes more effectively.
Q4: What is a suitable internal standard for the quantitative analysis of this compound?
A4: An ideal internal standard should be structurally similar to the analyte but not present in the sample. A deuterated version of this compound would be the best choice, if available.[1] If not, other picolinic acid derivatives or compounds with a similar pyridine carboxylic acid structure could be evaluated. For example, a commercially available isotopically labeled picolinic acid, such as picolinic acid-d4, could be a viable option.[1]
Section 2: Troubleshooting Guide
This section provides in-depth solutions to more complex analytical challenges.
Issue 1: Poor Sensitivity and High Limit of Quantitation (LOQ)
Underlying Cause: The chromophore of this compound may have a low molar absorptivity at the selected wavelength, or the sample matrix may be causing interference.
Troubleshooting Steps:
-
Wavelength Optimization:
-
Protocol: Prepare a standard solution of this compound in the mobile phase. Using a diode array detector (DAD) or a UV-Vis spectrophotometer, scan the UV spectrum from 200-400 nm to identify the wavelength of maximum absorbance (λmax).
-
Rationale: Operating at the λmax will provide the highest signal-to-noise ratio, thereby improving sensitivity.
-
-
Matrix Effect Evaluation:
-
Protocol: Prepare a sample of the matrix (e.g., plasma, reaction buffer) without the analyte and inject it to observe any interfering peaks at the retention time of this compound.
-
Rationale: Co-eluting matrix components can suppress or enhance the analyte signal.
-
-
Alternative Detection:
Issue 2: Inconsistent Peak Areas and Poor Reproducibility
Underlying Cause: This issue can stem from problems with the sample preparation, injection process, or HPLC system stability.
Troubleshooting Steps:
-
Sample Preparation Consistency:
-
Protocol: Implement a standardized and validated sample preparation protocol. For instance, if using solid-phase extraction (SPE), ensure consistent conditioning, loading, washing, and elution steps.
-
Rationale: Variability in sample preparation is a major source of error in quantitative analysis.
-
-
Injector Performance Check:
-
Protocol: Perform a series of injections of a single standard solution. The relative standard deviation (RSD) of the peak areas should be within acceptable limits (typically <2%).
-
Rationale: A high RSD may indicate a problem with the autosampler, such as a partial loop fill or a leaking syringe.
-
-
System Equilibration:
-
Protocol: Ensure the HPLC system is adequately equilibrated with the mobile phase before starting a sequence of injections.
-
Rationale: A stable baseline is crucial for accurate peak integration.
-
Issue 3: Method Selectivity - Co-elution with Impurities or Matrix Components
Underlying Cause: The chromatographic conditions are not sufficient to separate this compound from other components in the sample.
Troubleshooting Steps:
-
Gradient Modification:
-
Protocol: Adjust the gradient slope. A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
-
Rationale: Changing the rate of increase of the organic solvent alters the partitioning of analytes between the mobile and stationary phases.
-
-
Stationary Phase Screening:
-
Protocol: Test columns with different stationary phases (e.g., C18, Phenyl, Cyano) to exploit different separation mechanisms.
-
Rationale: Different stationary phases offer unique selectivities based on hydrophobicity, aromaticity, and polar interactions. A Waters Xbridge BEH Phenyl column has been used for the analysis of a similar compound.[2]
-
-
Peak Purity Analysis:
-
Protocol: If using a DAD, perform a peak purity analysis to check for the presence of co-eluting impurities.
-
Rationale: This provides evidence of whether the peak represents a single compound.[5]
-
Section 3: Method Refinement and Validation Protocol
A robust analytical method requires thorough validation to ensure it is fit for its intended purpose.[6][7]
Experimental Protocol: HPLC Method Validation
This protocol outlines the key parameters to be assessed during method validation, based on ICH guidelines.[8]
1. System Suitability:
-
Procedure: Inject a standard solution five or six times.
-
Acceptance Criteria: RSD of peak area and retention time should be <2%. Tailing factor should be <2, and theoretical plates >2000.
2. Linearity:
-
Procedure: Prepare a series of at least five calibration standards spanning the expected concentration range of the samples. Plot the peak area versus concentration and perform a linear regression.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
3. Accuracy:
-
Procedure: Spike a blank matrix with known concentrations of this compound at three levels (low, medium, and high). Analyze these samples in triplicate.
-
Acceptance Criteria: The percent recovery should be within 98-102%.[8]
4. Precision:
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The RSD should be <2%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria: LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1.[5]
6. Specificity:
-
Procedure: Analyze a blank matrix, a standard solution of this compound, and a sample.
-
Acceptance Criteria: The blank should not show any interfering peaks at the retention time of the analyte.
Data Presentation
Table 1: Example System Suitability Results
| Parameter | Acceptance Criteria | Result | Pass/Fail |
| RSD of Peak Area (%) | ≤ 2.0 | 0.8 | Pass |
| RSD of Retention Time (%) | ≤ 2.0 | 0.3 | Pass |
| Tailing Factor | ≤ 2.0 | 1.2 | Pass |
| Theoretical Plates | ≥ 2000 | 5500 | Pass |
Table 2: Example Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | 12500 |
| 5 | 63000 |
| 10 | 126000 |
| 25 | 315000 |
| 50 | 632000 |
| r² | 0.9998 |
Section 4: Visualizations
Experimental Workflow
Caption: A typical workflow for the quantitative analysis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for addressing common chromatographic issues.
References
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S.
- Subhash Chandra Bose, K., et al. (2012). Core components of analytical method validation for small molecules-an overview. International Research Journal of Pharmacy, 3(5), 1-8.
- IQVIA. Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches.
- Royal Society of Chemistry. (2020).
- LCGC International. (2010).
- Resolvemass. (2023).
Sources
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- 4. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Key elements of bioanalytical method validation for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to MALDI Matrices: 4-Methoxypicolinic Acid vs. 3-Hydroxypicolinic Acid
For researchers, scientists, and drug development professionals leveraging the power of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the selection of an appropriate matrix is a cornerstone of successful analysis. The matrix is not merely a passive substrate; it is an active participant in the ionization process, profoundly influencing signal intensity, spectral quality, and the integrity of the analyte. This guide provides an in-depth comparison of two picolinic acid derivatives: the well-established 3-hydroxypicolinic acid (3-HPA) and the lesser-known 4-methoxypicolinic acid, offering a blend of established data and theoretical considerations.
The Central Role of the Matrix in MALDI-MS
MALDI is a "soft" ionization technique that enables the analysis of large, non-volatile, and thermally fragile molecules like proteins, nucleic acids, and synthetic polymers. The process hinges on co-crystallizing a minute amount of the analyte with a vast molar excess of a matrix compound.[1] This matrix, typically a small organic molecule, must possess strong absorbance at the wavelength of the laser used (commonly a 337 nm nitrogen laser).[1][2]
When the pulsed laser irradiates the sample spot, the matrix absorbs the energy, leading to its rapid sublimation. This energetic event carries the embedded analyte molecules into the gas phase.[3] In the dense plume of desorbed material, proton transfer reactions between the excited matrix and analyte molecules result in the formation of intact, singly charged analyte ions, which are then accelerated into the mass analyzer for detection.[4] The choice of matrix is therefore critical, as it dictates the efficiency of this energy transfer and the "softness" of the ionization, minimizing analyte fragmentation.[5]
Physicochemical Properties: A Tale of Two Isomers
At a glance, this compound and 3-hydroxypicolinic acid are structural isomers, but the placement of the functional group—a methoxy versus a hydroxyl group—has significant implications for their chemical behavior and, consequently, their potential performance as MALDI matrices.
| Property | This compound | 3-Hydroxypicolinic Acid |
| Synonyms | 4-methoxy-2-pyridinecarboxylic acid | 3-HPA, 3-Hydroxypyridine-2-carboxylic acid |
| CAS Number | 29082-91-5[6][7][8] | 874-24-8[9] |
| Molecular Formula | C₇H₇NO₃[10] | C₆H₅NO₃[9] |
| Molecular Weight | 153.14 g/mol [10] | 139.11 g/mol [9] |
| Structure | See Figure 2 | See Figure 2 |
| Key Functional Group | Methoxy (-OCH₃) | Hydroxyl (-OH) |
| Reported MALDI Use | Not established in surveyed literature | Well-established, especially for nucleic acids[5][11][12][13] |
Performance Evaluation: The Established vs. The Unexplored
A direct experimental comparison is challenging, as this compound is not documented as a conventional MALDI matrix in the scientific literature. In contrast, 3-HPA is one of the most crucial matrices in the field, particularly for the analysis of oligonucleotides.
3-Hydroxypicolinic Acid (3-HPA): The Gold Standard for Nucleic Acids
3-HPA is renowned for its exceptional ability to analyze oligonucleotides and nucleic acids with minimal fragmentation.[5][14] This "soft" ionization is crucial for preserving the integrity of these labile biomolecules, allowing for accurate mass determination of intact molecular ions.[15] Its utility stems from its ability to impart less internal energy to the sample ions during the desorption/ionization event compared to other matrices.[15]
Key Advantages of 3-HPA:
-
Minimal Fragmentation: It is the matrix of choice for nucleic acid analysis due to its gentle ionization process.[5]
-
Reduced Adduct Formation: When used with co-matrices like picolinic acid or diammonium citrate, 3-HPA effectively suppresses the formation of sodium and potassium adducts, which can complicate mass spectra.[5][15]
-
Broad Applicability for Oligonucleotides: It is effective for a wide range of oligonucleotide sizes, with reports of successful analysis of sequences up to 190 bases long.[16]
-
Emerging Applications: Beyond nucleic acids, 3-HPA has shown promise in the structural elucidation of other complex molecules like sophorolipids.[17]
Limitations of 3-HPA:
-
While excellent for nucleic acids, it is not the universal matrix of choice. For peptides and proteins, matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are generally preferred.[2][18]
This compound: A Theoretical Perspective
In the absence of empirical data, we can only speculate on the potential of this compound as a MALDI matrix based on its chemical structure.
-
UV Absorbance: Like 3-HPA, the pyridine ring provides the necessary chromophore to absorb UV laser energy, a fundamental requirement for any MALDI matrix.[19]
-
Acidity and Proton Transfer: The carboxylic acid group provides a source of protons for ionization. However, the electron-donating nature of the methoxy group at the 4-position, compared to the hydroxyl group at the 3-position, could subtly alter the acidity of the carboxylic acid and the proton affinity of the molecule. This could, in turn, affect the efficiency of proton transfer to the analyte.
-
Volatility and Crystal Formation: The replacement of a hydroxyl group with a methoxy group eliminates a hydrogen bond donor site. This could influence its sublimation properties and its ability to co-crystallize effectively with polar analytes like nucleic acids. The hydrogen-bonding capability of 3-HPA is likely a key factor in its successful co-crystallization with the phosphate backbone and nucleobases of DNA and RNA.
Experimental Workflows and Diagrams
To provide a practical framework, the following sections detail the established protocols for using 3-HPA and visualize the core concepts discussed.
MALDI-TOF MS Experimental Workflow
The general process for analyzing a sample using MALDI-TOF MS is illustrated below. This workflow is fundamental to understanding the context in which matrices like 3-HPA are utilized.
Caption: Chemical structures of the two picolinic acid derivatives.
Detailed Experimental Protocol: 3-HPA for Oligonucleotide Analysis
This protocol synthesizes common procedures for preparing oligonucleotide samples for MALDI-MS analysis using a 3-HPA matrix. [20] Materials:
-
3-Hydroxypicolinic acid (3-HPA), high purity [9]* Ammonium Citrate, dibasic
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Oligonucleotide sample (10-100 pmol/µL)
Procedure:
-
Preparation of 3-HPA Matrix Solution:
-
Prepare a stock solution of 0.7 M 3-HPA (approx. 97 mg/mL) in a 50:50 (v/v) mixture of ACN and ultrapure water. [21] * Prepare a stock solution of 0.07 M ammonium citrate (approx. 16 mg/mL) in ultrapure water. This acts as a co-matrix to reduce sodium and potassium adducts. [21] * For the working matrix solution, mix the 3-HPA and ammonium citrate stock solutions. A common ratio is 10:1 (v/v) of 3-HPA to ammonium citrate solution, prepared fresh. [15] * Vortex vigorously to ensure complete dissolution. A saturated solution with some undissolved solid at the bottom is often used, with the supernatant being taken for the experiment. [22]
-
-
Sample-Matrix Co-crystallization (Dried-Droplet Method):
-
On a clean MALDI target plate, mix the oligonucleotide sample solution with the working 3-HPA matrix solution in a 1:1 ratio. [20] * Typically, 0.5 - 1.0 µL of the final mixture is spotted onto the target plate. [20][22] * Allow the droplet to air dry completely at room temperature. This process forms the crystalline matrix with the analyte embedded within it.
-
-
Data Acquisition:
-
Insert the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra in the appropriate mode, which is typically negative ion mode for oligonucleotides. [15] * Use a suitable laser intensity, optimized to achieve good signal-to-noise ratio without causing excessive fragmentation.
-
Conclusion
The comparison between this compound and 3-hydroxypicolinic acid highlights the specificity and empirical nature of MALDI matrix selection. 3-Hydroxypicolinic acid stands as a validated and highly effective matrix, particularly for the analysis of oligonucleotides, where its ability to promote soft ionization is paramount. [5][14]Its performance is well-documented, and established protocols ensure its reliable application in research and development.
Conversely, This compound remains an unexplored candidate in the world of MALDI-MS. While its structure suggests it possesses the basic requirements of a matrix, such as a UV-absorbing chromophore and a proton-donating group, its performance is unknown. The substitution of a hydroxyl with a methoxy group could significantly alter its properties, including hydrogen bonding, co-crystallization with analytes, and proton affinity. Therefore, its suitability for any class of analyte would require dedicated experimental investigation. For professionals working with nucleic acids, 3-HPA remains the authoritative and trustworthy choice.
References
- Principle of MALDI/TOFMS. Shimadzu (Europe).
- Basic Principles of Matrix-assisted laser desorption-ionization time-of-flight mass spectrometry. Matís.
- MALDI-TOF Mass Spectrometry: Principle, Applications in Microbiology. Microbe Online.
- MALDI-TOF mass spectrometry: an emerging technology for microbial identification and diagnosis. PMC - PubMed Central.
- 3-Hydroxypicolinic acid, 1g. Bruker Store.
- How to Choose Your MALDI (Soul) Matrix. Bitesize Bio.
- Matrix Guide to Sample Preparation. Bruker.
- MALDI Matrix Selection Guide. Protea Biosciences.
- MALDI-TOF Sample Preparation. University of Illinois Urbana-Champaign.
- Oligonucleotide analysis by MALDI-MS. Analusis.
- Templated Synthesis of Nylon Nucleic Acid and Characterization by Nuclease Digestion. The Royal Society of Chemistry.
- 3‐Hydroxypicolinic Acid as an Effective Matrix for Sophorolipid Structural Elucidation Using Matrix‐Assisted Laser Desorption Ionization Time‐of‐Flight Mass Spectrometry. ResearchGate.
- Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates. NIH.
- Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. PMC - NIH.
- Instructions for Use - Bruker Guide to MALDI Sample Preparation - Revision E. Bruker.
- This compound. Sigma-Aldrich (Chinese).
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A Comparative Guide to the Validation of a 4-Methoxypicolinic Acid-Based Quantitative Assay
This guide provides an in-depth validation framework for a quantitative assay of 4-Methoxypicolinic acid, a crucial component in various research and drug development contexts. We will detail a robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method and objectively compare its performance against leading alternative technologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The methodologies and validation parameters described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and regulatory compliance.[1][2]
Introduction: The Need for a Validated Assay
This compound (CAS: 29082-91-5) is a pyridinecarboxylic acid derivative.[3] Like other picolinic acids, its precise quantification is often essential in pharmaceutical development, process chemistry, and metabolic studies. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, ensuring that the data generated is accurate, reliable, and reproducible.[4] This guide serves as a practical blueprint for researchers and drug development professionals to establish such a validated assay.
The Primary Assay: A Reversed-Phase HPLC-UV Method
For this guide, we propose a robust and widely accessible HPLC-UV method as our primary quantitative assay. This technique is chosen for its balance of performance, cost-effectiveness, and prevalence in quality control laboratories.
Principle: The method separates this compound from potential impurities and matrix components on a reversed-phase C18 column. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. Quantification is achieved by measuring the UV absorbance at a specific wavelength and correlating it to a calibration curve prepared from certified reference standards.
Experimental Protocol: HPLC-UV Method
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 70:30 (v/v) Water with 0.1% Formic Acid : Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
The Validation Framework: Adhering to Global Standards
Method validation is a mandatory process that confirms an analytical procedure's suitability. Our approach is designed in accordance with the ICH Q2(R1) guideline, which provides a comprehensive framework for validation characteristics.[2][4][5] The validation process demonstrates that the assay is specific, linear, accurate, precise, and robust for the intended analytical application.
Below is a diagram illustrating the typical workflow for analytical method validation.
Caption: A high-level overview of the analytical method validation lifecycle.
Core Validation Parameters: Experimental Design & Rationale
Here, we detail the experimental protocols for validating the primary HPLC-UV assay.
Specificity
Objective: To demonstrate that the analytical signal is unequivocally attributable to this compound, without interference from matrix components, impurities, or degradation products.
Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Forced Degradation: Expose a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.
-
Analysis: Run the stressed samples on the HPLC-UV system.
-
Acceptance Criteria: The primary peak should be spectrally pure and well-resolved from any degradation product peaks (resolution > 2).
Causality: Forced degradation studies are critical for stability-indicating methods, as they proactively identify potential degradation pathways and prove the method can distinguish the intact drug from its breakdown products.
Linearity and Range
Objective: To establish the concentration range over which the assay response is directly proportional to the analyte concentration.
Protocol:
-
Stock Solution: Prepare a stock solution of this compound reference standard.
-
Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution, covering the expected working range (e.g., 1 µg/mL to 100 µg/mL).
-
Analysis: Analyze each standard in triplicate.
-
Data Evaluation: Plot the mean peak area against the known concentration and perform a linear regression analysis.
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995.[6]
Accuracy and Precision
Objective: Accuracy demonstrates the closeness of the measured value to the true value, while precision measures the agreement among a series of measurements.
Protocol:
-
QC Samples: Prepare quality control (QC) samples in the relevant matrix at three concentrations: Low (LQC), Medium (MQC), and High (HQC).
-
Intra-day Precision (Repeatability): Analyze six replicates of each QC level on the same day.
-
Inter-day Precision (Intermediate Precision): Analyze three replicates of each QC level on three different days, by different analysts if possible.
-
Data Evaluation:
-
Accuracy: Calculate as the percentage of recovery [(mean measured concentration) / (nominal concentration)] x 100.
-
Precision: Calculate as the relative standard deviation (%RSD) of the replicate measurements.
-
-
Acceptance Criteria: Mean accuracy should be within 85-115% (80-120% at the lower limit), and %RSD should not exceed 15% (20% at the lower limit), consistent with FDA bioanalytical guidance.[7]
Caption: Experimental workflow for determining assay accuracy and precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantitatively measured (LOQ) with acceptable accuracy and precision.[8]
Protocol:
-
Approach: Use the signal-to-noise (S/N) ratio method.
-
Analysis: Analyze samples with decreasing concentrations of this compound.
-
Determination:
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ must also meet the accuracy and precision criteria.
-
Robustness
Objective: To evaluate the assay's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
Protocol:
-
Parameter Variation: Introduce slight changes to method parameters, one at a time. Examples include:
-
Mobile phase composition (e.g., ±2% acetonitrile).
-
Column temperature (e.g., ±2°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analysis: Analyze a system suitability sample or MQC sample under each modified condition.
-
Acceptance Criteria: The results should not significantly deviate from the nominal method results (e.g., peak area change < 5%, retention time change < 10%).
Comparative Analysis: Alternative Quantification Methodologies
While HPLC-UV is a workhorse technique, certain applications may demand higher sensitivity, greater specificity, or different separation mechanisms. Below, we compare our primary assay with three powerful alternatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[9] After chromatographic separation, the analyte is ionized and fragmented. The mass spectrometer then selectively monitors a specific parent ion-to-fragment ion transition, virtually eliminating matrix interference.[10]
Protocol Outline:
-
Chromatography: Utilize a UHPLC system for faster separation.
-
Ionization: Employ Electrospray Ionization (ESI) in positive or negative mode.
-
MS Detection: Optimize Multiple Reaction Monitoring (MRM) transitions for this compound and an internal standard.
-
Quantification: Based on the ratio of the analyte peak area to the internal standard peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for volatile and thermally stable compounds. For non-volatile or polar compounds like this compound, a chemical derivatization step is required to increase volatility.[11][12] Silylation is a common approach, converting the acidic proton into a less polar silyl group. Separation occurs in a heated column based on boiling point and polarity, followed by mass spectrometric detection.
Protocol Outline:
-
Sample Preparation: Perform an extraction of this compound.
-
Derivatization: React the dried extract with a silylating agent (e.g., BSTFA).
-
GC Separation: Inject the derivatized sample onto a capillary GC column with a suitable temperature program.
-
MS Detection: Monitor characteristic ions in Selected Ion Monitoring (SIM) mode for quantification.
Capillary Electrophoresis (CE)
Principle: CE separates ions based on their electrophoretic mobility in an electric field.[13] This technique offers extremely high separation efficiency and requires minimal sample and solvent volumes. For small molecules like this compound, Capillary Zone Electrophoresis (CZE) is the most common mode.[14][15]
Protocol Outline:
-
Capillary: Use a fused-silica capillary.
-
Buffer: Select a buffer (e.g., phosphate or borate) at a pH that ensures the analyte is charged.
-
Separation: Apply a high voltage across the capillary to induce migration.
-
Detection: On-column UV detection is typically used.
Data Summary & Performance Comparison
The following table summarizes the expected performance characteristics of the validated HPLC-UV assay compared to its alternatives. The data presented is illustrative, based on the typical capabilities of each technology.
| Performance Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | Capillary Electrophoresis (UV) |
| Specificity | Good; susceptible to co-eluting compounds with similar UV spectra. | Excellent; based on unique mass fragmentation. | Very Good; mass-based detection improves specificity over GC-FID. | Excellent; based on unique charge-to-size ratio. |
| Limit of Quantitation (LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 1 ng/mL | ~1 - 10 ng/mL | ~0.5 - 5 µg/mL |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.995 | > 0.995 |
| Precision (%RSD) | < 10% | < 5% | < 10% | < 15% |
| Throughput | Moderate (5-15 min/sample) | High (1-5 min/sample) | Low (derivatization step required) | Moderate (5-20 min/sample) |
| Method Development Complexity | Low to Moderate | High | High | Moderate |
| Cost (Instrument & Consumables) | Low | High | Moderate | Low to Moderate |
Conclusion: Selecting the Appropriate Assay
The choice of analytical method depends critically on the intended application.
-
The HPLC-UV method stands out as a robust, cost-effective, and reliable choice for routine quality control, process monitoring, and formulation analysis where analyte concentrations are relatively high. Its validation ensures that the data is trustworthy for its defined purpose.
-
LC-MS/MS is the undisputed leader for applications requiring ultra-high sensitivity, such as bioanalysis of plasma or tissue samples, metabolite identification, and trace-level impurity analysis.[9]
-
GC-MS is a viable alternative, particularly if the laboratory has existing expertise and instrumentation, but the mandatory derivatization step adds complexity and potential variability.[12]
-
Capillary Electrophoresis offers a high-resolution, orthogonal separation mechanism, making it an excellent confirmatory technique or a primary method when sample volume is severely limited.[15]
Ultimately, this guide demonstrates that a well-validated HPLC-UV assay provides a strong foundation for the quantitative analysis of this compound. By understanding its performance characteristics in comparison to other powerful techniques, researchers can confidently select and validate the most appropriate method to meet their scientific and regulatory needs.
References
- U.S. Food and Drug Administration. (2018).
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2001).
- U.S. Food and Drug Administration. (2022).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- ICH. Quality Guidelines. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Royal Society of Chemistry. (2020).
- U.S. Pharmacopeia. <1053> Capillary Electrophoresis. [Link]
- Singh, S., et al. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. [Link]
- Harstad, R. K., et al. (2016). Capillary Electrophoresis. Analytical Chemistry, 88(1), 299-319. [Link]
- European Medicines Agency. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Ciesla, L., et al. (2021). Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials. Molecules, 26(23), 7149. [Link]
- Agilent. (2022).
- Thormann, W., et al. (1996). Capillary electrophoresis for drug analysis in body fluids. Therapeutic Drug Monitoring, 18(4), 506-520. [Link]
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- Smith, F. (2023). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking.
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A Senior Scientist's Guide to Cross-Validation of 4-Methoxypicolinic Acid as a HIF Stabilizer
This guide provides a comprehensive framework for researchers to validate results obtained using 4-Methoxypicolinic acid. We will delve into the causality behind experimental choices, provide detailed protocols for orthogonal assays, and compare its performance against common alternatives, ensuring that your findings are both robust and reproducible.
The Mechanism: Understanding HIF-1α Regulation and 4-MPA Intervention
The cellular response to oxygen availability is a critical homeostatic mechanism. Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized but rapidly targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes utilize O₂ and Fe²⁺ to hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and shuttle HIF-1α to the proteasome for destruction.
In hypoxic conditions, the lack of O₂ as a PHD cofactor prevents this hydroxylation. HIF-1α accumulates, translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating a transcriptional program that includes genes for angiogenesis, glucose metabolism, and cell survival.[1]
This compound mimics hypoxia by acting as an iron chelator. By sequestering the Fe²⁺ cofactor essential for PHD activity, it effectively inhibits the enzyme, leading to the stabilization and accumulation of HIF-1α even under normoxic conditions.
Caption: Regulation of HIF-1α stability and the inhibitory mechanism of 4-MPA.
A Multi-Probe Approach: Comparative Analysis of HIF Stabilizers
To rigorously test the hypothesis that your observed phenotype is due to HIF-1α stabilization, it is crucial to compare the effects of this compound with other agents that modulate the same pathway through different mechanisms. This approach helps to rule out off-target effects specific to any single compound.
| Compound | Mechanism of Action | Typical Working Concentration | Key Advantages | Potential Limitations |
| This compound | PHD inhibitor (Iron chelator) | 100-500 µM | Cost-effective, well-established chemical tool. | Potential off-target effects related to general iron chelation. |
| Dimethyloxalylglycine (DMOG) | PHD inhibitor (2-Oxoglutarate analog) | 100 µM - 1 mM | Cell-permeable, widely used standard.[2] | Can inhibit other 2-oxoglutarate-dependent dioxygenases, leading to off-target effects.[2][3] |
| Deferoxamine (DFO) | Iron chelator | 100-200 µM | Potent, FDA-approved iron chelator, confirms iron-dependency of the pathway.[4][5][6][7][8] | Can induce cellular toxicity and affect other iron-dependent processes.[4] |
| Cobalt Chloride (CoCl₂) | Hypoxia mimetic (Displaces Fe²⁺ in PHD active site) | 100-200 µM | Inexpensive, widely used to induce a hypoxia-like state.[9][10][11][12] | High toxicity, not a specific PHD inhibitor, can generate reactive oxygen species.[9][13] |
| Vadadustat (AKB-6548) | Potent, selective PHD inhibitor | Nanomolar range | High specificity and potency, clinically relevant, good for validating PHD-specific effects.[14][15][16] | Higher cost, less common in basic research labs. |
Orthogonal Assays for Robust Cross-Validation
Protocol 1: Direct Visualization of HIF-1α Protein Stabilization via Western Blot
The most direct confirmation of your probe's action is to measure the accumulation of the HIF-1α protein.
Rationale: Because HIF-1α has a half-life of only 5-8 minutes in normoxia, proper and rapid sample preparation is critical to prevent its degradation ex vivo.[17][18][19] Using nuclear extracts is recommended as stabilized HIF-1α translocates to the nucleus.[20]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Plate cells (e.g., HeLa, HepG2, U87) to be 70-80% confluent. Treat with your panel of HIF stabilizers (e.g., 250 µM 4-MPA, 500 µM DMOG, 150 µM CoCl₂) and a vehicle control for a time course (e.g., 4, 8, 16 hours). Include a true hypoxia control (1% O₂) if available.
-
Rapid Lysis: Place the culture dish on ice, aspirate media, and immediately wash once with ice-cold PBS. Immediately add 1X Laemmli sample buffer directly to the plate to lyse cells and denature proteins, thereby inactivating proteases and preserving the HIF-1α protein.[20]
-
Sample Preparation: Scrape the viscous lysate into a microfuge tube. Sonicate briefly to shear DNA and reduce viscosity. Heat samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE & Transfer: Load 20-50 µg of total protein per lane on a 7.5% polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
-
Detection & Analysis: Apply an ECL substrate and image the blot. Quantify band intensity using densitometry software (e.g., ImageJ). The result should show a clear increase in the ~120 kDa HIF-1α band in treated samples compared to the normoxic control.
Caption: Experimental workflow for HIF-1α Western Blot analysis.
Protocol 2: Functional Validation of HIF-1 Transcriptional Activity via qRT-PCR
Stabilization of HIF-1α is meaningless unless it is transcriptionally active. This protocol measures the functional output of the pathway.
Rationale: Active HIF-1 complex drives the transcription of specific target genes. Measuring the mRNA levels of well-established HIF targets like VEGFA (Vascular Endothelial Growth Factor A) and GLUT1 (Glucose Transporter 1, gene SLC2A1) provides functional validation.[1][21][22]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the panel of HIF stabilizers as described in Protocol 1 for a relevant time point (e.g., 16-24 hours).
-
RNA Isolation: Lyse cells and extract total RNA using a column-based kit or TRIzol reagent, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using SYBR Green master mix, cDNA template, and primers for your target genes (VEGFA, GLUT1) and a stable housekeeping gene (GAPDH, ACTB).
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. A significant upregulation in VEGFA and GLUT1 mRNA should be observed.
Protocol 3: Direct Measurement of HRE-Driven Transcription via Reporter Assay
This is a highly specific assay to confirm that the observed transcriptional changes are mediated directly through the Hypoxia Response Element.
Rationale: A luciferase reporter plasmid containing multiple HRE copies provides a quantitative and specific readout of HIF-1 transcriptional complex activity.[23][24] This helps confirm that the target gene upregulation seen in qRT-PCR is indeed HRE-dependent.
Step-by-Step Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a multi-well plate with an HRE-luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase driven by an SV40 promoter) for normalization of transfection efficiency.
-
Treatment: 24 hours post-transfection, replace the media and treat the cells with your panel of HIF stabilizers and controls for 16-24 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay: Measure the activity of both Firefly (HRE-driven) and Renilla (control) luciferases sequentially in a plate luminometer using a dual-luciferase assay reagent system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of HRE activity relative to the vehicle-treated control.
Synthesizing the Evidence for a Trustworthy Conclusion
-
Direct Evidence: A clear, dose-dependent increase in HIF-1α protein on a Western blot (Protocol 1).
-
Functional Evidence: Significant upregulation of HIF-1 target gene mRNA (VEGFA, GLUT1) via qRT-PCR (Protocol 2).
-
Mechanistic Specificity: A robust, dose-dependent increase in HRE-reporter activity (Protocol 3).
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Picolinic Acid Derivatives in Proteomics: A Performance Comparison Guide
For researchers, scientists, and drug development professionals at the forefront of proteomics, the choice of chemical tools for protein analysis is paramount. This guide provides an in-depth performance comparison of picolinic acid derivatives, an emerging class of reagents for proteomics, benchmarked against established alternatives. We will delve into their applications in quantitative and structural proteomics, supported by experimental principles and detailed protocols.
Introduction to Picolinic Acid Derivatives in Mass Spectrometry
Picolinic acid, a pyridine-based molecule, and its activated derivatives are gaining traction in proteomics for their potential to enhance mass spectrometry (MS) analysis. The pyridine ring introduces a permanent positive charge upon derivatization of peptides, which can improve ionization efficiency and direct fragmentation patterns during tandem mass spectrometry (MS/MS), facilitating more confident peptide identification and quantification. The most common approach involves activating the carboxylic acid group of picolinic acid, often as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (the N-terminus and lysine side chains) on peptides and proteins.
Core Applications and Performance Comparison
We will explore the performance of picolinic acid derivatives in two key areas of proteomics: quantitative proteomics and structural proteomics.
Quantitative Proteomics: An Alternative to Isobaric Tagging?
Isobaric tagging reagents, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), are the gold standard for multiplexed quantitative proteomics. These reagents label peptides from different samples, and upon fragmentation, release reporter ions of different masses, allowing for relative quantification. While direct, head-to-head quantitative comparisons between picolinic acid-based isobaric tags and TMT/iTRAQ are not extensively documented in peer-reviewed literature, we can infer their potential performance based on the principles of amine-reactive labeling and the known challenges of existing methods.
Challenges with Conventional Isobaric Tags:
A significant challenge with NHS-ester-based reagents like TMT is the potential for "overlabeling," where the tags react with hydroxyl groups (serine, threonine, tyrosine) in addition to the intended primary amines. This can complicate spectra and lead to inaccurate quantification[1]. Furthermore, the efficiency of TMT labeling is highly pH-dependent, with acidic conditions leading to poor labeling efficiency[2][3].
Potential Advantages of Picolinic Acid-Based Tags:
Picolinic acid derivatives, when formulated as amine-reactive reagents, are subject to similar reaction principles. However, the inherent properties of the picolinoyl group may offer some advantages:
-
Enhanced Ionization: The pyridine moiety can improve the ionization efficiency of labeled peptides, potentially leading to better signal intensity in the mass spectrometer. Studies on other pyridine-based derivatization reagents have shown improved signal-to-noise ratios[4].
-
Directed Fragmentation: The fixed positive charge on the picolinoyl group can direct peptide fragmentation during MS/MS, potentially leading to more predictable and informative fragment ion spectra, which can improve peptide identification[5][6].
Comparative Performance Metrics (Hypothetical):
The following table outlines a hypothetical performance comparison based on the known chemical properties and challenges of existing reagents. Direct experimental data is needed for a definitive comparison.
| Feature | Tandem Mass Tags (TMT) | Picolinic Acid-Based Tags (Hypothetical) |
| Reaction Chemistry | NHS-ester reaction with primary amines[7][8] | NHS-ester or other active ester reaction with primary amines |
| Multiplexing Capacity | Up to 18-plex commercially available[3] | Potentially similar, dependent on the synthesis of isotopically labeled versions |
| Labeling Efficiency | High (>99%) under optimal pH (8.0-9.0)[7][9], but sensitive to acidic pH[2][3] | Expected to be high under similar optimal pH conditions |
| Overlabeling | Can occur on serine, threonine, and tyrosine residues[1] | Potentially similar, as it is a feature of NHS-ester chemistry |
| Quantitative Accuracy | Can be affected by ratio compression[10] | Unknown, requires direct comparative studies |
| Fragmentation | Produces reporter ions for quantification and peptide fragment ions for identification[11] | Expected to produce reporter ions and may enhance peptide backbone fragmentation[5][6] |
Experimental Workflow: Peptide Labeling for Quantitative Proteomics
The following diagram and protocol outline a general workflow for quantitative proteomics using amine-reactive labeling reagents.
Cross-linking mass spectrometry workflow.
Fragmentation of Picolinoyl-Derivatized Peptides
The fragmentation pattern of peptides in MS/MS is crucial for their identification. Derivatization can alter these patterns. Introducing a fixed positive charge at the N-terminus, as a picolinoyl group would, is known to favor the formation of b- and a-type fragment ions. This can simplify the spectra and lead to more complete fragmentation ladders, aiding in de novo sequencing and database searching.[5][6]
In contrast, underivatized peptides often produce a mix of b- and y-ions, and the fragmentation can be incomplete, especially for longer peptides. The choice of fragmentation method, such as Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), also influences the fragmentation pattern.[12][13] HCD, for instance, can provide more extensive fragmentation and is well-suited for isobaric tag analysis.[12] The fragmentation behavior of picolinoyl-derivatized peptides under different fragmentation regimes warrants further investigation to fully harness their potential.
Conclusion and Future Perspectives
Future research should focus on:
-
Synthesis and evaluation of picolinic acid-based isobaric tags: This would allow for direct comparison with existing commercial reagents.
-
In-depth fragmentation studies: A systematic investigation of the fragmentation patterns of picolinoyl-derivatized peptides under various MS/MS conditions is needed.
-
Development of novel picolinic acid-based cross-linkers: Exploring their utility as MS-cleavable and enrichable reagents for structural proteomics.
As the field of proteomics continues to push the boundaries of sensitivity and throughput, the development of novel chemical tools like picolinic acid derivatives will be crucial for unlocking new biological insights.
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- 13. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HIF-Prolyl Hydroxylase Inhibitors: Benchmarking 4-Methoxypicolinic Acid Against Established Chemical Probes
For researchers in cellular biology and drug development, the hypoxia-inducible factor (HIF) signaling pathway presents a critical therapeutic target for a range of conditions, most notably anemia associated with chronic kidney disease (CKD).[1][2] The discovery of small molecule inhibitors of HIF-prolyl hydroxylases (PHDs), the enzymes responsible for marking the HIF-α subunit for degradation, has ushered in a new era of oral therapies that stimulate the body's natural erythropoietic response.[3][4]
This guide provides an in-depth comparison of 4-Methoxypicolinic acid, a noted PHD inhibitor, against a panel of established and clinically relevant chemical probes: IOX2, Roxadustat (FG-4592), Vadadustat (AKB-6548), and Daprodustat (GSK1278863). We will delve into their mechanisms, comparative potency, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions for their experimental designs.
The HIF-1 Signaling Pathway: A Primer
Under normal oxygen conditions (normoxia), the HIF-α subunit is hydroxylated by PHD enzymes.[5][6] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind, leading to ubiquitination and subsequent degradation of HIF-α by the proteasome.[7] In low oxygen conditions (hypoxia), PHD activity is diminished, stabilizing HIF-α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of hundreds of genes, including erythropoietin (EPO).[8][9] PHD inhibitors mimic this hypoxic state by blocking the hydroxylation of HIF-α, leading to its stabilization and the subsequent activation of downstream genes.[4][10]
Caption: The HIF-1 signaling pathway under normoxic and hypoxic/inhibited conditions.
Comparative Analysis of PHD Inhibitors
The selection of a chemical probe should be guided by its potency, selectivity, and cellular activity. Below is a summary of these key parameters for this compound and its established counterparts.
| Compound | Target(s) | Reported IC50 | Key Features & Applications |
| This compound | PHD | ~2 µM (cell-based)[11] | A cell-permeable inhibitor used in research to stabilize HIF-1α and upregulate target genes like EPO and VEGF.[11] |
| IOX2 | PHD2 | 21-22 nM[12][13][14] | A potent and selective inhibitor for PHD2, often used as a chemical probe in studies of thrombosis and HIF signaling.[10][12] |
| Roxadustat (FG-4592) | Pan-PHD | Varies by assay | An orally active inhibitor that promotes erythropoiesis; approved for treating anemia in CKD.[2][15][16] |
| Vadadustat (AKB-6548) | Pan-PHD (PHD1, 2, 3) | Low nanomolar Ki[17][18] | An oral HIF-PH inhibitor that mimics the body's natural response to hypoxia to treat anemia.[4][19] Stabilizes HIF-2α more than HIF-1α.[20] |
| Daprodustat (GSK1278863) | Pan-PHD (PHD1, 2, 3) | Low nanomolar[21][22] | An orally administered inhibitor for anemia in CKD, metabolized primarily by CYP2C8.[23][24][25] |
Experimental Protocols for Benchmarking
To ensure the trustworthiness of comparative data, standardized and validated experimental protocols are essential. Here, we provide step-by-step methodologies for key assays to assess and compare the activity of PHD inhibitors.
Biochemical PHD2 Inhibition Assay
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PHD isoform.
Principle: This assay quantifies the hydroxylation of a synthetic HIF-1α peptide by recombinant PHD2. The detection of the hydroxylated product can be achieved through various methods, such as antibody-based detection (e.g., AlphaScreen) or mass spectrometry.[26][27]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeCl₂, 1 mM Ascorbic Acid, 2-oxoglutarate (2-OG) at a concentration near its Km.
-
Recombinant human PHD2 enzyme.
-
Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL).
-
Test compounds (this compound and comparators) serially diluted in DMSO.
-
-
Reaction Setup (384-well plate):
-
Add 2 µL of diluted test compound or DMSO (vehicle control) to each well.
-
Add 4 µL of PHD2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of a solution containing the HIF-1α peptide and 2-OG.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection (AlphaScreen Example):
-
Stop the reaction by adding a solution containing EDTA and acceptor beads conjugated to an anti-hydroxy-proline antibody.
-
Add streptavidin-coated donor beads.
-
Incubate in the dark for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a biochemical PHD2 inhibition assay.
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay determines a compound's ability to penetrate cells and inhibit PHDs in a physiological context, leading to the accumulation of HIF-1α protein.
Principle: Cells are treated with the PHD inhibitor, and the total amount of stabilized HIF-1α is quantified by Western blotting.
Step-by-Step Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, U2OS, or RCC4) in 6-well plates and allow them to adhere overnight.[26][28]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a defined period (e.g., 4-6 hours). Include a DMSO vehicle control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the HIF-1α signal to the loading control.
Hypoxia Response Element (HRE) Reporter Gene Assay
This assay measures the transcriptional activity of the stabilized HIF complex, providing a functional readout of pathway activation.
Principle: A reporter construct containing a luciferase gene under the control of a promoter with multiple HREs is transfected into cells.[26][29][30] Increased HIF activity leads to increased luciferase expression, which can be quantified by a luminometer.
Step-by-Step Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T or HT1080) with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After 24 hours, treat the transfected cells with serial dilutions of the PHD inhibitors for 16-24 hours.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the manufacturer's recommended lysis buffer (e.g., from a Dual-Luciferase Reporter Assay System).
-
Measure both Firefly and Renilla luciferase activity in a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
-
Conclusion and Recommendations
This guide provides a framework for benchmarking this compound against established PHD inhibitors.
-
This compound serves as a valuable, cost-effective research tool for inducing a HIF response in cellular models, particularly when high potency is not a primary requirement.[11]
-
IOX2 is the probe of choice for studies requiring high selectivity for PHD2, allowing for the dissection of isoform-specific functions.[12]
-
Roxadustat, Vadadustat, and Daprodustat represent the clinical gold standards.[15][20][23] Their well-characterized pharmacological profiles make them ideal positive controls in drug discovery campaigns and for studies aiming to translate findings to a clinical context.
The choice of inhibitor ultimately depends on the specific research question, the required potency and selectivity, and the experimental system. By employing the rigorous validation protocols outlined here, researchers can confidently select and utilize the most appropriate chemical probe to advance their studies of the HIF pathway.
References
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- Haase, V. H. Hypoxia-inducible factor-prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney international supplements. 2021; 11(1), 8-25. [Link]
- Choi, S. M., et al. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules (Basel, Switzerland). 2017; 22(5), 724. [Link]
- McDonough, M. A., et al. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical science. 2017; 8(11), 7651-7668. [Link]
- Wu, S. N., et al. Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action. International journal of molecular sciences. 2021; 22(16), 8943. [Link]
- Ariazi, J. L., et al. Discovery and Preclinical Characterization of GSK1278863 (daprodustat), A Small Molecule Hypoxia Inducible Factor (HIF)-Prolyl Hydroxylase Inhibitor for Anemia. The Journal of pharmacology and experimental therapeutics. 2017; 363(3), 336-347. [Link]
- Cobitz, A., et al. Pharmacokinetics of Daprodustat and Metabolites in Individuals with Normal and Impaired Hepatic Function. Clinical pharmacology in drug development. 2022; 11(4), 481-490. [Link]
- Ariazi, J. L., et al. Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia. The Journal of pharmacology and experimental therapeutics. 2017; 363(3), 336-347. [Link]
- ResearchGate.
- Kinoshita, T., et al. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. ACS medicinal chemistry letters. 2016; 7(10), 924-929. [Link]
- Liu, Y., et al. Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. Journal of medicinal chemistry. 2016; 59(19), 9157-9169. [Link]
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- ResearchGate. Stabilization of HIF-α through cellular inhibition of HIF prolyl... [Link]
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- Grose, V., et al. Evaluation of the Carcinogenic Potential of Roxadustat (FG-4592), a Small Molecule Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase in CD-1 Mice and Sprague Dawley Rats. Toxicological sciences : an official journal of the Society of Toxicology. 2018; 161(1), 166-177. [Link]
- Zhang, Y., et al. Antianemia Drug Roxadustat (FG-4592) Protects Against Doxorubicin-Induced Cardiotoxicity by Targeting Antiapoptotic and Antioxidative Pathways. Frontiers in pharmacology. 2020; 11, 1083. [Link]
- Beuck, S., et al. lmplementation of the prolyl hydroxylase inhibitor Roxadustat (FG-4592) and its main metabolites into routine doping controls. Drug testing and analysis. 2018; 10(1), 123-134. [Link]
- ResearchGate. Summary of PHD activity assays. [Link]
- ResearchGate.
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A Comparative Guide to Methoxy-Substituted Picolinic Acids for Researchers
In the landscape of medicinal chemistry and drug development, the picolinic acid scaffold stands out as a "privileged" structure, forming the backbone of numerous biologically active compounds.[1] The strategic placement of substituents on the pyridine ring can dramatically influence the molecule's physicochemical properties and, consequently, its therapeutic potential. This guide offers a comparative analysis of four methoxy-substituted picolinic acid isomers: 3-methoxypyridine-2-carboxylic acid, 4-methoxypyridine-2-carboxylic acid, 5-methoxypyridine-2-carboxylic acid, and 6-methoxypyridine-2-carboxylic acid. By examining their synthesis, physicochemical characteristics, and biological activities, we aim to provide researchers, scientists, and drug development professionals with a data-driven resource to inform their research and development endeavors.
The Influence of Methoxy Substitution on the Picolinic Acid Scaffold
Picolinic acid, or pyridine-2-carboxylic acid, is a versatile building block in organic synthesis. The introduction of a methoxy (-OCH₃) group, a potent electron-donating group, at various positions on the pyridine ring can significantly alter the molecule's electronic distribution, lipophilicity, and hydrogen bonding capacity. These modifications, in turn, can impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The position of the methoxy group is crucial, as it can sterically and electronically influence the reactivity of the carboxylic acid group and the pyridine nitrogen, thereby affecting the compound's coordination chemistry and biological activity.
Comparative Synthesis of Methoxy-Substituted Picolinic Acids
The synthesis of methoxy-substituted picolinic acids can be achieved through various synthetic routes, often starting from commercially available substituted pyridines. A common strategy involves the oxidation of a methyl group at the 2-position of the corresponding methoxypicoline.
A general synthetic approach involves the oxidation of the corresponding methoxy-substituted 2-methylpyridine. For instance, the synthesis of 6-bromo-5-methoxypicolinic acid has been reported via the potassium permanganate oxidation of 2-bromo-3-methoxy-6-methylpyridine.[2] This method, while effective, may require optimization for each isomer to achieve desirable yields.
Below is a generalized experimental protocol for the synthesis of a methoxy-substituted picolinic acid via oxidation, which can be adapted for different isomers.
Experimental Protocol: Synthesis of Methoxy-Substituted Picolinic Acid via Oxidation
Materials:
-
Methoxy-substituted 2-methylpyridine (1.0 eq)
-
Potassium permanganate (KMnO₄) (2.5 eq)
-
Water
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
Dissolve the starting methoxy-substituted 2-methylpyridine in water.
-
To the resulting solution, add potassium permanganate (KMnO₄).
-
Heat the mixture at 80°C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, adjust the pH to 4 with 10% hydrochloric acid (HCl).
-
Filter the reaction mixture through a pad of Celite.
-
Extract the filtrate with ethyl acetate.
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude methoxy-substituted picolinic acid.
-
The crude product can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Potassium permanganate is a strong oxidizing agent capable of converting the methyl group to a carboxylic acid.
-
The reaction is performed in water as it is a suitable solvent for KMnO₄ and the starting material.
-
Heating is necessary to drive the oxidation reaction to completion.
-
Acidification with HCl is crucial to protonate the carboxylate salt and precipitate the picolinic acid.
-
Extraction with an organic solvent like ethyl acetate allows for the separation of the desired product from the aqueous reaction mixture.
DOT Script for Synthetic Workflow
Caption: Generalized workflow for the synthesis of methoxy-substituted picolinic acids.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of the methoxy-substituted picolinic acid isomers are critical determinants of their behavior in biological systems. Properties such as melting point, pKa, and solubility influence their solid-state characteristics, ionization state at physiological pH, and bioavailability.
| Property | 3-Methoxypyridine-2-carboxylic acid | 4-Methoxypyridine-2-carboxylic acid | 5-Methoxypyridine-2-carboxylic acid | 6-Methoxypyridine-2-carboxylic acid |
| Molecular Formula | C₇H₇NO₃[1] | C₇H₇NO₃[3] | C₇H₇NO₃ | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol [1] | 153.14 g/mol [3] | 153.14 g/mol | 153.14 g/mol |
| CAS Number | 16478-52-7[1] | 29082-91-5[3] | 29082-92-6 | 26893-73-2[4] |
| Melting Point | 159-160 °C (decomposition)[1] | Data not available | Data not available | 130-134 °C |
| Predicted pKa | 1.05 ± 0.50[1] | Data not available | Data not available | Data not available |
| Aqueous Solubility | Data not available | Data not available | Data not available | Data not available |
Note: Experimental data for all isomers is not consistently available in the public domain. Predicted values are provided where experimental data is lacking.
Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry
Principle: The pKa of a compound can be determined by measuring the change in its UV-Vis absorbance spectrum as a function of pH. The absorbance of the ionized and unionized forms of the molecule will differ, and the pKa corresponds to the pH at which the concentrations of these two forms are equal.
Materials:
-
Methoxy-substituted picolinic acid of interest
-
Series of buffer solutions with known pH values (e.g., pH 1 to 10)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the methoxy-substituted picolinic acid in a suitable solvent (e.g., methanol or water).
-
Prepare a series of solutions with the same concentration of the compound in different pH buffers.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for both the fully protonated and fully deprotonated forms.
-
Plot the absorbance at a selected wavelength against the pH of the buffer.
-
The pKa is the pH value at the midpoint of the resulting sigmoidal curve.
Causality Behind Experimental Choices:
-
UV-Vis spectrophotometry is a sensitive technique for detecting changes in the electronic structure of a molecule upon ionization.
-
A series of buffers is used to systematically vary the pH and observe the corresponding changes in absorbance.
-
The Henderson-Hasselbalch equation provides the theoretical basis for relating the measured absorbance to the pKa.
DOT Script for pKa Determination Workflow
Caption: Workflow for the determination of pKa using UV-Vis spectrophotometry.
Biological Activities: A Comparative Perspective
Picolinic acid derivatives have been explored for a wide range of therapeutic applications, including as enzyme inhibitors, anticancer agents, and antimicrobial compounds. The position of the methoxy group can significantly impact these biological activities by influencing the molecule's ability to bind to its target and its overall pharmacokinetic properties.
While direct comparative studies on the biological activities of all four methoxy-substituted picolinic acid isomers are limited, existing research on related compounds provides valuable insights. For example, derivatives of 3-methoxypyridine-2-carboxylic acid have shown potential as cytotoxic agents against cancer cell lines, possibly by inducing cell cycle arrest.[1] The position of the methoxy group has been shown to be critical in other heterocyclic scaffolds, where a simple shift in its location can switch the biological mechanism of action from inducing methuosis to disrupting microtubules.[5]
To provide a framework for comparative biological evaluation, a generalized protocol for assessing cytotoxicity using the MTT assay is provided below.
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Methoxy-substituted picolinic acids (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the methoxy-substituted picolinic acids and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices:
-
The MTT assay is a widely accepted and reliable method for assessing cell viability and cytotoxicity.
-
Using a range of concentrations of the test compounds allows for the determination of a dose-response curve and the calculation of the IC₅₀ value.
-
DMSO is used to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.
Conclusion and Future Directions
The methoxy-substituted picolinic acids represent a promising class of compounds for further investigation in drug discovery. This guide has provided a comparative overview of their synthesis, physicochemical properties, and potential biological activities. While there is a clear need for more direct comparative studies to fully elucidate the structure-activity relationships of these isomers, the available data suggests that the position of the methoxy group is a critical determinant of their properties and function.
Future research should focus on the systematic synthesis and evaluation of all four isomers to generate a comprehensive dataset. This will enable a more precise understanding of how the methoxy substituent's position influences target engagement, selectivity, and overall therapeutic potential. Such studies will undoubtedly pave the way for the rational design of novel picolinic acid-based therapeutics with improved efficacy and safety profiles.
References
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- US Patent 9,475,771 B2. Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Google Patents.
- pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. Published June 13, 2021.
- Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Published September 3, 2018.
- How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. YouTube. Published February 14, 2025.
- Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia. Published October 16, 2023.
- Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Journal of Applicable Chemistry. Published August 6, 2025.
- 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099. PubChem.
- Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Published April 25, 2012.
- Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. PubMed Central.
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A Head-to-Head Comparison for MALDI-MS: The Established Workhorse vs. a Picolinic Acid Contender
A Senior Application Scientist's In-Depth Technical Guide to 4-Methoxypicolinic Acid and Sinapinic Acid
For researchers, scientists, and drug development professionals engaged in mass spectrometry, the choice of a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) is a critical determinant of experimental success. The matrix facilitates the "soft" ionization of large biomolecules, preventing their fragmentation and enabling accurate mass determination. This guide provides a detailed comparison of two such matrices: the widely-used sinapinic acid and the lesser-known this compound. While sinapinic acid is a well-established standard for protein and peptide analysis, this guide will explore the known properties of this compound and its potential as an alternative, grounded in an understanding of the fundamental principles of MALDI matrix chemistry.
The Role of the Matrix in MALDI-MS
The MALDI process relies on a matrix that co-crystallizes with the analyte. This matrix must possess strong absorption at the laser's wavelength, typically in the UV range. Upon irradiation, the matrix absorbs the laser energy, leading to a rapid expansion and desorption of both matrix and analyte molecules into the gas phase. In the dense plume of desorbed material, proton transfer reactions occur, primarily from the acidic matrix to the analyte, resulting in the formation of intact, charged analyte ions that can be accelerated and detected by the mass spectrometer.
An ideal MALDI matrix should exhibit several key characteristics:
-
Strong Molar Absorptivity: Efficiently absorbs laser energy at the operational wavelength.
-
Analyte Solubilization: Co-crystallizes with the analyte to form a homogenous solid solution.
-
Vacuum Stability: Possesses low vapor pressure to remain stable under the high vacuum conditions of the mass spectrometer.
-
Analyte Ionization: Facilitates the ionization of the analyte, typically through protonation.
-
Minimal Matrix-Related Ions: Produces a clean spectrum with minimal interference from matrix-derived ions in the mass range of interest.
Chemical and Physical Properties: A Side-by-Side Look
A fundamental understanding of the chemical and physical properties of a potential matrix is the first step in evaluating its suitability for MALDI-MS. The following table summarizes the key characteristics of this compound and sinapinic acid.
| Property | This compound | Sinapinic Acid |
| Synonyms | 4-methoxy-2-pyridinecarboxylic acid | 3,5-Dimethoxy-4-hydroxycinnamic acid |
| CAS Number | 29082-91-5[1] | 530-59-6 |
| Molecular Formula | C₇H₇NO₃[1] | C₁₁H₁₂O₅[2] |
| Molecular Weight | 153.14 g/mol [1] | 224.21 g/mol [2] |
| Structure | Pyridine-based aromatic ring | Cinnamic acid derivative |
| Appearance | Solid | Light yellow powder |
| UV Absorption | Not specified in literature for MALDI | 337 nm, 353 nm[2] |
| Solubility | Not specified in literature for MALDI | Soluble in organic solvents like acetonitrile and methanol; poorly soluble in water[3] |
Performance in MALDI-MS: The Proven versus the Potential
Sinapinic Acid: The Gold Standard for Proteins
Sinapinic acid is a cornerstone matrix in the field of proteomics, particularly for the analysis of proteins and large peptides (typically >5 kDa).[4] Its widespread adoption is a testament to its reliable performance and "soft" ionization characteristics, which minimize analyte fragmentation.[3]
Key Performance Aspects of Sinapinic Acid:
-
Analyte Range: It is the preferred choice for the analysis of large proteins, generally in the range of 10-150 kDa.[5]
-
Ionization Characteristics: As a "softer" matrix compared to alternatives like α-cyano-4-hydroxycinnamic acid (CHCA), it imparts less internal energy to the analyte ions, reducing the likelihood of in-source decay and fragmentation.[3]
-
Crystal Morphology: Sinapinic acid can form small, homogenous crystals, which contributes to good resolution in the resulting mass spectra.[3]
-
Adduct Formation: A known characteristic of sinapinic acid is its tendency to form adducts with analyte ions, which can be resolved in the mass spectrum for proteins up to approximately 40 kDa.[3]
-
Sample Purity: The purity of sinapinic acid can impact the sensitivity of the analysis, and for high-sensitivity applications, recrystallization may be beneficial.
This compound: A Picolinic Acid Derivative with Untapped Potential
Currently, there is a significant lack of published data on the application of this compound as a MALDI matrix. Its inclusion in this guide is based on its structural similarities to other known picolinic acid-based matrices, such as 3-hydroxypicolinic acid (3-HPA), which is commonly used for the analysis of oligonucleotides.
Hypothesized Performance Characteristics of this compound:
-
Aromatic System: The pyridine ring provides the necessary chromophore for UV laser energy absorption, a fundamental requirement for a MALDI matrix.
-
Carboxylic Acid Group: The presence of a carboxylic acid group suggests its potential to act as a proton donor, facilitating the ionization of analytes.
-
Lower Molecular Weight: With a molecular weight of 153.14 g/mol , it is less likely to produce interfering matrix clusters in the higher mass range typical for proteins. However, its own ion signals could potentially interfere with the analysis of small molecules.
-
Potential for "Soft" Ionization: Picolinic acid derivatives are often considered "soft" matrices, which could be advantageous for the analysis of fragile molecules.
Further experimental validation is required to determine the optimal analyte class, solvent systems, and sample preparation protocols for this compound and to compare its performance directly with established matrices like sinapinic acid.
Experimental Protocols
A well-defined experimental protocol is crucial for reproducible and high-quality MALDI-MS data. The following section provides a detailed, step-by-step methodology for the use of sinapinic acid. A similar systematic approach would be necessary to evaluate the efficacy of this compound.
Protocol: Protein Analysis using Sinapinic Acid Matrix
This protocol outlines the "dried droplet" method, a common technique for sample preparation with sinapinic acid.
Materials:
-
Sinapinic Acid (SA), high purity
-
Acetonitrile (ACN), proteomics grade
-
Trifluoroacetic acid (TFA), proteomics grade
-
Ultrapure water
-
Protein sample of interest
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
Matrix Solution Preparation:
-
Prepare a saturated solution of sinapinic acid in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in water.[2] A common starting point is 10 mg/mL.
-
Vortex the solution vigorously to ensure complete dissolution. It is recommended to prepare this solution fresh daily.
-
-
Sample-Matrix Co-crystallization (Dried Droplet Method):
-
Mix the protein sample with the matrix solution. The optimal ratio can vary, but a 1:1 (v/v) ratio is a good starting point.
-
Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. This will result in the formation of a solid, crystalline spot containing the co-crystallized matrix and analyte.
-
-
Data Acquisition:
-
Load the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra by irradiating the sample spot with the laser. It is often necessary to search for "sweet spots" within the crystalline matrix to obtain the best signal intensity and resolution.
-
Visualizing the Workflow and Chemical Structures
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the MALDI-MS experimental workflow and the chemical structures of the two matrices.
Caption: A simplified workflow of a typical MALDI-MS experiment.
Caption: Chemical structures of this compound and Sinapinic acid.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of sinapinic acid, a well-established MALDI matrix for protein analysis, and this compound, a compound with theoretical potential but a current lack of empirical data in this application. Sinapinic acid remains the matrix of choice for a wide range of protein and large peptide analyses due to its proven performance, "soft" ionization properties, and extensive body of supporting literature.
The exploration of novel matrices is a continuous endeavor in the field of mass spectrometry, aimed at improving sensitivity, extending the range of analyzable compounds, and overcoming the limitations of existing matrices. While this compound's utility as a MALDI matrix is presently unproven, its chemical structure suggests that it warrants investigation. Future studies should focus on systematically evaluating its performance with various analyte classes, optimizing sample preparation protocols, and comparing its efficacy against established matrices like sinapinic acid. Such research is essential for expanding the toolbox of matrices available to scientists and pushing the boundaries of what can be achieved with MALDI-MS.
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A Guide to Validating the Specificity of Novel Amine-Reactive Cross-Linkers: A Case Study with 4-Methoxypicolinic Acid
For researchers, scientists, and drug development professionals, chemical cross-linking mass spectrometry (XL-MS) is an indispensable technique for elucidating protein-protein interactions (PPIs) and mapping three-dimensional protein structures.[1][2] The power of this technique hinges on the predictable and specific action of the cross-linking reagent. The introduction of a non-specific agent can lead to a cascade of misleading data, generating false-positive interactions and complicating analysis.[3]
This guide provides a comprehensive framework for validating the specificity of new or uncharacterized cross-linking agents. We will use 4-Methoxypicolinic acid (4-MeO-PA) as a working example of a novel reagent. While not a conventional cross-linker itself, its carboxylic acid moiety presents a reactive handle that can be activated to target specific amino acid residues, making it an excellent candidate for illustrating a rigorous validation workflow. We will proceed under the hypothesis that 4-MeO-PA can be activated to function as an amine-reactive cross-linker, targeting lysine residues, and outline the necessary experiments to confirm or refute this specificity.
Section 1: Understanding the Cross-Linker: The Case of this compound
Before any experimental validation, a thorough understanding of the candidate cross-linker's chemical properties is essential. This compound is a pyridinecarboxylic acid derivative with the molecular formula C7H7NO3.[4][5] Its key feature is a carboxylic acid group, which is not reactive toward amino acid residues under physiological conditions but can be chemically activated.
Proposed Mechanism of Action: Activation and Amine Reaction
The most common and well-characterized method for making a carboxylic acid reactive toward primary amines (the ε-amine of lysine and the N-terminus of a protein) is through carbodiimide chemistry.[6] This process typically involves a "zero-length" cross-linker like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[7][8]
The proposed two-step mechanism is as follows:
-
Activation: EDC reacts with the carboxyl group of 4-MeO-PA to form a highly reactive but unstable O-acylisourea intermediate.[6] The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.
-
Cross-Linking: The newly formed NHS ester of 4-MeO-PA readily reacts with primary amines on a protein, forming a stable covalent amide bond and releasing NHS as a byproduct.[8]
This reaction is highly pH-dependent, favoring slightly alkaline conditions (pH 7.2-8.5) to ensure the target amine is deprotonated and nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[8]
Section 2: The Competitive Landscape: A Comparison of Cross-Linking Chemistries
To validate 4-MeO-PA's specificity, its performance must be contextualized against established cross-linking chemistries. Each class of reagent has distinct advantages and limitations related to its target specificity, reactivity, and potential for in-vivo application.[9][10][11]
| Cross-Linker Class | Example Reagent | Target Residue(s) | Specificity | Key Advantages | Key Limitations |
| Carboxylic Acid Activators | 4-MeO-PA + EDC/NHS | Primary Amines (Lys, N-Terminus) | High (Theoretically) | Utilizes a common functional group; can form "zero-length" cross-links.[12] | Requires activation step; intermediate stability can be an issue.[6] |
| Homobifunctional NHS Esters | DSS, BS³ | Primary Amines (Lys, N-Terminus) | High | Well-characterized; defined spacer arms; commercially available.[13][14] | Can cause protein polymerization; reactivity with Ser, Thr, Tyr reported.[15] |
| Photo-activatable | Diazirine-based (e.g., SDASO) | Any proximal X-H bond (C-H, N-H, etc.) | Low (Broad) | Captures transient interactions; temporal control via UV light.[16][17] | Indiscriminate nature complicates MS analysis; can generate artifacts.[16] |
| Natural Cross-linkers | Genipin | Primary Amines | High | Excellent biocompatibility; low cytotoxicity.[9][18] | Slower reaction kinetics; may introduce pigments.[18] |
| Acidic Residue Targeting | Dihydrazides + DMTMM | Carboxyl Groups (Asp, Glu) | High | Orthogonal to amine-reactive chemistry, expanding coverage.[12] | Requires specific coupling reagents and pH conditions.[12] |
Section 3: A Self-Validating Experimental Design
The cornerstone of a trustworthy validation strategy is a self-validating experimental design. This means incorporating controls that will unambiguously reveal whether the cross-linker is behaving as expected. The following workflow combines in vitro and in-cellulo experiments to provide a multi-layered assessment of specificity.
Experiment 1: In Vitro Cross-Linking of a Model Protein
Causality: Using a single, well-characterized protein like Bovine Serum Albumin (BSA) in a controlled environment is the first logical step. It removes the complexity of a cellular proteome and allows for a clear assessment of the reagent's fundamental reactivity. If the cross-linker fails to perform predictably here, it will certainly fail in a more complex system.
Protocol:
-
Reagent Preparation: Prepare a 100 mM stock of 4-MeO-PA in DMSO. Prepare fresh 100 mM stocks of EDC and NHS in reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Protein Solution: Prepare a 1 mg/mL solution of BSA in the reaction buffer.
-
Activation (Performed immediately before use): Mix 4-MeO-PA, EDC, and NHS at a 1:1:1 molar ratio in reaction buffer to a final concentration of 10 mM. Incubate for 15 minutes at room temperature to form the NHS ester.
-
Cross-Linking Reaction: Add the activated 4-MeO-PA solution to the BSA solution to achieve a final cross-linker concentration of 1 mM. Prepare a negative control with no cross-linker.
-
Incubation: Incubate the reaction for 30 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 15 minutes.
-
Analysis: Analyze the samples immediately by SDS-PAGE or store them at -80°C for future mass spectrometry analysis.
Experiment 2: Competitive Inhibition Assay
Causality: This is the critical self-validating control. If 4-MeO-PA is truly specific to primary amines, chemically blocking those sites before adding the cross-linker should prevent the reaction. This directly tests the hypothesis of amine reactivity.
Protocol:
-
Prepare two identical BSA samples as described in Experiment 1.
-
Blocking Step (Sample 1): To the first sample, add a 100-fold molar excess of a non-cross-linking, amine-reactive blocking agent (e.g., Sulfo-NHS-acetate). Incubate for 1 hour at room temperature to cap all accessible primary amines.
-
Control (Sample 2): Add an equivalent volume of buffer to the second sample.
-
Cross-Linking: Proceed with the addition of activated 4-MeO-PA to both samples as described in Experiment 1.
-
Quench and Analyze: Quench both reactions and analyze the results side-by-side using SDS-PAGE and Western Blotting. A specific cross-linker will show high-molecular-weight bands only in the control sample (Sample 2).
Section 4: Analytical Methodologies for Definitive Validation
Visual confirmation of cross-linking is only the first step. To validate specificity at the residue level, high-resolution analytical techniques are required.
Method 1: SDS-PAGE and Western Blotting
Causality: This technique provides a rapid, visual assessment of cross-linking efficiency. The formation of covalent bonds between proteins (intermolecular cross-links) results in complexes with higher molecular weights, which migrate more slowly on an SDS-PAGE gel.[19]
Protocol:
-
Sample Preparation: Mix 20 µg of your quenched protein sample with SDS-PAGE loading buffer. Include a non-cross-linked control.
-
SDS-PAGE: Separate the proteins on a 4-15% polyacrylamide gel. The gel percentage may need optimization to resolve high-molecular-weight species.
-
Visualization: Stain the gel with Coomassie Blue or proceed to Western Blotting.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific to your protein of interest (e.g., anti-BSA). Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.[19]
Interpretation:
-
Successful Cross-Linking: Appearance of new bands at higher molecular weights and a corresponding decrease in the monomer band.[19]
-
Specificity (from Competitive Inhibition): The high-molecular-weight bands should be absent or significantly reduced in the amine-blocked sample.
-
Over-cross-linking: Smearing at the top of the gel may indicate excessive, non-specific reactions, often due to too high a cross-linker concentration.[19]
Method 2: Mass Spectrometry (The Gold Standard)
Causality: Mass spectrometry is the only technique that can definitively identify the two specific amino acid residues connected by the cross-linker.[2][13] By analyzing a large number of cross-linked peptides, we can build a statistical profile of the reagent's reactivity. For 4-MeO-PA to be considered specific, the overwhelming majority of identified links must originate from lysine residues.
Protocol Outline:
-
In-Solution Digestion: The cross-linked protein sample is denatured, reduced, and alkylated. It is then digested into smaller peptides using a sequence-specific protease, typically trypsin.
-
Enrichment (Optional but Recommended): Cross-linked peptides are often low in abundance.[20] Enrichment using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) can improve identification rates.[21]
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. High-resolution mass analyzers are crucial for identifying cross-linked peptides.[22]
-
Database Searching: The resulting spectra are searched against a protein database using specialized software (e.g., XlinkX, pLink, xiSEARCH) designed to identify spectra originating from two covalently linked peptides.[23][24]
Data Interpretation for Specificity: The software output will be a list of identified cross-linked residue pairs. To validate specificity:
-
Calculate the distribution of linked residues. For a highly specific amine-reactive cross-linker, >95% of identified cross-links should be between two lysines (K-K), a lysine and the protein N-terminus (K-N-term), or two N-termini.
-
Look for off-target reactivity. A significant number of cross-links involving serine (S), threonine (T), tyrosine (Y), aspartic acid (D), or glutamic acid (E) would be strong evidence of non-specific behavior.[15]
Section 5: Synthesizing the Data: A Logic Tree for Validation
Conclusion
The validation of a chemical cross-linker's specificity is a non-negotiable prerequisite for its use in mapping protein-protein interactions. A multi-faceted approach, grounded in fundamental chemical principles and progressing through increasingly complex biological systems, is essential. By combining simple visual assays like SDS-PAGE with the definitive residue-level data from mass spectrometry, and incorporating self-validating controls like competitive inhibition, researchers can build a robust and trustworthy case for a reagent's mechanism.
While this compound serves here as a hypothetical candidate, the principles and protocols outlined provide a universal template for any researcher seeking to characterize a novel cross-linking agent. Only through such rigorous validation can we ensure the integrity of the data generated and continue to confidently unravel the intricate networks of protein interactions that govern cellular life.
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- Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? (n.d.). PubMed Central.
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- Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. (2014). Proceedings of the National Academy of Sciences.
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 4-Methoxypicolinic Acid
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of 4-Methoxypicolinic acid, a key reagent in various chemical syntheses and applications, with a focus on ensuring the reproducibility of your experimental outcomes. We will delve into the critical parameters influencing its performance, compare it with a common alternative, 4-Hydroxypicolinic acid, and provide detailed, validated protocols to serve as a reliable foundation for your work.
Understanding this compound: A Molecular Profile
This compound, with the chemical formula C₇H₇NO₃, is a derivative of picolinic acid, a bidentate chelating agent. Its structure, featuring a methoxy group at the 4-position of the pyridine ring, significantly influences its electronic properties and, consequently, its reactivity and coordination behavior in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 29082-91-5 | [1][2][3] |
| Molecular Weight | 153.14 g/mol | [1][2][3] |
| Purity (Typical) | 95-98% | [1][4] |
| Physical Form | Solid | [1][4] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [1][2] |
The purity of commercially available this compound typically ranges from 95% to 98%[1][4]. It is crucial for researchers to be aware of the purity of their starting material, as impurities can significantly impact reaction outcomes and reproducibility. Always refer to the Certificate of Analysis (CoA) for lot-specific data.
The Critical Role of Substituent Effects: this compound vs. 4-Hydroxypicolinic Acid
The choice of ligand is paramount in many chemical reactions, particularly in the synthesis of metal complexes and in catalysis. The electronic nature of substituents on the picolinic acid scaffold can dramatically alter the stability and reactivity of the resulting complexes. A pertinent comparison can be made between this compound and its close analog, 4-Hydroxypicolinic acid.
The methoxy group (-OCH₃) in this compound is an electron-donating group through resonance, which increases the electron density on the pyridine nitrogen. This enhanced electron-donating capacity can lead to the formation of more stable metal complexes compared to unsubstituted picolinic acid. In contrast, the hydroxyl group (-OH) in 4-Hydroxypicolinic acid can act as both a weak electron-donating group (by resonance) and an electron-withdrawing group (by induction). Furthermore, the hydroxyl group can be deprotonated, leading to different coordination modes and reactivity.
A theoretical study using density functional theory (DFT) on hydroxypicolinic acids has shown that the position of the hydroxyl group significantly affects the stability of the molecule and its complexes[5]. While this study did not directly include this compound, the principles of substituent effects are transferable. The electron-donating nature of the methoxy group is expected to enhance the stability of metal complexes, a critical factor for reproducible synthesis[5].
Core Experimental Protocol: Synthesis of a Metal Complex with this compound
To ensure reproducibility, a well-defined and validated experimental protocol is essential. Below is a detailed, step-by-step methodology for the synthesis of a generic divalent metal complex of this compound, based on established procedures for picolinic acid derivatives.
Objective: To synthesize a [M(4-MeO-pic)₂] complex and validate its formation.
Materials:
-
This compound (purity ≥ 98%)
-
Metal(II) chloride salt (e.g., CuCl₂, ZnCl₂, NiCl₂)
-
Methanol (anhydrous)
-
Diethyl ether
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
FT-IR Spectrometer
-
UV-Vis Spectrophotometer
Procedure:
-
Ligand Dissolution: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 20 mL of methanol with gentle stirring.
-
Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of the metal(II) chloride salt in 10 mL of deionized water.
-
Reaction Mixture: Slowly add the aqueous metal salt solution to the methanolic solution of this compound while stirring.
-
pH Adjustment (Optional but Recommended for Reproducibility): Adjust the pH of the reaction mixture to ~5-6 with a dilute solution of sodium hydroxide. This ensures the deprotonation of the carboxylic acid for coordination.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction for the formation of a precipitate.
-
Isolation of the Complex: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water, followed by diethyl ether, to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting solid in a vacuum oven at 60-80°C to a constant weight.
-
Characterization:
-
FT-IR Spectroscopy: Compare the spectrum of the product with that of the starting this compound. Look for a shift in the C=O stretching frequency, indicating coordination to the metal center.
-
UV-Vis Spectroscopy: Analyze the electronic spectra of the complex to confirm the coordination environment of the metal ion.
-
Elemental Analysis: Determine the elemental composition (C, H, N) of the complex to confirm the stoichiometry.
-
Visualizing the Workflow: From Reagents to Characterization
To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the synthesis and validation of the metal complex.
Caption: Experimental workflow for the synthesis and characterization of a metal complex with this compound.
Troubleshooting and Ensuring Reproducibility: A Practical Guide
Even with a robust protocol, variations in experimental outcomes can occur. The following table outlines potential issues, their causes, and solutions to enhance the reproducibility of your experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Incorrect pH. - Starting material impurity. | - Increase reflux time. - Ensure pH is optimal for complexation (~5-6). - Verify the purity of this compound via analytical techniques (e.g., HPLC, NMR). |
| Inconsistent Product Color/Morphology | - Presence of impurities. - Polymorphism. - Variation in reaction conditions (e.g., cooling rate). | - Recrystallize the product. - Control the cooling rate of the reaction mixture. - Ensure consistent stirring speed and heating. |
| Broad or Shifted Peaks in Characterization | - Presence of solvent in the final product. - Incomplete coordination. - Mixture of products. | - Ensure the product is thoroughly dried. - Optimize reaction time and temperature. - Purify the product using column chromatography if necessary. |
A critical aspect of reproducibility lies in the meticulous documentation of all experimental parameters. This includes not only the quantities of reagents and reaction times but also the source and lot number of chemicals, the specific equipment used, and any observations made during the experiment.
The Importance of a Self-Validating System
The protocol described above is designed to be a self-validating system. Each step has a clear purpose, and the characterization methods provide the necessary feedback to confirm the success of the synthesis.
Caption: The self-validating loop of the experimental protocol.
By following this loop, researchers can systematically identify and address any deviations from the expected outcome, leading to a more robust and reproducible experimental process. The validation of analytical methods, such as HPLC for purity assessment, should adhere to established guidelines to ensure accuracy and reliability[6][7].
Conclusion: A Commitment to Scientific Integrity
The reproducibility of experiments using this compound, as with any chemical reagent, is not a matter of chance but a result of a systematic and informed approach. By understanding the inherent properties of the molecule, considering the impact of substituent effects in comparison to alternatives like 4-Hydroxypicolinic acid, adhering to detailed and validated protocols, and diligently troubleshooting any deviations, researchers can ensure the integrity and reliability of their findings. This commitment to rigorous experimental practice is fundamental to the advancement of science and the development of new technologies.
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A Senior Application Scientist's Guide to MALDI-MS Matrices: Assessing 4-Methoxypicolinic Acid Against Industry Standards
In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry (MS), the selection of a matrix is a pivotal decision that dictates the success of an analysis. The matrix is not merely a reagent but the very engine of the ionization process, responsible for absorbing laser energy and facilitating the gentle transfer of analytes into the gas phase. This guide provides an in-depth assessment of 4-Methoxypicolinic acid (4-MeO-PA), a lesser-known picolinic acid derivative, by comparing its theoretical advantages and potential performance against the established "workhorse" matrices: α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB).
While direct, peer-reviewed experimental data on 4-MeO-PA as a MALDI matrix is limited, its structural similarity to the well-regarded 3-hydroxypicolinic acid (3-HPA) allows for an informed evaluation of its potential, particularly in the specialized and often challenging analysis of nucleic acids.[1][2]
The Central Role of the MALDI Matrix
The success of a MALDI-MS experiment hinges on the matrix's ability to perform several key functions. It must co-crystallize with the analyte, possess strong absorbance at the laser's wavelength (typically 337 nm for nitrogen lasers), and promote efficient, "soft" ionization that minimizes analyte fragmentation.[3][4] The mechanism involves the laser irradiating the sample spot, causing the matrix to rapidly heat and ablate from the surface, carrying the embedded analyte molecules into the gas phase.[5][6] In this plume, proton transfer from the acidic matrix to the analyte molecules occurs, generating the ions that are then analyzed by the mass spectrometer.[7][8]
The choice of matrix directly influences sensitivity, resolution, and analyte compatibility. An improper choice can lead to poor signal, extensive fragmentation, or complete signal suppression. Therefore, understanding the strengths and weaknesses of different matrices is crucial for robust method development.
Comparative Analysis: 4-MeO-PA vs. Standard Matrices
The performance of any matrix is best understood in the context of its alternatives. Here, we compare the anticipated properties of 4-MeO-PA with the proven capabilities of CHCA, SA, and DHB.
| Feature | This compound (4-MeO-PA) (Projected) | α-Cyano-4-hydroxycinnamic Acid (CHCA) | Sinapinic Acid (SA) | 2,5-Dihydroxybenzoic Acid (DHB) |
| Primary Analyte Class | Nucleic Acids (Oligonucleotides) | Peptides & Small Molecules (<10 kDa)[9] | Large Proteins (>10 kDa)[10] | Peptides, Proteins, Glycoproteins, Carbohydrates[11][12] |
| Ionization Character | Soft (inferred from 3-HPA)[13] | Hard[14] | Soft[14] | Intermediate/Soft |
| Pros | Expected low fragmentation for labile molecules like oligonucleotides. Minimal matrix-related peaks in higher mass ranges. | High ionization efficiency for peptides.[11] Forms small, homogenous crystals leading to good resolution.[14] | Excellent for high molecular weight proteins, minimizing fragmentation.[10] | Highly versatile "workhorse" matrix. Tolerant to contaminants and salts.[14] Good for glycoproteins and carbohydrates.[11] |
| Cons | Limited documented use and experimental data. Performance with peptides and proteins is largely uncharacterized. | Can induce fragmentation (post-source decay), especially with larger or more labile molecules.[14] Matrix clusters can interfere with low-mass analysis. | Can form adducts with analyte ions.[14] Less effective for smaller peptides compared to CHCA. | Forms large, needle-like crystals, leading to "sweet spot" dependency and potentially lower resolution.[14] |
| Crystal Morphology | Unknown, but picolinic acids can form effective co-crystals. | Small, homogenous crystals.[14] | Can form small crystals.[14] | Large, needle-like, often forming a crystalline ring.[14] |
The Case for this compound in Nucleic Acid Analysis
The primary rationale for considering 4-MeO-PA stems from the proven success of its isomer, 3-hydroxypicolinic acid (3-HPA), as the gold-standard matrix for oligonucleotide analysis.[1][13][15] Nucleic acids are notoriously challenging analytes in MALDI-MS due to their fragile phosphodiester backbone, which is prone to fragmentation.[16]
Matrices like 3-HPA are favored because they provide the requisite "soft" ionization, transferring enough energy to desorb and ionize the oligonucleotides without causing significant backbone cleavage.[13] This results in clean spectra dominated by the intact molecular ion, which is critical for applications like quality control of synthetic oligonucleotides, SNP genotyping, and sequencing.[17] It is reasonable to hypothesize that 4-MeO-PA, sharing the same picolinic acid core, would exhibit similar soft ionization properties, making it a potentially valuable tool for researchers in genomics and therapeutic oligonucleotide development.
The Workhorses: CHCA, SA, and DHB
-
α-Cyano-4-hydroxycinnamic Acid (CHCA): For proteomics researchers focused on peptide mass fingerprinting or the analysis of small proteins, CHCA is often the first choice.[18][19] Its "harder" ionization character, while a drawback for labile molecules, is advantageous for inducing fragmentation for tandem mass spectrometry (MS/MS) experiments, such as post-source decay (PSD).[14] Its ability to form a bed of small, uniform crystals provides excellent shot-to-shot reproducibility.[20][21]
-
Sinapinic Acid (SA): When the focus shifts to large, intact proteins (>30 kDa), SA is the preferred matrix.[10][19] Its "softer" ionization preserves the integrity of these massive molecules, providing accurate molecular weight determination with minimal fragmentation.[14]
-
2,5-Dihydroxybenzoic Acid (DHB): DHB is arguably the most versatile of the common matrices.[11] It demonstrates robust performance for a wide array of analytes, including peptides, proteins, and notably, carbohydrates and glycoproteins.[12] A key advantage of DHB is its higher tolerance for salts and other common contaminants found in biological samples, which can suppress ionization with other matrices.[14] However, its tendency to form large, heterogeneous crystals can make finding an optimal spot for analysis challenging.[22]
Experimental Design and Workflows
To properly assess a new matrix or optimize an existing one, a structured experimental approach is essential. The following diagrams and protocols outline the core workflows in a comparative MALDI-MS study.
Diagrams of Key Workflows
Caption: General MALDI-MS Experimental Workflow.
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A Senior Application Scientist's Guide to Picolinic Acid Matrices: A Comparative Analysis of Fragmentation Patterns in MALDI-TOF MS
For researchers, scientists, and drug development professionals engaged in mass spectrometry, the choice of a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) analysis is a critical determinant of experimental success. This is particularly true when analyzing fragile biomolecules like oligonucleotides and proteins, where minimizing analyte fragmentation is paramount. Picolinic acid and its derivatives have emerged as a cornerstone class of matrices for these applications. This guide provides an in-depth comparative analysis of the fragmentation patterns of three key picolinic acid-based matrices: Picolinic Acid (PA), 3-Hydroxypicolinic Acid (3-HPA), and 3-Aminopicolinic Acid (3-APA). By understanding the inherent fragmentation behavior of the matrix itself, researchers can make more informed decisions to optimize their analytical workflows and ensure data integrity.
The Critical Role of the Matrix in "Soft" Ionization
MALDI-TOF MS is celebrated for its ability to ionize large, non-volatile biomolecules with minimal fragmentation, a process often referred to as "soft" ionization.[1][2] The matrix is the cornerstone of this process. It co-crystallizes with the analyte and, upon irradiation by a pulsed laser, absorbs the vast majority of the energy.[1] This energetic absorption facilitates the desorption and ionization of the analyte molecules into the gas phase, while imparting minimal internal energy that could lead to fragmentation.[3] However, no ionization process is perfectly "soft," and the choice of matrix significantly influences the degree of unintended analyte fragmentation.[4] Picolinic acid-based matrices are generally considered "cool" matrices, meaning they are particularly effective at minimizing this unwanted fragmentation.[3]
Comparative Analysis of Picolinic Acid Matrix Fragmentation
The ideal MALDI matrix should generate a minimal background signal in the mass regions of interest and should not produce fragment ions that could interfere with the interpretation of the analyte's mass spectrum. This section delves into the comparative fragmentation patterns of PA, 3-HPA, and 3-APA, providing insights into their suitability for different applications.
3-Hydroxypicolinic Acid (3-HPA): The "Cool" Standard
3-Hydroxypicolinic acid has earned a reputation as a "cool" matrix, widely recognized for its ability to minimize the fragmentation of delicate analytes, especially oligonucleotides.[3][5] This characteristic is attributed to its ability to facilitate a gentler ionization process, transferring less internal energy to the analyte. Consequently, 3-HPA is often the matrix of choice for applications demanding the highest level of structural integrity of the analyte.[6]
While 3-HPA itself can produce some background ions, they are generally well-characterized and can be accounted for during data analysis. Common matrix-related peaks for 3-HPA include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. Decarboxylation (loss of CO₂) is a common fragmentation pathway for carboxylic acids in mass spectrometry, and while not extensively reported as a major interference for 3-HPA in typical MALDI experiments, it is a potential fragmentation route to be aware of, especially at higher laser fluences. The key advantage of 3-HPA lies in its propensity to produce a cleaner background in the higher mass range where large biomolecules are detected.
Picolinic Acid (PA): A Potent Alternative for Oligonucleotides
While 3-HPA is a stalwart matrix, research has shown that unsubstituted picolinic acid can be a superior choice for the analysis of oligonucleotides and proteins.[7][8] Studies have reported that PA can yield better signal-to-noise ratios and is effective for a wide range of nucleic acid sizes.[7]
The fragmentation pattern of picolinic acid is also characterized by the protonated molecule and common salt adducts. Similar to 3-HPA, decarboxylation is a potential fragmentation pathway. The key difference in performance between PA and 3-HPA likely lies in the subtle energetics of the desorption/ionization process influenced by the presence and position of the hydroxyl group. The absence of the hydroxyl group in PA may alter the energy transfer dynamics within the matrix-analyte crystal, in some cases leading to more efficient ionization of the analyte with less metastable decay.[9]
3-Aminopicolinic Acid (3-APA): A Versatile Matrix for DNA and Proteins
3-Aminopicolinic acid has also been demonstrated as a useful matrix for the MALDI-MS analysis of DNA and proteins.[10][11] Comparative studies have shown its effectiveness, often placing its performance in between or comparable to that of PA and 3-HPA, depending on the specific analyte and experimental conditions.[10]
The fragmentation of 3-APA is expected to be influenced by the presence of the amino group. In addition to the typical protonated molecule and salt adducts, the amino group can be a site of protonation. The fragmentation pathways may also involve the loss of small neutral molecules related to the amino and carboxylic acid functionalities. While detailed public data on the specific fragmentation patterns of 3-APA is less abundant compared to 3-HPA, its utility in producing high-quality spectra for large biomolecules suggests a similarly "soft" ionization character.[10]
Quantitative Performance: A Comparative Overview
| Feature | Picolinic Acid (PA) | 3-Hydroxypicolinic Acid (3-HPA) | 3-Aminopicolinic Acid (3-APA) |
| Primary Analytes | Oligonucleotides, Proteins[7][8] | Oligonucleotides, Glycoproteins[4][5] | DNA, Proteins[10] |
| "Coolness" (Analyte Fragmentation) | Generally low, reported to be superior to 3-HPA for some oligonucleotides.[7] | Considered a very "cool" matrix, minimal analyte fragmentation.[3][5] | Effective at minimizing fragmentation.[10] |
| Matrix Background | Dominated by [M+H]⁺ and salt adducts. Potential for decarboxylation. | Dominated by [M+H]⁺ and salt adducts. Generally clean background at higher m/z. | Dominated by [M+H]⁺ and salt adducts. |
| Reported Advantages | Superior efficiency for oligonucleotides compared to 3-HPA in some studies.[7] | Well-established for minimizing fragmentation of fragile analytes.[3][4] | A versatile alternative for both DNA and proteins.[10] |
Experimental Protocols
The following protocols provide a standardized framework for the preparation and use of picolinic acid-based matrices. Optimization may be required based on the specific analyte, instrument, and experimental goals.
Protocol 1: 3-Hydroxypicolinic Acid (3-HPA) Matrix Preparation for Oligonucleotide Analysis
This protocol is a standard method for preparing a 3-HPA matrix, often with the addition of an ammonium salt to suppress sodium and potassium adducts, which can complicate spectral interpretation.[12][13][14]
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
Procedure:
-
Prepare 3-HPA Stock Solution: Prepare a saturated solution of 3-HPA in a 1:1 (v/v) mixture of ACN and ultrapure water. A typical concentration is around 50 g/L.[17] Vortex vigorously to ensure maximum dissolution.
-
Prepare Diammonium Citrate Stock Solution: Prepare a 50 g/L stock solution of diammonium citrate in ultrapure water.[17]
-
Prepare Working Matrix Solution: Immediately before use, mix the 3-HPA stock solution and the diammonium citrate stock solution in a 10:1 (v/v) ratio.[17] For example, combine 100 µL of 3-HPA solution with 10 µL of diammonium citrate solution.
-
Analyte Preparation: Dissolve the oligonucleotide sample in ultrapure water to a final concentration of 1-10 pmol/µL.
-
Sample-Matrix Co-crystallization (Dried-Droplet Method):
-
Mix the analyte solution and the working matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube.
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, forming a fine crystalline lattice.
-
Protocol 2: Picolinic Acid (PA) Matrix Preparation for Protein and Oligonucleotide Analysis
This protocol is adapted from established methods for using picolinic acid as a MALDI matrix.[7]
Materials:
-
Picolinic acid (PA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA) (optional, for proteins)
Procedure:
-
Prepare Matrix Solution: Prepare a saturated solution of picolinic acid in a 50:50 (v/v) mixture of ACN and ultrapure water. For protein analysis, a final concentration of 0.1% TFA in the solvent mixture can improve spectral quality.
-
Analyte Preparation:
-
Oligonucleotides: Dissolve in ultrapure water to a concentration of 1-10 pmol/µL.
-
Proteins: Dissolve in 0.1% TFA in water to a concentration of 1-10 pmol/µL.
-
-
Sample-Matrix Co-crystallization (Dried-Droplet Method):
-
Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature.
-
Protocol 3: 3-Aminopicolinic Acid (3-APA) Matrix Preparation
This protocol provides a general framework for the use of 3-APA as a MALDI matrix.[10]
Materials:
-
3-Aminopicolinic acid (3-APA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
Procedure:
-
Prepare Matrix Solution: Prepare a saturated solution of 3-APA in a 50:50 (v/v) mixture of ACN and ultrapure water.
-
Analyte Preparation: Dissolve the DNA or protein analyte in ultrapure water or a suitable buffer (e.g., 0.1% TFA for proteins) to a concentration of 1-10 pmol/µL.
-
Sample-Matrix Co-crystallization (Dried-Droplet Method):
-
Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the general experimental workflow for MALDI-MS using picolinic acid matrices and the conceptual basis for selecting a "cooler" matrix to minimize analyte fragmentation.
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Evaluating the Cost-Effectiveness of 4-Methoxypicolinic Acid in Research: A Comparative Guide for Scientists
For researchers in drug discovery and chemical biology, the selection of appropriate small molecules is a critical decision, balancing potential efficacy with budgetary constraints. This guide provides an in-depth evaluation of 4-Methoxypicolinic acid as a research tool, particularly within the context of enzyme inhibition studies. While direct inhibitory data for this compound is not extensively published, its structural characteristics as a picolinic acid derivative suggest its potential as a cost-effective starting point for investigations, particularly for metalloenzymes. This guide will objectively compare its profile with well-established alternatives and provide the experimental frameworks necessary for its evaluation.
Introduction to Picolinic Acid Derivatives as Enzyme Inhibitors
Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their ability to act as scaffolds for the development of enzyme inhibitors.[1][2] Their chelating properties often play a crucial role in their mechanism of action, particularly for metalloenzymes.[3] The pyridine nitrogen and the carboxylic acid moiety can coordinate with metal ions in the active site of enzymes, leading to inhibition.[3] Structure-activity relationship (SAR) studies on various picolinic acid derivatives have revealed that modifications to the pyridine ring can significantly influence their potency and selectivity for different enzyme targets.[3][4][5]
The Hypothesized Target: HIF Prolyl-Hydroxylase
Based on its structure, this compound is a plausible candidate for the inhibition of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases (PHDs). PHDs are Fe(II)-dependent dioxygenases that play a crucial role in cellular oxygen sensing.[6] By hydroxylating specific proline residues on the alpha subunit of HIF, they mark it for degradation under normoxic conditions.[6] Inhibition of PHDs stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.[7][8] This has made PHD inhibitors a major focus for the development of therapeutics for anemia associated with chronic kidney disease.[7]
Comparative Analysis: this compound vs. Established HIF Prolyl-Hydroxylase Inhibitors
While the inhibitory activity of this compound against PHDs has not been explicitly reported in the literature, we can evaluate its potential by comparing its profile to that of well-characterized and clinically relevant PHD inhibitors: Roxadustat, Daprodustat, and Vadadustat.
Performance Metrics: A Quantitative Comparison
The efficacy of an enzyme inhibitor is primarily defined by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the reported IC50 values for the established PHD inhibitors against the key PHD isoforms.
| Inhibitor | Target Enzyme | IC50 (nM) | Reference(s) |
| Roxadustat | PHD2 | ~591 | [9] |
| Daprodustat | PHD1 | 3.5 | |
| PHD2 | 22.2 | [10] | |
| PHD3 | 5.5 | [10] | |
| Vadadustat | PHD1 | 15.36 | |
| PHD2 | 11.83 | [9] | |
| PHD3 | 7.63 | [9] |
Note: IC50 values can vary depending on the specific assay conditions.
Cost-Effectiveness Analysis
A critical aspect of research is the cost of reagents. This compound presents a significantly more economical option for initial screening and methodology development compared to the highly specialized and more expensive established inhibitors.
| Compound | Supplier Example | Price (USD) per Gram |
| This compound | Fluorochem[11] | ~$2.59 (based on 100g price) |
| Roxadustat | MedChemExpress[9] | ~$3,575 (based on 100mg price) |
| Daprodustat | APExBIO[10] | ~$3,950 (based on 50mg price) |
| Vadadustat | Adooq Bioscience[12] | ~$7,500 (based on 100mg price) |
Note: Prices are for research-grade material and can vary between suppliers and over time. The provided prices are for illustrative purposes.
The substantial price difference highlights the primary advantage of this compound: its accessibility for broad-based screening and preliminary studies. While its potency is unknown, its low cost allows for its use in higher quantities and in a wider range of initial experiments without significant budgetary impact.
Experimental Protocols for Evaluation
To empower researchers to directly assess the potential of this compound and compare it against established inhibitors, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro HIF Prolyl-Hydroxylase (PHD2) Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for measuring enzyme activity and inhibition.[13][14]
Principle: This assay measures the hydroxylation of a HIF-1α peptide substrate by the PHD2 enzyme. A terbium-labeled antibody (donor) binds to the unmodified substrate, and a fluorescently labeled antibody (acceptor) binds to the hydroxylated product. When the substrate is hydroxylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of PHD2 will prevent this hydroxylation, leading to a decrease in the FRET signal.
Workflow Diagram:
Caption: Workflow for a TR-FRET-based PHD2 inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Prepare a stock solution of PHD2 enzyme in assay buffer.
-
Prepare a stock solution of biotinylated HIF-1α peptide substrate.
-
Prepare a stock solution of α-ketoglutarate, sodium ascorbate, and ferrous chloride (FeCl2) in assay buffer.
-
-
Compound Plating:
-
Perform a serial dilution of this compound and control inhibitors (e.g., Roxadustat) in DMSO.
-
Transfer a small volume (e.g., 50 nL) of the compound solutions to a 384-well assay plate.
-
-
Enzymatic Reaction:
-
Add PHD2 enzyme solution to each well and incubate for 15 minutes.
-
Initiate the reaction by adding the substrate mixture.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding a solution of EDTA.
-
-
Detection:
-
Add the TR-FRET detection reagents (e.g., Europium-labeled anti-hydroxylation antibody and a fluorescently-labeled streptavidin).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET compatible plate reader.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
-
Cellular HIF Stabilization Assay (HRE Reporter Assay)
This cell-based assay determines the ability of a compound to stabilize HIF-α and induce the transcription of HIF target genes.[16]
Principle: A reporter cell line is engineered to express a luciferase gene under the control of a promoter containing multiple copies of the Hypoxia-Response Element (HRE). When HIF-α is stabilized by an inhibitor, it binds to the HRE and drives the expression of luciferase, which can be quantified by measuring luminescence.
Workflow Diagram:
Caption: Workflow for a HRE-luciferase reporter assay.
Detailed Protocol:
-
Cell Culture:
-
Culture HRE-luciferase reporter cells (e.g., HEK293T-HRE-luc) in appropriate media.
-
Seed the cells into a white, clear-bottom 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control inhibitors.
-
Add the compound solutions to the cells and incubate for 16-24 hours.
-
-
Lysis and Luminescence Reading:
-
Remove the media and lyse the cells with a passive lysis buffer.
-
Add a luciferase assay reagent containing the substrate (luciferin) to each well.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a measure of cell viability if necessary.
-
Plot the luminescence signal against the inhibitor concentration and determine the EC50 value.
-
Conclusion and Future Directions
This compound presents a compelling case for its use as a cost-effective tool in the initial stages of research, particularly for laboratories exploring enzyme inhibition. Its significantly lower price point compared to established PHD inhibitors like Roxadustat, Daprodustat, and Vadadustat makes it an attractive option for high-throughput screening, methodology development, and proof-of-concept studies.
While the lack of published data on its specific inhibitory activity necessitates initial characterization by the end-user, the provided experimental protocols offer a clear roadmap for such an evaluation. By leveraging the established performance of the comparator compounds as benchmarks, researchers can efficiently determine the potency and cellular activity of this compound.
The true value of this compound may lie not in its direct application as a highly potent inhibitor, but as a versatile and affordable chemical scaffold. Its picolinic acid core, a known pharmacophore for metalloenzyme inhibition, provides a promising starting point for medicinal chemistry efforts aimed at developing novel and more potent inhibitors. Future research should focus on a thorough characterization of its inhibitory profile against a panel of metalloenzymes and leveraging its structure to design and synthesize more potent and selective derivatives.
References
- Vadadustat | HIF prolyl-hydroxylase inhibitor | Buy
- Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed. (URL: [Link])
- Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC - NIH. (URL: [Link])
- Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC - NIH. (URL: [Link])
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. (URL: [Link])
- Vadadustat for treating symptomatic anaemia in adults having dialysis for chronic kidney disease - NCBI. (URL: [Link])
- 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem - NIH. (URL: [Link])
- Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC - NIH. (URL: [Link])
- Daprodustat—2023 FDA Novel Drug for Anemia Caused by Chronic Kidney Disease | PPP Updates | McGraw Hill Medical. (URL: [Link])
- A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - NIH. (URL: [Link])
- [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical d
- Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - NIH. (URL: [Link])
- Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - NIH. (URL: [Link])
- Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PubMed Central. (URL: [Link])
- 3-Hydroxy-4-methoxypicolinic acid hydrochloride | C7H8ClNO4 | CID 69497602 - PubChem. (URL: [Link])
- The Comparison between Vadadustat and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases - NIH. (URL: [Link])
- The efficacy and economic evaluation of roxadustat treatment for anemia in patients with kidney disease not receiving dialysis - PubMed. (URL: [Link])
- The comparison of four hypoxia‑inducible factor prolyl hydroxylase inhibitors on drug potency and cost for treatment in p
- The Comparison between Vadadustat and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases - PubMed. (URL: [Link])
- Structure–activity relationships derived from the titration experiments. All compounds are commercially available from ChemDiv (Skolkovo, Russia).
- Full article: Development of a health economic model to evaluate the cost-effectiveness of roxadustat in treating anemia associated with non-dialysis-dependent chronic kidney disease - Taylor & Francis Online. (URL: [Link])
- Development of a health economic model to evaluate the cost-effectiveness of roxadustat in treating anemia associated with non-dialysis-dependent chronic kidney disease - PubMed. (URL: [Link])
- (PDF)
- GSK's daprodustat cleared as first FDA-approved oral HIF-PHI in CKD-rel
- Daprodust
- Randomized Study on the Efficacy of Standard Versus Low Roxadustat Dose for Anemia in Patients on Peritoneal Dialysis - NIH. (URL: [Link])
- HIF prolyl-hydroxylase inhibitor - Wikipedia. (URL: [Link])
- General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC - NIH. (URL: [Link])
- MO551A COST-OFFSET ANALYSIS OF THE ROXADUSTAT DIALYSIS-DEPENDENT GLOBAL PHASE 3 PROGRAM: A CANADIAN HEALTHCARE PERSPECTIVE | Request PDF - ResearchG
- TR-FRET-Based High-Throughput Screening Assay for Identific
- Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - MDPI. (URL: [Link])
- Hypoxia-inducible factor prolyl hydroxylase inhibitors for anemia in heart failure patients: A protocol for systematic review and meta-analysis | PLOS One - Research journals. (URL: [Link])
- A small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase improves obesity, nephropathy and cardiomyopathy in obese ZSF1 r
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Navigating the Matrix Maze: A Comparative Guide to Alternatives for 4-Methoxypicolinic Acid in MALDI-TOF Mass Spectrometry
For researchers in analytical chemistry and drug development, the selection of a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a pivotal decision that governs the quality and success of data acquisition. While 4-Methoxypicolinic acid, a derivative of the well-regarded oligonucleotide matrix 3-Hydroxypicolinic acid (3-HPA), has its place, a comprehensive understanding of the more established and versatile alternatives is essential for optimizing analyses across a broad spectrum of molecules. This guide provides a deep, comparative review of these alternatives, grounded in experimental rationale and practical workflows.
The Foundational Role of the MALDI Matrix
The matrix is far more than a passive substrate; it is an active participant in the ionization process. An ideal matrix must fulfill several criteria: it must co-crystallize with the analyte, possess strong absorbance at the laser's wavelength (typically 337 nm for nitrogen lasers), and efficiently transfer protons to the analyte to facilitate soft ionization.[1] The ultimate goal is to generate intact, singly-charged analyte ions with minimal fragmentation, ensuring a clean and interpretable mass spectrum.[1]
While picolinic acid derivatives are particularly effective for oligonucleotides due to their ability to impart less internal energy and thus reduce fragmentation, the vast majority of routine analyses, especially in proteomics and metabolomics, rely on a different set of "workhorse" matrices.
The Core Alternatives: A Performance-Based Comparison
The choice of matrix is fundamentally dictated by the analyte's molecular weight and chemical properties.[2] The three most ubiquitous matrices—α-Cyano-4-hydroxycinnamic acid (CHCA), Sinapinic acid (SA), and 2,5-Dihydroxybenzoic acid (DHB)—offer robust performance for distinct molecular classes.
α-Cyano-4-hydroxycinnamic acid (CHCA): The Peptide Specialist
Primary Application: Peptides and small proteins (<10 kDa).[3]
Expert Insight: CHCA is considered a "hard" or high-energy matrix.[4] Its high proton affinity and efficient energy absorption at 337 nm make it exceptionally effective at ionizing peptides, resulting in high signal intensity and excellent spectral resolution. This makes it the matrix of choice for peptide mass fingerprinting and proteomics studies.[4][5] However, this high internal energy transfer can lead to fragmentation in larger, more labile molecules.[4] The use of additives like ammonium salts can help suppress matrix cluster signals in the low mass range, further enhancing peptide detection.[5]
Experimental Workflow: Peptide Analysis using CHCA
Caption: Standard workflow for peptide analysis using the CHCA matrix.
Sinapinic Acid (SA): The Protein Workhorse
Primary Application: Proteins and large molecules (>10 kDa).[3][4]
Expert Insight: In contrast to CHCA, Sinapinic acid is a "softer" matrix, transferring less internal energy to the analyte.[4] This gentle ionization is crucial for preserving the integrity of large proteins, minimizing fragmentation and yielding clean spectra dominated by singly and multiply charged molecular ions.[4] Its chemical structure, a hydroxycinnamic acid derivative like CHCA, allows it to effectively absorb laser energy and protonate large biomolecules.[6]
2,5-Dihydroxybenzoic Acid (DHB): The Versatile Glyco-Analyzer
Primary Application: Glycoproteins, glycans, and peptides. It is also used as a general-purpose matrix.[4][7]
Expert Insight: DHB's key advantage is its high tolerance for salts and other common sample contaminants, which can suppress ionization with other matrices.[4] This makes it exceptionally useful for complex or minimally purified samples. It is the matrix of choice for analyzing glycoproteins and their released glycans.[4] While CHCA may offer higher sensitivity for pure peptides, DHB often provides more reliable results for post-translationally modified peptides and can reveal signals in the lower m/z range due to producing fewer background signals from matrix clusters.[5]
Quantitative Performance At-a-Glance
The selection of a matrix involves trade-offs in sensitivity, resolution, and analyte compatibility. The table below summarizes the typical performance characteristics of the discussed matrices.
| Matrix | Optimal Analyte Class | Molecular Weight Range | Ionization Type | Salt Tolerance | Key Advantages |
| This compound | Oligonucleotides | 500 - 20,000 Da | Soft | Moderate | Reduced fragmentation for nucleic acids. |
| CHCA | Peptides | 500 - 10,000 Da | Hard | Low | High sensitivity and resolution for peptides.[4][5] |
| Sinapinic Acid | Proteins | 10,000 - 150,000+ Da | Soft | Moderate | Ideal for high MW proteins, minimizes fragmentation.[4] |
| DHB | Glycoproteins, Peptides | 500 - 50,000 Da | Soft | High | Excellent for glycoproteins, robust against contaminants.[4] |
Validated Experimental Protocols
Reproducibility in MALDI-MS begins with consistent sample preparation. The "Dried Droplet" method, detailed below, is the most common and straightforward technique.[8]
Protocol 1: CHCA Matrix Preparation for Peptide Analysis
-
Matrix Solution Preparation: Prepare a saturated solution of α-Cyano-4-hydroxycinnamic acid in a solvent of 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[3] Vortex thoroughly.
-
Analyte-Matrix Mixture: In a microcentrifuge tube, mix the peptide sample (typically at a concentration of 1-10 pmol/µL) with the matrix solution in a 1:1 volume ratio.
-
Spotting: Pipette 0.5–1.0 µL of the final mixture onto a spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air dry completely at room temperature. A uniform ring or a field of fine, needle-like crystals should form.
-
Analysis: Load the plate into the mass spectrometer for data acquisition.
Protocol 2: Sinapinic Acid Matrix Preparation for Protein Analysis
-
Matrix Solution Preparation: Prepare a saturated solution of Sinapinic acid in a solvent of 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[3]
-
Analyte-Matrix Mixture: Combine the protein sample with the SA matrix solution at a 1:1 ratio.
-
Spotting and Crystallization: Apply 0.5–1.0 µL of the mixture to the MALDI plate and allow it to dry completely.
-
Analysis: Introduce the plate into the mass spectrometer.
A Logic-Based Framework for Matrix Selection
Choosing the correct matrix is a logical process based on the known properties of the analyte. This decision tree visualizes the selection process for a typical biomolecule analysis workflow.
Sources
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- 2. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
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- 4. Rutgers_MS_Home [react.rutgers.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Sinapinic acid - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Picolinic Acid vs. 3-Hydroxypicolinic Acid for Enhanced Oligonucleotide Ionization in MALDI-MS
A Senior Application Scientist's Guide to Optimizing Nucleic Acid Analysis
For researchers, scientists, and drug development professionals engaged in the meticulous analysis of nucleic acids, the choice of a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a critical decision that directly impacts data quality, sensitivity, and the accessible mass range. While 3-hydroxypicolinic acid (3-HPA) has long been a workhorse in this field, a compelling body of evidence demonstrates that its structural isomer, picolinic acid, offers superior performance, particularly for the analysis of larger oligonucleotides. This guide provides an in-depth, quantitative comparison of the ionization efficiencies of these two pivotal matrices, supported by experimental data and detailed protocols to empower you in selecting the optimal matrix for your research needs.
The Decisive Factor: Unpacking the Performance Differences
The selection of a MALDI matrix is fundamentally about maximizing the signal of the intact analyte while minimizing fragmentation and adduct formation. Experimental evidence has shown that while both picolinic acid and 3-HPA are effective matrices for oligonucleotide analysis, picolinic acid consistently outperforms 3-HPA, especially as the size of the nucleic acid increases.
A seminal study in the field directly compared the efficacy of picolinic acid and 3-HPA for the MALDI-MS analysis of a range of oligonucleotides. The results were unequivocal, with picolinic acid demonstrating a "notably superior" efficiency for all oligonucleotides tested[1][2]. This superiority is not merely anecdotal; it is substantiated by key performance indicators. For instance, in the analysis of a 76-base ribonucleic acid (tRNA), the use of picolinic acid as a matrix yielded a signal-to-noise ratio greater than 10, a significant benchmark for high-quality data acquisition[1][2].
Furthermore, the practical applicability of picolinic acid extends to the analysis of larger nucleic acids. It has been shown to be effective for mixed-base oligonucleotides up to 190 bases in length, a range where many other matrices, including 3-HPA, begin to show diminished performance[1][2]. While 3-HPA is a reliable matrix for smaller oligonucleotides and is noted for its ability to reduce fragmentation, its ionization efficiency tends to decrease for larger molecules[3][4].
The choice between these two matrices can be guided by the specific requirements of the analysis. For routine analysis of smaller oligonucleotides where minimizing fragmentation is the absolute priority, 3-HPA remains a viable option. However, for applications demanding higher sensitivity and the analysis of larger, more complex nucleic acids, the evidence strongly supports the use of picolinic acid.
Quantitative Performance at a Glance
| Performance Metric | Picolinic Acid | 3-Hydroxypicolinic Acid (3-HPA) | Rationale & Insights |
| Maximum Analyte Size | Effective for oligonucleotides up to 190 bases[1][2] | Generally reliable for oligonucleotides up to ~100-120 bases[3][5] | Picolinic acid's superior energy transfer mechanism is believed to facilitate the desorption and ionization of larger, more fragile molecules without excessive fragmentation. |
| Signal-to-Noise (S/N) Ratio | > 10 for a 76-base RNA[1][2] | Good, but generally lower than picolinic acid for larger analytes | A higher S/N ratio translates to greater sensitivity and more reliable detection of low-abundance species. |
| Ionization Efficiency | "Notably superior" for all oligonucleotides tested[1][2] | Effective, but less efficient than picolinic acid for larger oligonucleotides | The precise mechanism for picolinic acid's enhanced efficiency is still under investigation, but it is thought to be related to its co-crystallization properties and proton transfer dynamics. |
| Fragmentation | Minimal fragmentation observed[1][2] | Known for producing minimal fragmentation[3][4] | Both matrices are considered "soft," but 3-HPA is particularly noted for its ability to impart less internal energy to the analyte, thereby reducing fragmentation. |
The "Why": Mechanistic Insights into Picolinic Acid's Superiority
The enhanced performance of picolinic acid as a MALDI matrix for oligonucleotides is rooted in the fundamental mechanisms of laser desorption and ionization. The primary role of the matrix is to absorb the laser energy and facilitate a "soft" transfer of the analyte into the gas phase as an intact, charged ion.
The ionization of nucleic acids in MALDI is understood to be dominated by the protonation and deprotonation of the nucleobases[3]. The acidic nature of picolinic acid and 3-HPA facilitates this process. It is hypothesized that picolinic acid's specific chemical properties, including its proton affinity and the way it co-crystallizes with oligonucleotides, create a more favorable environment for efficient proton transfer during the laser-induced desorption process. This leads to a higher yield of intact, charged analyte molecules, resulting in a stronger signal in the mass spectrometer.
The hydroxyl group in the 3-position of 3-HPA, while contributing to its ability to reduce fragmentation, may also influence its energy absorption and transfer dynamics in a way that is less optimal for larger nucleic acids compared to the unsubstituted picolinic acid.
From Bench to Spectrum: Validated Experimental Protocols
To ensure the reproducibility and reliability of your results, it is crucial to follow a well-defined experimental protocol. The following are detailed, step-by-step methodologies for preparing oligonucleotide samples for MALDI-MS analysis using both picolinic acid and 3-hydroxypicolinic acid matrices.
Experimental Workflow: A Visual Guide
Caption: A generalized workflow for MALDI-MS analysis of oligonucleotides.
Protocol 1: Picolinic Acid Matrix Preparation and Application
This protocol is optimized for achieving high ionization efficiency with picolinic acid, particularly for larger oligonucleotides.
Materials:
-
Picolinic Acid (high purity)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Oligonucleotide sample
-
Diammonium citrate (optional, as an additive)
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of picolinic acid in a 1:1 (v/v) mixture of acetonitrile and ultrapure water. Vortex thoroughly to ensure complete dissolution.
-
Additive Solution Preparation (Optional but Recommended): Prepare a 50 mg/mL solution of diammonium citrate in ultrapure water. The addition of diammonium citrate helps to reduce the formation of sodium and potassium adducts, leading to cleaner spectra and improved resolution.
-
Analyte Preparation: Dissolve the oligonucleotide sample in ultrapure water to a final concentration of 10-100 pmol/µL.
-
Sample-Matrix Mixture: In a microcentrifuge tube, mix the analyte solution, picolinic acid matrix solution, and diammonium citrate solution (if used) in a ratio of 1:1:1 (v/v/v). For example, mix 1 µL of analyte, 1 µL of matrix, and 1 µL of additive.
-
Spotting: Spot 0.5-1 µL of the final mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air dry completely at room temperature. This will result in the co-crystallization of the analyte within the matrix.
-
Mass Spectrometry Analysis: Load the target plate into the MALDI-TOF mass spectrometer and acquire data, typically in negative ion mode for oligonucleotides.
Protocol 2: 3-Hydroxypicolinic Acid (3-HPA) Matrix Preparation and Application
This protocol is a standard method for the analysis of oligonucleotides using 3-HPA, with a focus on minimizing fragmentation.
Materials:
-
3-Hydroxypicolinic Acid (3-HPA), high purity
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Oligonucleotide sample
-
Diammonium citrate (optional)
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of 3-HPA in a 1:1 (v/v) mixture of acetonitrile and ultrapure water.
-
Additive Solution Preparation (Optional): Prepare a 50 mg/mL solution of diammonium citrate in ultrapure water.
-
Analyte Preparation: Dissolve the oligonucleotide sample in ultrapure water to a final concentration of 10-100 pmol/µL.
-
Sample-Matrix Mixture: Combine the analyte solution and the 3-HPA matrix solution in a 1:1 (v/v) ratio. If using an additive, a 1:1:1 ratio can also be employed.
-
Spotting: Apply 0.5-1 µL of the mixture to the MALDI target plate.
-
Crystallization: Allow the spot to air dry at room temperature.
-
Mass Spectrometry Analysis: Analyze the sample using a MALDI-TOF mass spectrometer, typically in negative ion mode.
The Underlying Science: A Visual Explanation of the MALDI Process
To fully appreciate the role of the matrix, it is helpful to visualize the key steps in the MALDI process.
Caption: A simplified diagram of the MALDI-MS process for nucleic acids.
Conclusion: Making an Informed Decision for Your Research
The choice between picolinic acid and 3-hydroxypicolinic acid as a MALDI matrix is not merely a matter of preference but a critical experimental parameter that can significantly impact the quality and scope of your nucleic acid analysis. While 3-HPA has its merits, particularly in minimizing fragmentation for smaller oligonucleotides, the evidence strongly indicates that picolinic acid offers a distinct advantage in terms of ionization efficiency, signal-to-noise ratio, and the ability to analyze larger, more complex nucleic acids.
For researchers pushing the boundaries of oligonucleotide analysis and those working with larger RNA and DNA molecules, picolinic acid is the demonstrably superior choice. By understanding the performance differences, the underlying mechanisms, and by employing the validated protocols outlined in this guide, you can confidently select the optimal matrix to achieve high-quality, reproducible data and advance your research goals.
References
- Tang, K., Taranenko, N. I., Allman, S. L., Chen, C. H., Cháng, L. Y., & Jacobson, K. B. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Rapid communications in mass spectrometry, 8(9), 673–677. [Link]
- Wu, K. J., Steding, A., & Becker, C. H. (1993). Matrix-assisted laser desorption time-of-flight mass spectrometry of oligonucleotides using 3-hydroxypicolinic acid as an ultraviolet-sensitive matrix. Rapid communications in mass spectrometry, 7(2), 142-146. [Link]
- Tang, W., Zhu, L., & Smith, L. M. (1997). Ionization mechanism of oligonucleotides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 8(3), 218-224. [Link]
- Šebela, M. (2011). Analysis and sequencing of nucleic acids by matrix-assisted laser desorption/ionisation mass spectrometry. Spectroscopy Europe, 23(5), 18-23. [Link]
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- Hayes, J. D., & Williams, P. E. (2020). 3‐Hydroxypicolinic Acid as an Effective Matrix for Sophorolipid Structural Elucidation Using Matrix‐Assisted Laser Desorption Ionization Time‐of‐Flight Mass Spectrometry. Journal of Surfactants and Detergents, 23(3), 575-583. [Link]
- Shahgholi, M., Garcia, B. A., Chiu, N. H., Heaney, P. J., & Tang, K. (2001). Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A: T) in a DNA sequence to be resolved. Nucleic acids research, 29(19), e91. [Link]
- Butler, J. M., Jiang-Baucom, P., Huang, M., Belgrader, P., & Girard, J. (1996). Peptide nucleic acid characterization by MALDI-TOF mass spectrometry. Analytical biochemistry, 241(1), 107-115. [Link]
- Hah, J. M., & Franklin, S. J. (2002). Analysis of RNA cleavage by MALDI-TOF mass spectrometry. Nucleic acids research, 30(20), 4497-4503. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methoxypicolinic Acid
As stewards of scientific advancement, researchers, scientists, and drug development professionals bear the critical responsibility of ensuring that our work is conducted not only with intellectual rigor but also with the highest standards of safety and environmental consciousness. The proper disposal of chemical reagents is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methoxypicolinic acid (CAS 29082-91-5), ensuring the protection of personnel and the environment.[1][2]
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound and its structural analogs, such as picolinic acid, are known to cause skin, eye, and respiratory irritation.[3][4] Ingestion may be harmful.[5] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).
Table 1: Key Safety Information for this compound
| Property | Information | Source |
| CAS Number | 29082-91-5 | [1] |
| Molecular Formula | C₇H₇NO₃ | [2] |
| Known Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [3][4] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | [5] |
The Principle of "Cradle-to-Grave" Waste Management
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[6][7][8] This principle requires that hazardous waste be tracked from its generation to its final disposal.[6][7] As a generator of this waste, you are legally responsible for its safe and compliant disposal.[7]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
Before handling this compound for disposal, ensure you are wearing the following PPE:
-
Safety Goggles: Conforming to EN166 or NIOSH-approved standards to protect against splashes.[9]
-
Chemical-Resistant Gloves: Inspect gloves for integrity before use.[9]
-
Lab Coat or Impervious Clothing: To protect against skin contact.[9]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[9][10]
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container.
-
Do Not Mix: Never mix this compound waste with incompatible chemicals, particularly strong oxidizing agents or strong bases.[5][11]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Closure: Keep waste containers tightly closed when not in use.[3][4]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3][4][5]
In the event of a spill, follow these procedures:
-
Minor Spills (Solid): For small spills of solid material, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[5][12] Avoid generating dust.[5][12]
-
Minor Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a labeled hazardous waste container.
-
Major Spills: In the case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Institutional Procedures: All waste must be handled in accordance with local, state, and federal regulations.[12] Your institution's EHS department will have a specific protocol for the collection and disposal of hazardous chemical waste.
-
Waste Pickup: Arrange for the pickup of your properly labeled and sealed hazardous waste containers by your institution's authorized waste management personnel.
-
Do Not Dispose Down the Drain: Do not dispose of this compound or its solutions down the sanitary sewer.[12]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to these guidelines and consulting with your institution's Environmental Health and Safety department, you contribute to a culture of safety and ensure compliance with all relevant regulations.
References
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- This compound, HCl | 123811-74-5 | C7H8ClNO3 - Appchem. (n.d.).
- Material Safety Data Sheet - Picolinic acid. (2005, October 10). ScienceLab.com.
- Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
- 2-picolinic acid - Sdfine. (n.d.).
- Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources.
- RCRA | Environmental Health and Safety - Case Western Reserve University. (n.d.).
- Hazardous Waste | Virginia DEQ. (n.d.).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
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A Researcher's Guide to the Safe Handling of 4-Methoxypicolinic Acid
As a Senior Application Scientist, it is my priority to ensure that your innovative research is not only successful but also conducted with the highest standards of safety. This guide provides essential, practical information for the safe handling of 4-Methoxypicolinic acid (CAS No. 29082-91-5), moving beyond a simple checklist to a comprehensive operational plan. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a solid organic compound that, while not acutely toxic, presents significant irritant hazards.[1][2][3] A thorough understanding of these hazards is the foundation of effective personal protective equipment (PPE) selection and safe handling practices.
Hazard Profile of this compound:
| Hazard Statement | GHS Classification | Implication for Handling |
| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Direct contact with skin can cause redness, itching, and inflammation. |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | Accidental contact with eyes can lead to significant, potentially damaging, irritation. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Inhalation of dust particles can irritate the nose, throat, and lungs. |
The GHS pictogram associated with this compound is the GHS07 exclamation mark, with a "Warning" signal word.[1] This indicates that while the hazards are not life-threatening, they require careful management to avoid discomfort and injury.
The Core of Protection: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered response to the specific hazards presented by the chemical. For this compound, the primary routes of exposure are through skin contact, eye contact, and inhalation of dust. Therefore, our PPE ensemble is designed to create a complete barrier against these routes.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary method for controlling exposure to hazardous dusts and vapors is the use of a certified chemical fume hood. All weighing and handling of solid this compound should be performed within a fume hood to minimize the release of airborne particles into the laboratory environment.
Essential PPE for Handling this compound
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles. | Protects against accidental splashes and airborne dust particles entering the eyes, preventing serious irritation.[4][5] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[5][6] It is crucial to inspect gloves for any signs of degradation before use. |
| Body Protection | A buttoned laboratory coat. | Protects the skin and personal clothing from contamination with the chemical. |
| Respiratory Protection | Generally not required when handling in a fume hood. | If work outside of a fume hood is unavoidable, a NIOSH-approved N95 respirator is recommended to prevent inhalation of irritating dust.[5][7] |
| Footwear | Closed-toe shoes. | Protects the feet from potential spills.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This section provides a procedural workflow for handling this compound, from preparation to disposal.
Preparation and Donning PPE
-
Inspect Your Workspace : Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather Materials : Collect all necessary equipment, including your container of this compound, spatulas, weigh boats, and solvent containers.
-
Don PPE :
-
Put on your laboratory coat and fasten all buttons.
-
Put on your safety glasses or goggles.
-
Wash and dry your hands thoroughly.
-
Put on your nitrile or neoprene gloves, ensuring they fit properly and are free of any defects.
-
Handling and Experimental Work
-
Work in the Fume Hood : Perform all manipulations of solid this compound inside the fume hood.
-
Avoid Dust Generation : Handle the solid gently to minimize the creation of dust. Use a spatula for transfers.
-
Spill Management : In the event of a minor spill within the fume hood, use a dry clean-up method.[6] Do not use water, as this can create a slurry and spread the contamination.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Place all contaminated materials in a sealed bag for disposal.
-
Doffing PPE and Decontamination
-
Remove Gloves : Using the proper technique to avoid skin contact with the outside of the gloves, remove and discard them in the designated waste container.
-
Remove Lab Coat : Remove your laboratory coat, being careful to avoid contaminating your personal clothing.
-
Remove Eye Protection : Remove your safety glasses or goggles.
-
Wash Hands : Wash your hands thoroughly with soap and water.
Emergency Procedures: Planning for the Unexpected
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[6] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this material down the drain or in the regular trash.[9]
Visualizing the Workflow
The following diagram illustrates the key decision points and actions in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- This compound, HCl. Appchem. [Link]
- 4-Methoxypyridine-2-carboxylic acid. PubChem. [Link]
- UAH Laboratory Personal Protective Equipment. University of Alabama in Huntsville. [Link]
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
- What PPE Should You Wear When Handling Acid? LeelineWork. [Link]
- Specifications of this compound. Capot Chemical. [Link]
- picolinic acid hydrochloride. Organic Syntheses. [Link]
- Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
- 5 Types of PPE for Hazardous Chemicals.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
